Satigrel
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111753-73-2 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-cyano-5,5-bis(4-methoxyphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C20H19NO4/c1-24-17-8-3-14(4-9-17)20(16(13-21)7-12-19(22)23)15-5-10-18(25-2)11-6-15/h3-6,8-11H,7,12H2,1-2H3,(H,22,23) |
InChI Key |
GRVCTHTXJDYIHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |
Appearance |
Solid powder |
Other CAS No. |
111753-73-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid E 5510 E-5510 Satigrel |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Antiplatelet Mechanism of Satigrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satigrel (formerly E5510) is a potent antiplatelet agent that exhibits a unique dual mechanism of action, targeting two distinct pathways involved in platelet aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's pharmacological effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This document details the drug's inhibitory actions on prostaglandin H synthase-1 (PGHS-1) and phosphodiesterase (PDE) isozymes, presenting quantitative data, outlining general experimental methodologies, and visualizing the relevant signaling pathways.
Introduction
Platelet aggregation is a critical physiological process for hemostasis. However, its aberrant activation can lead to thromboembolic diseases. Antiplatelet therapies are a cornerstone in the prevention and treatment of these conditions. This compound emerges as a significant compound due to its multifaceted approach to inhibiting platelet function. Unlike traditional antiplatelet agents that often target a single pathway, this compound's ability to concurrently suppress thromboxane A2 synthesis and augment intracellular cyclic nucleotide levels positions it as a compound of considerable interest for therapeutic development.
Core Mechanism of Action: A Two-Fold Inhibition
This compound's antiplatelet activity stems from its ability to interfere with two key signaling cascades within platelets:
-
Inhibition of Prostaglandin H Synthase-1 (PGHS-1/COX-1): this compound acts as a selective inhibitor of PGHS-1, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. By inhibiting PGHS-1, this compound effectively curtails the production of TXA2, thereby significantly reducing a primary stimulus for platelet aggregation.[1]
-
Inhibition of Phosphodiesterases (PDEs): this compound also inhibits several phosphodiesterase isozymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The most pronounced inhibitory activity is observed against PDE-III. The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that ultimately suppress platelet activation and aggregation.[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound against its molecular targets has been quantified through in vitro studies. The following tables summarize the key inhibitory concentration (IC50) values.
Table 1: Inhibitory Activity of this compound against PGHS Isozymes [1]
| Enzyme | This compound IC50 (µM) | Indomethacin IC50 (µM) |
| PGHS-1 | 0.081 | 0.12 |
| PGHS-2 | 5.9 | 1.4 |
Indomethacin is included as a reference compound with known selectivity for PGHS-1.
Table 2: Inhibitory Activity of this compound against Platelet Phosphodiesterase Isoforms [1]
| PDE Isoform | This compound IC50 (µM) |
| Type II | 62.4 |
| Type III | 15.7 |
| Type V | 39.8 |
Signaling Pathways
The dual mechanism of this compound impacts two critical signaling pathways that govern platelet function.
Inhibition of the Thromboxane A2 Pathway
This compound's selective inhibition of PGHS-1 disrupts the synthesis of thromboxane A2, a key mediator of platelet activation and aggregation. The following diagram illustrates this inhibitory action.
References
Satigrel (E5510): A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Satigrel (E5510) is a potent antiplatelet agent developed by Eisai Co., Ltd. It exhibits a dual mechanism of action, uniquely combining the inhibition of prostaglandin H synthase 1 (PGHS-1) and phosphodiesterases (PDEs). This dual activity provides a comprehensive approach to modulating platelet function, offering potential therapeutic benefits in the prevention of thrombotic events. This technical guide provides a detailed overview of the discovery, mechanism of action, and key preclinical and clinical findings related to the development of this compound.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The development of antiplatelet agents is a cornerstone of cardiovascular disease therapy. This compound (E5510), with its chemical name 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid, emerged as a promising candidate due to its novel dual inhibitory action on key pathways of platelet activation.
Discovery and Development
While a detailed public timeline of this compound's development by Eisai Co., Ltd. is not extensively documented, its discovery was driven by the search for more effective and safer antiplatelet therapies. The development process involved extensive preclinical evaluation in various thrombosis models to characterize its efficacy and safety profile before proceeding to clinical investigation.
Mechanism of Action
This compound's antiplatelet effect is mediated through two primary signaling pathways:
-
Inhibition of Prostaglandin H Synthase 1 (PGHS-1): this compound is a selective inhibitor of PGHS-1, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist. By inhibiting PGHS-1, this compound effectively reduces TXA2 production, thereby suppressing a critical pathway of platelet activation and aggregation.[1]
-
Inhibition of Phosphodiesterases (PDEs): this compound also inhibits several phosphodiesterase isoforms, with a notable effect on PDE3. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important intracellular second messengers that inhibit platelet activation. By inhibiting PDEs, this compound leads to an accumulation of cAMP and cGMP within platelets, further potentiating the inhibition of platelet aggregation.[1]
This dual mechanism of action provides a synergistic effect, targeting both the initiation and amplification of platelet aggregation signals.
Signaling Pathway of this compound's Action
Caption: Dual inhibitory mechanism of this compound on platelet activation.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been quantified through in vitro assays.
| Target Enzyme | IC50 Value (μM) |
| Prostaglandin H Synthase 1 (PGHS-1) | 0.081[1] |
| Prostaglandin H Synthase 2 (PGHS-2) | 5.9[1] |
| Phosphodiesterase Type II (PDE2) | 62.4[1] |
| Phosphodiesterase Type III (PDE3) | 15.7[1] |
| Phosphodiesterase Type V (PDE5) | 39.8[1] |
These data highlight this compound's high selectivity for PGHS-1 over PGHS-2 and its potent inhibitory activity against PDE3.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific parameters for this compound's evaluation would have been optimized by Eisai's research teams.
Prostaglandin H Synthase (PGHS) Inhibition Assay
This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to PGH2 by PGHS enzymes.
Workflow:
Caption: Workflow for PGHS inhibition assay.
Methodology:
-
Enzyme Preparation: Purified ovine or human PGHS-1 or PGHS-2 is prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the enzyme solution.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 2-5 minutes).
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., HCl).
-
Product Quantification: The amount of prostaglandin product (e.g., PGE2, PGF2α) is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDE enzymes.
Workflow:
Caption: Workflow for PDE inhibition assay.
Methodology:
-
Enzyme Preparation: Purified recombinant human PDE isoforms (e.g., PDE2, PDE3, PDE5) are prepared in an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the wells of a microplate.
-
Enzyme Addition: The PDE enzyme is added to the wells containing the inhibitor.
-
Substrate Addition: The reaction is initiated by the addition of a known concentration of cAMP or cGMP.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Reaction Termination: The reaction is terminated by adding a stop reagent or by heat inactivation.
-
Product Quantification: The amount of AMP or GMP produced is quantified. A common method involves the use of a secondary enzyme, such as a phosphatase, which converts the nucleotide monophosphate to a nucleoside and inorganic phosphate. The phosphate is then detected using a colorimetric or fluorometric reagent.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.
Conclusion
This compound (E5510) represents a significant advancement in the field of antiplatelet therapy due to its unique dual mechanism of action. By targeting both PGHS-1 and phosphodiesterases, it offers a multi-pronged approach to inhibiting platelet aggregation. The preclinical data demonstrate its potency and selectivity. While comprehensive clinical trial data in the public domain is limited, the foundational science behind this compound underscores its potential as a valuable therapeutic agent for the prevention of thrombotic diseases. Further research and clinical evaluation would be necessary to fully elucidate its clinical utility and safety profile in various patient populations.
References
Pharmacological Profile of Satigrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satigrel (E5510) is a potent antiplatelet agent demonstrating a dual mechanism of action involving the selective inhibition of Prostaglandin H Synthase 1 (PGHS-1) and the inhibition of several phosphodiesterase (PDE) isozymes. This dual activity allows this compound to effectively inhibit platelet aggregation induced by various stimuli, including collagen, arachidonic acid, and thrombin. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro inhibitory activities and outlining the experimental methodologies used to determine these properties. The signaling pathways affected by this compound are also visually represented to facilitate a deeper understanding of its mechanism of action.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The development of antiplatelet agents is a cornerstone of cardiovascular disease therapy. This compound (4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid) is a novel compound that has been investigated for its antiplatelet properties.[1] Unlike traditional antiplatelet drugs that may target a single pathway, this compound exhibits a multi-faceted approach by inhibiting both the production of thromboxane A2 (TXA2) via PGHS-1 and the degradation of cyclic nucleotides through PDE inhibition. This document serves as an in-depth technical resource on the pharmacological characteristics of this compound.
Mechanism of Action
This compound's antiplatelet effects are attributed to its activity on two key enzyme families: Prostaglandin H Synthases and Phosphodiesterases.
Inhibition of Prostaglandin H Synthase (PGHS)
This compound demonstrates selective inhibition of PGHS-1 over PGHS-2. PGHS-1 is the constitutive isoform found in platelets and is responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2, a potent platelet aggregator and vasoconstrictor. By selectively inhibiting PGHS-1, this compound effectively reduces TXA2 synthesis, thereby inhibiting collagen- and arachidonic acid-induced platelet aggregation.[1][2]
Inhibition of Phosphodiesterases (PDEs)
In addition to its effects on PGHS-1, this compound also inhibits several PDE isozymes present in human platelets. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers that mediate inhibitory signals in platelets. By inhibiting PDEs, this compound leads to an increase in intracellular levels of cAMP and cGMP, which in turn inhibits thrombin-induced platelet aggregation.[1][2] this compound shows the most potent inhibitory activity against Type III PDE.[1][2]
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory activities of this compound against PGHS and PDE isozymes.
Table 1: Inhibitory Activity of this compound against PGHS Isozymes
| Enzyme | IC50 (µM) |
| PGHS-1 | 0.081[1][2] |
| PGHS-2 | 5.9[1][2] |
Table 2: Inhibitory Activity of this compound against PDE Isozymes
| Enzyme | IC50 (µM) |
| Type II PDE | 62.4[1][2] |
| Type III PDE | 15.7[1][2] |
| Type V PDE | 39.8[1][2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: Inhibition of the PGHS-1 pathway by this compound.
Caption: Inhibition of Phosphodiesterase (PDE) pathways by this compound.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's pharmacological profile are not publicly available. However, based on the methodologies described in the primary literature[1][2], the following are generalized protocols for assessing PGHS and PDE inhibitory activity.
PGHS-1 and PGHS-2 Inhibition Assay (Generalized Protocol)
This protocol is a generalized representation of a method to determine the inhibitory activity of a compound against PGHS isozymes.
Caption: Generalized workflow for a PGHS inhibition assay.
Methodology:
-
Enzyme Preparation: Purified recombinant human PGHS-1 and PGHS-2 are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Pre-incubation: The enzymes are pre-incubated with either this compound or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stop solution (e.g., a strong acid).
-
Product Quantification: The amount of prostaglandin E2 (PGE2) or another downstream product is quantified using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Phosphodiesterase (PDE) Isozyme Inhibition Assay (Generalized Protocol)
This protocol is a generalized representation of a method to determine the inhibitory activity of a compound against different PDE isozymes.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel electron paramagnetic resonance-based assay for prostaglandin H synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Satigrel: A Selective Prostaglandin H Synthase-1 (PGHS-1) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Satigrel (E5510) is a potent antiplatelet agent that exhibits a dual mechanism of action, primarily characterized by its selective inhibition of Prostaglandin H Synthase-1 (PGHS-1). This selective action leads to a reduction in thromboxane A2 (TXA2) production, a key mediator of platelet aggregation. Additionally, this compound demonstrates inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs), contributing to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which further suppresses platelet activation. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile, mechanism of action, and the experimental methodologies used for its characterization.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Prostaglandin H Synthase (PGHS), also known as cyclooxygenase (COX), is a key enzyme in the biosynthesis of prostanoids, including thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. Two isoforms of PGHS have been identified: the constitutively expressed PGHS-1, which is predominant in platelets, and the inducible PGHS-2, which is typically associated with inflammation. Selective inhibition of PGHS-1 is a desirable therapeutic strategy for antiplatelet therapy as it can reduce the risk of thrombotic events while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit PGHS-2. This compound has been identified as a selective inhibitor of PGHS-1.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound against PGHS and PDE isoforms has been quantified, with the following IC50 values reported.
| Target Enzyme | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Prostaglandin H Synthase (PGHS) | |||
| PGHS-1 | 0.081[1][2] | Indomethacin | 0.12[1] |
| PGHS-2 | 5.9[1][2] | Indomethacin | 1.4[1] |
| Phosphodiesterase (PDE) | |||
| PDE Type III (cAMP-specific) | 15.7[1][2] | ||
| PDE Type V (cGMP-specific) | 39.8[1][2] | ||
| PDE Type II (cAMP/cGMP) | 62.4[1][2] |
Table 1: Summary of this compound's in vitro inhibitory activity against PGHS and PDE isoforms.
Mechanism of Action
This compound's antiplatelet effect is mediated through two primary signaling pathways:
-
Inhibition of the PGHS-1 Pathway: By selectively inhibiting PGHS-1 in platelets, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2. This leads to a significant reduction in TXA2 synthesis and subsequent inhibition of platelet aggregation.
-
Inhibition of Phosphodiesterases: this compound also inhibits PDE isoforms, particularly PDE Type III, which is responsible for the hydrolysis of cAMP. Inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP. Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium mobilization and inhibition of platelet activation and aggregation.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Satigrel's Dual-Pronged Approach to Platelet Aggregation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (formerly E5510) is a potent inhibitor of platelet aggregation, demonstrating a unique dual mechanism of action that distinguishes it from many other antiplatelet agents.[1][2] This technical guide provides an in-depth overview of this compound's core functionalities, presenting key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.
Quantitative Data Summary
This compound's inhibitory effects have been quantified against key enzymes involved in platelet aggregation. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against different targets.
| Target Enzyme | IC50 (µM) | Reference |
| Prostaglandin H Synthase-1 (PGHS-1) | 0.081 | [1] |
| Prostaglandin H Synthase-2 (PGHS-2) | 5.9 | [1] |
| Phosphodiesterase Type II (PDE II) | 62.4 | [1] |
| Phosphodiesterase Type III (PDE III) | 15.7 | [1] |
| Phosphodiesterase Type V (PDE V) | 39.8 | [1] |
Core Mechanisms of Action
This compound's anti-aggregatory properties stem from two primary mechanisms:
-
Inhibition of Thromboxane A2 Synthesis: this compound demonstrates a selective and potent inhibition of Prostaglandin H Synthase-1 (PGHS-1), the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor to thromboxane A2 (TXA2).[1] TXA2 is a powerful vasoconstrictor and a crucial mediator of platelet aggregation. By selectively targeting PGHS-1, this compound effectively curtails TXA2 production, thereby inhibiting platelet aggregation induced by agonists like collagen and arachidonic acid.[1]
-
Elevation of Intracellular Cyclic Nucleotides: Unlike many PGHS inhibitors, this compound also exhibits inhibitory activity against thrombin-induced platelet aggregation.[1] This is attributed to its ability to inhibit cyclic nucleotide phosphodiesterases (PDEs), specifically showing the most potent activity against Type III PDE.[1] Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These second messengers play a critical role in intracellular signaling pathways that ultimately suppress platelet activation and aggregation.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: this compound's inhibition of the PGHS-1 pathway.
Caption: this compound's role in elevating cyclic nucleotide levels.
Experimental Protocols
Detailed experimental protocols from the primary research on this compound are not publicly available in their entirety. However, the following are representative methodologies for the key assays used to characterize the anti-platelet activity of compounds like this compound.
1. Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Principle: Platelet aggregation in platelet-rich plasma (PRP) is measured by an increase in light transmission as platelets clump together.
-
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
This compound or a vehicle control is pre-incubated with the PRP for a specified time.
-
An agonist (e.g., arachidonic acid, collagen, or thrombin) is added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between the this compound-treated and control samples.
-
2. Prostaglandin H Synthase (PGHS-1 and PGHS-2) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against PGHS isoforms.
-
Principle: The activity of purified PGHS-1 or PGHS-2 is measured by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid.
-
Methodology:
-
Enzyme Preparation: Purified ovine PGHS-1 or human recombinant PGHS-2 is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and any necessary co-factors.
-
Inhibitor Incubation: this compound at various concentrations is pre-incubated with the enzyme mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped (e.g., by adding a strong acid).
-
Quantification: The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined.
-
3. Phosphodiesterase (PDE) Isozyme Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on different PDE isoforms.
-
Principle: The activity of isolated PDE isozymes is measured by the hydrolysis of radiolabeled cAMP or cGMP.
-
Methodology:
-
Enzyme Isolation: PDE isozymes (Type II, III, and V) are isolated from human platelets using chromatographic techniques.
-
Reaction Mixture: The assay is conducted in a buffer containing the isolated PDE isozyme, a radiolabeled substrate ([3H]cAMP or [3H]cGMP), and other necessary components.
-
Inhibitor Incubation: this compound at various concentrations is added to the reaction mixture.
-
Reaction Incubation: The mixture is incubated at 30°C for a specific duration.
-
Separation of Products: The reaction is terminated, and the radiolabeled product (e.g., [3H]5'-AMP) is separated from the unreacted substrate using techniques like anion-exchange chromatography.
-
Quantification: The radioactivity of the product is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a novel anti-platelet agent like this compound.
Caption: A generalized workflow for anti-platelet drug discovery.
Conclusion
This compound presents a compelling profile as an anti-platelet agent due to its dual inhibitory mechanism targeting both thromboxane A2 synthesis and cyclic nucleotide degradation. This multi-faceted approach allows for the inhibition of platelet aggregation induced by a broader range of agonists compared to agents with a single mechanism of action. The quantitative data underscores its high potency and selectivity, particularly for PGHS-1. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel anti-platelet therapies. Further research into the clinical implications of this compound's unique mechanism is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Satigrel's Impact on Thromboxane A2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Satigrel, a potent antiplatelet agent, with a specific focus on its inhibitory effects on thromboxane A2 (TXA2) synthesis. This document outlines the core signaling pathways, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on key enzymes.
Introduction
This compound (E5510), chemically known as 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid, is a powerful inhibitor of platelet aggregation.[1] Its primary mechanism of action involves the targeted inhibition of thromboxane A2 (TXA2) production, a critical mediator in platelet activation and aggregation.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, which irreversibly inhibit cyclooxygenase (COX) enzymes, this compound exhibits a more selective and multi-faceted approach to platelet inhibition. This guide explores the molecular interactions and functional consequences of this compound's activity within the arachidonic acid cascade and related signaling pathways.
Mechanism of Action: Dual Inhibition
This compound's antiplatelet effects stem from a dual mechanism that involves the inhibition of both Prostaglandin H Synthase-1 (PGHS-1) and phosphodiesterase (PDE) isozymes.
Inhibition of Prostaglandin H Synthase-1 (PGHS-1)
This compound acts as a potent and selective inhibitor of PGHS-1, the key enzyme responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor of TXA2.[1][2] By targeting PGHS-1, which is the predominant isoform in platelets, this compound effectively curtails the synthesis of TXA2, thereby reducing platelet aggregation induced by agonists like collagen and arachidonic acid.[1]
Inhibition of Phosphodiesterases (PDEs)
In addition to its effects on the TXA2 pathway, this compound also inhibits cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Specifically, it shows the most potent inhibitory activity against Type III PDE, which primarily hydrolyzes cAMP.[1] Inhibition of PDEs leads to an increase in intracellular levels of cAMP and cGMP, which in turn activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3][4] This elevation of cyclic nucleotides contributes to the inhibition of platelet aggregation, particularly in response to agonists like thrombin.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Figure 1: Inhibition of the Thromboxane A2 Synthesis Pathway by this compound.
Figure 2: this compound's Inhibition of Phosphodiesterases and Enhancement of Anti-Aggregatory Pathways.
Quantitative Data
The inhibitory potency of this compound against various enzymes has been quantified through in vitro studies. The following tables summarize the key findings.
| Enzyme Target | IC50 (µM) | Reference |
| PGHS-1 | 0.081 | [1][2] |
| PGHS-2 | 5.9 | [1][2] |
Table 1: Inhibitory Activity of this compound against PGHS Isozymes.
| Enzyme Target | IC50 (µM) | Reference |
| PDE Type II | 62.4 | [1] |
| PDE Type III | 15.7 | [1][2] |
| PDE Type V | 39.8 | [1][2] |
Table 2: Inhibitory Activity of this compound against PDE Isozymes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Prostaglandin H Synthase (PGHS-1 and PGHS-2) Inhibition Assay
This protocol is adapted from standard enzyme immunoassay (EIA) based methods for assessing PGHS activity.[5][6]
Objective: To determine the IC50 of this compound for PGHS-1 and PGHS-2.
Materials:
-
Purified ovine PGHS-1 and human recombinant PGHS-2
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
This compound (test inhibitor) and known inhibitors (e.g., Indomethacin for PGHS-1, NS-398 for PGHS-2)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microtiter plates
Procedure:
-
Enzyme Preparation: Prepare solutions of PGHS-1 and PGHS-2 in reaction buffer containing heme.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in the reaction buffer.
-
Reaction Mixture: In a microtiter plate, combine the enzyme solution, inhibitor solution (or vehicle control), and reaction buffer. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 is inversely proportional to the inhibition of PGHS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Experimental Workflow for PGHS Inhibition Assay.
Platelet Aggregation Assay
This protocol is based on light transmission aggregometry (LTA), the gold standard for assessing platelet function.[7]
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound (test compound).
-
Platelet agonists: Arachidonic Acid, Collagen, Thrombin.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PPP (set to 100% aggregation) and PRP (set to 0% aggregation).
-
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Measurement of Thromboxane B2 (TXB2)
This protocol utilizes a competitive enzyme immunoassay (EIA) to quantify the stable metabolite of TXA2.[8][9]
Objective: To measure the effect of this compound on TXA2 synthesis by quantifying TXB2 levels in stimulated platelets.
Materials:
-
Platelet-rich plasma (PRP).
-
This compound.
-
Platelet agonist (e.g., Collagen or Arachidonic Acid).
-
Indomethacin (to prevent ex vivo TXB2 formation during sample processing).
-
TXB2 EIA kit.
-
Microplate reader.
Procedure:
-
Platelet Stimulation:
-
Incubate PRP with various concentrations of this compound (or vehicle control) at 37°C.
-
Add a platelet agonist to stimulate TXA2 production.
-
After a defined incubation period, stop the reaction by adding indomethacin and placing the samples on ice.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the platelets.
-
Collect the supernatant for TXB2 analysis.
-
-
TXB2 Quantification:
-
Perform the TXB2 EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where TXB2 in the sample competes with a labeled TXB2 conjugate for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of TXB2.
-
Determine the concentration of TXB2 in the samples by interpolating from the standard curve.
-
Calculate the percentage inhibition of TXB2 synthesis for each this compound concentration.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of this compound against different PDE isozymes.[10][11]
Objective: To determine the IC50 of this compound for various PDE isozymes (e.g., PDE II, III, and V).
Materials:
-
Recombinant human PDE isozymes.
-
cAMP or cGMP (substrates).
-
This compound (test inhibitor).
-
Assay buffer.
-
Detection reagents (e.g., fluorescently labeled substrate or antibody-based detection).
-
Microplate reader.
Procedure:
-
Inhibitor and Enzyme Preparation: Prepare serial dilutions of this compound and solutions of the respective PDE isozymes in assay buffer.
-
Reaction Mixture: In a microtiter plate, combine the PDE enzyme, this compound (or vehicle), and buffer.
-
Reaction Initiation: Add the appropriate cyclic nucleotide substrate (cAMP for PDE III, cGMP for PDE V) to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound demonstrates a unique dual mechanism of action that effectively inhibits platelet aggregation. Its potent and selective inhibition of PGHS-1 significantly reduces the synthesis of thromboxane A2, a primary mediator of platelet activation. Furthermore, its inhibition of phosphodiesterases, particularly PDE Type III, leads to an accumulation of intracellular cAMP, further contributing to its anti-aggregatory effects. This comprehensive profile makes this compound a subject of significant interest in the development of novel antiplatelet therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and understand the multifaceted pharmacological properties of this compound.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
Satigrel's Inhibition of Phosphodiesterases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel, also known as E5510, is a potent anti-platelet agent with a dual mechanism of action.[1] It inhibits both cyclooxygenase/prostaglandin H synthase 1 (PGHS1), thereby reducing thromboxane A2 production, and cyclic nucleotide phosphodiesterases (PDEs), leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This technical guide focuses on the latter mechanism: the inhibition of phosphodiesterases by this compound, providing a detailed examination of its effects on various PDE isoforms, the experimental basis for these findings, and the relevant signaling pathways.
Data Presentation: Inhibitory Activity of this compound against PDE Isoforms
This compound has been demonstrated to inhibit multiple phosphodiesterase isoforms present in human platelets. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with the following values reported for different PDE types:
| PDE Isoform | Substrate Specificity | This compound IC50 (μM) |
| Type II | cAMP and cGMP | 62.4 |
| Type III | Primarily cAMP | 15.7 |
| Type V | Primarily cGMP | 39.8 |
Data sourced from Nagakura et al., 1996.[1]
These data indicate that this compound is most potent against PDE Type III, an isoform that primarily hydrolyzes cAMP.[1] Inhibition of PDE Type III, along with Types II and V, contributes to the elevation of both cAMP and cGMP levels in human platelets, which is believed to be responsible for its anti-aggregating activity against thrombin-induced platelet aggregation.[1]
Experimental Protocols
The following is a representative protocol for a phosphodiesterase inhibition assay, based on standard methodologies, as the detailed experimental protocol from the original 1996 study by Nagakura and colleagues on this compound is not fully available in the public domain. This protocol outlines the key steps involved in determining the IC50 of a compound like this compound against different PDE isoforms.
Isolation and Separation of Human Platelet Phosphodiesterase Isoforms
This procedure is based on the method of Thompson and Appleman for the separation of PDE isoforms from tissues.
a. Platelet Preparation:
-
Human platelets are isolated from whole blood by centrifugation.
b. Homogenization and Centrifugation:
-
The isolated platelets are washed and then homogenized in a buffered solution.
-
The homogenate is centrifuged at a high speed (e.g., 100,000 x g) to separate the cytosolic fraction, which contains the soluble PDE isoforms.
c. Anion-Exchange Chromatography:
-
The supernatant (cytosolic fraction) is loaded onto a DEAE-cellulose anion-exchange column.
-
The different PDE isoforms are then separated by applying a linear gradient of increasing salt concentration (e.g., sodium acetate).
-
Fractions are collected and assayed for PDE activity to identify the peaks corresponding to PDE Type II, Type III, and Type V.
Phosphodiesterase Activity Assay (Two-Step Radioenzymatic Assay)
This assay measures the hydrolysis of radiolabeled cAMP or cGMP by the separated PDE isoforms.
a. Reaction Mixture Preparation:
-
For each PDE isoform, a reaction mixture is prepared containing:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
A specific concentration of the radiolabeled substrate: [³H]cAMP for PDE Type II and III, and [³H]cGMP for PDE Type V.
-
The separated enzyme fraction.
-
Varying concentrations of this compound (or the vehicle as a control).
-
b. Enzymatic Reaction:
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period during which the PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate.
c. Termination of the Reaction:
-
The reaction is stopped by boiling the mixture.
d. Conversion to Adenosine/Guanosine:
-
Snake venom nucleotidase is added to the mixture and incubated to convert the 5'-monophosphate (5'-AMP or 5'-GMP) to its corresponding nucleoside (adenosine or guanosine).
e. Separation of Products:
-
The radiolabeled nucleoside product is separated from the unreacted radiolabeled cyclic nucleotide substrate using anion-exchange resin (e.g., Dowex). The resin binds the charged unreacted substrate, while the uncharged nucleoside remains in the supernatant.
f. Quantification:
-
The radioactivity of the supernatant, which is proportional to the amount of hydrolyzed substrate, is measured by liquid scintillation counting.
g. IC50 Determination:
-
The percentage of inhibition of PDE activity is calculated for each concentration of this compound.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The inhibition of phosphodiesterases by this compound leads to an increase in the intracellular concentrations of cAMP and cGMP. These second messengers play crucial roles in platelet function, primarily by activating protein kinases that phosphorylate various downstream targets, ultimately leading to the inhibition of platelet aggregation.
Caption: cAMP signaling pathway and the inhibitory effect of this compound.
Caption: cGMP signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory effect of a compound on phosphodiesterase activity.
Caption: General workflow for determining PDE inhibitory activity.
References
Satigrel's Impact on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways modulated by Satigrel, a potent inhibitor of platelet aggregation. The document outlines the core mechanisms of action, presents quantitative data on its inhibitory effects, details relevant experimental methodologies, and visualizes the affected signaling cascades.
Core Mechanism of Action
This compound exerts its anti-platelet effects through a dual mechanism, targeting two key enzymatic pathways involved in platelet activation and aggregation. It selectively inhibits Prostaglandin H Synthase 1 (PGHS-1) and also demonstrates inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs), with a notable potency against Type III PDE.[1] This dual action provides a comprehensive blockade of platelet aggregation induced by various stimuli.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target enzymes has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Target Enzyme | Isozyme/Type | IC50 (µM) |
| Prostaglandin H Synthase (PGHS) | PGHS-1 | 0.081[1][2] |
| PGHS-2 | 5.9[1][2] | |
| Phosphodiesterase (PDE) | Type III | 15.7[1][2] |
| Type V | 39.8[1][2] | |
| Type II | 62.4[1][2] |
Table 1: Inhibitory Potency of this compound against PGHS and PDE Isozymes.
Cellular Signaling Pathways Affected by this compound
This compound's therapeutic effects are a direct consequence of its interference with specific signaling cascades within platelets.
Inhibition of the Thromboxane A2 Synthesis Pathway
This compound is a potent and selective inhibitor of PGHS-1, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2).[1][2] PGH2 is a precursor for Thromboxane A2 (TXA2), a powerful vasoconstrictor and platelet agonist.[3][4] By inhibiting PGHS-1, this compound effectively reduces the production of TXA2, thereby diminishing a critical signal for platelet activation and aggregation.[1]
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. content.abcam.com [content.abcam.com]
Satigrel's Impact on cAMP and cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms of Satigrel, focusing on its influence on the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. This compound (formerly E5510) is a potent anti-platelet agent with a dual mechanism of action that distinguishes it from many other anti-platelet drugs. This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling cascades and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-platelet effects through two primary mechanisms:
-
Inhibition of Prostaglandin H Synthase (PGHS): Specifically, this compound shows selective inhibition of PGHS-1, the constitutive isoform found in platelets. This action blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2), a potent platelet agonist.
-
Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs): this compound inhibits several PDE isoforms responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways that ultimately inhibit platelet activation and aggregation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against key enzymes in the arachidonic acid and cyclic nucleotide signaling pathways.
Table 1: Inhibitory Effect of this compound on Prostaglandin H Synthase (PGHS) Isozymes
| Enzyme | IC50 (μM) |
| PGHS-1 | 0.081 |
| PGHS-2 | 5.9 |
IC50: The half maximal inhibitory concentration.
Table 2: Inhibitory Effect of this compound on Phosphodiesterase (PDE) Isoforms from Human Platelets
| PDE Isoform | Primary Substrate | IC50 (μM) |
| Type II | cAMP & cGMP | 62.4 |
| Type III | cAMP | 15.7 |
| Type V | cGMP | 39.8 |
IC50: The half maximal inhibitory concentration.
Signaling Pathways and Drug Action
The following diagrams illustrate the signaling pathways affected by this compound.
The inhibition of PDE isoforms by this compound leads to an increase in intracellular levels of both cAMP and cGMP. This elevation of second messengers plays a crucial role in the anti-platelet effect, particularly in response to agonists like thrombin.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on standard laboratory procedures and the methodologies implied in the foundational research on this compound.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on different PDE isoforms.
Materials:
-
Purified human platelet PDE isoforms (Type II, III, and V)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
[3H]-cAMP and [3H]-cGMP (or fluorescently labeled cyclic nucleotides)
-
5'-Nucleotidase (from snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter (for radiometric assay) or a fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified PDE isoforms in the assay buffer to a working concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, the diluted PDE enzyme, and a specific concentration of this compound or vehicle control.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Reaction: Add the radiolabeled or fluorescently labeled substrate (cAMP for PDE II and III, cGMP for PDE II and V) to initiate the enzymatic reaction.
-
Incubation: Allow the reaction to proceed for a specific time at 37°C, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by boiling the mixture or by adding a stop solution (e.g., a solution containing EDTA).
-
Product Conversion (for radiometric assay): Add 5'-nucleotidase to the reaction mixture to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation (for radiometric assay): Apply the reaction mixture to an anion-exchange resin column to separate the unreacted substrate from the product. Elute the product.
-
Quantification:
-
Radiometric Assay: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Fluorescence Assay: Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Intracellular cAMP and cGMP Levels in Platelets
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in cAMP and cGMP levels in human platelets following treatment with this compound.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cyclic nucleotide degradation during sample processing)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercial cAMP and cGMP ELISA kits
Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain PRP or prepare washed platelets.
-
Incubation with this compound: Incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Cell Lysis: Stop the incubation and lyse the platelets by adding a lysis buffer (e.g., 0.1 M HCl). This also serves to inactivate PDEs.
-
Sample Processing: Centrifuge the lysate to pellet the cell debris. The supernatant contains the intracellular cyclic nucleotides.
-
ELISA:
-
Follow the manufacturer's instructions for the cAMP or cGMP ELISA kit.
-
Typically, this involves adding the platelet lysate supernatant and a fixed amount of enzyme-conjugated cAMP or cGMP to a microplate pre-coated with an antibody specific for the cyclic nucleotide.
-
During incubation, the cyclic nucleotide in the sample competes with the enzyme-conjugated cyclic nucleotide for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme into a colored product.
-
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample.
-
Quantification: Determine the concentration of cAMP or cGMP in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the cyclic nucleotide.
Conclusion
This compound is a multi-target anti-platelet agent that effectively inhibits platelet activation by both suppressing thromboxane A2 synthesis and elevating intracellular levels of cAMP and cGMP. Its selective inhibition of PGHS-1 and broad-spectrum, albeit more potent against Type III, inhibition of phosphodiesterases provide a comprehensive mechanism for its therapeutic potential in thrombotic disorders. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-platelet therapies.
Preliminary In Vitro Efficacy of Satigrel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies of Satigrel (E5510), a potent antiplatelet agent. The document outlines the quantitative data from key enzymatic and cellular assays, details the experimental protocols utilized, and visualizes the core signaling pathways affected by this compound.
Quantitative Data Summary
This compound exhibits a dual mechanism of action, targeting both prostaglandin synthesis and cyclic nucleotide degradation pathways. The following tables summarize the in vitro inhibitory potency of this compound against key enzymes involved in platelet aggregation.
Table 1: Inhibitory Activity of this compound against Prostaglandin H Synthase (PGHS) Isozymes [1][2]
| Enzyme | IC50 (μM) | Selectivity |
| PGHS-1 | 0.081 | Selective |
| PGHS-2 | 5.9 | - |
IC50: The half maximal inhibitory concentration.
Table 2: Inhibitory Activity of this compound against Phosphodiesterase (PDE) Isoforms [1][2]
| Enzyme | Substrate | IC50 (μM) |
| PDE Type II | cGMP/cAMP | 62.4 |
| PDE Type III | cAMP | 15.7 |
| PDE Type V | cGMP | 39.8 |
IC50: The half maximal inhibitory concentration. PDE isoforms were separated from human platelets.
Core Signaling Pathways and Mechanism of Action
This compound's antiplatelet effects are mediated through two primary pathways: the inhibition of thromboxane A2 (TXA2) synthesis and the elevation of intracellular cyclic nucleotide levels.
Inhibition of Thromboxane A2 Synthesis
This compound selectively inhibits PGHS-1 (also known as COX-1), a key enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to thromboxane A2, a potent platelet agonist. By blocking PGHS-1, this compound effectively reduces TXA2 production, thereby inhibiting platelet aggregation induced by agents like collagen and arachidonic acid.[1][2]
References
Early Research Findings on Satigrel (E5510): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research findings on Satigrel (E5510), a potent anti-platelet agent. The information presented herein is compiled from foundational preclinical studies and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, hematology, and drug development.
Core Mechanism of Action
This compound exerts its anti-platelet effects through a dual mechanism of action, distinguishing it from many other anti-platelet drugs.[1][2][3] It simultaneously inhibits Prostaglandin H Synthase 1 (PGHS-1) and cyclic nucleotide phosphodiesterases (PDEs).[1][3]
-
Inhibition of PGHS-1: Similar to aspirin, this compound inhibits PGHS-1 (also known as cyclooxygenase-1 or COX-1), a key enzyme in the synthesis of thromboxane A2 (TXA2).[1][3] TXA2 is a potent platelet agonist that promotes aggregation. By selectively inhibiting PGHS-1, this compound effectively suppresses TXA2 production, thereby inhibiting platelet aggregation induced by agents like collagen and arachidonic acid.[1][3][4]
-
Inhibition of Phosphodiesterases (PDEs): Unlike traditional PGHS inhibitors, this compound also demonstrates inhibitory activity against several PDE isozymes found in human platelets.[1] Specifically, it inhibits PDE Type III, Type V, and Type II.[1] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Elevated levels of these cyclic nucleotides act as negative messengers in platelet signal transduction, contributing to the inhibition of platelet aggregation, particularly that induced by thrombin.[1][2]
This dual inhibitory action on both the TXA2 production pathway and the cyclic nucleotide degradation pathway results in a broad and potent anti-platelet effect.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies on this compound.
Table 1: Inhibitory Activity of this compound against Prostaglandin H Synthase (PGHS) Isozymes
| Enzyme | IC50 (μM) |
| PGHS-1 | 0.081[4] |
| PGHS-2 | 5.9[4] |
IC50: The half maximal inhibitory concentration.
Table 2: Inhibitory Activity of this compound against Phosphodiesterase (PDE) Isoforms
| Enzyme | IC50 (μM) |
| Type III PDE | 15.7[1][4] |
| Type V PDE | 39.8[1][4] |
| Type II PDE | 62.4[1][4] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research on this compound are outlined below. These protocols are based on standard laboratory procedures for platelet function analysis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for in vitro assessment of platelet function and was a key method used to characterize the effects of this compound.[1]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[2]
- To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[2] The supernatant, rich in platelets, is carefully collected.
- To obtain PPP, the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP, which is used as a reference (100% aggregation).
2. Aggregation Measurement:
- Platelet aggregation is measured using a light transmission aggregometer.
- A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
- A baseline light transmission is established.
- This compound (or vehicle control) is added to the PRP and incubated for a specified period.
- A platelet agonist (e.g., collagen, arachidonic acid, or thrombin) is then added to induce aggregation.[1][3]
- As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time and is proportional to the extent of aggregation.
- The percentage of aggregation is calculated relative to the light transmission of PPP.
Measurement of Cyclic Nucleotide (cAMP and cGMP) Levels
The effect of this compound on intracellular cyclic nucleotide levels was determined using a competitive enzyme immunoassay (EIA).
1. Sample Preparation:
- Human platelets are prepared and incubated with various concentrations of this compound or a vehicle control.
- The reaction is stopped, and the platelets are lysed to release their intracellular contents.
2. Enzyme Immunoassay:
- Commercially available EIA kits for cAMP and cGMP are typically used.[4]
- The principle of these assays is a competitive binding reaction. Free cAMP or cGMP in the platelet lysate competes with a fixed amount of enzyme-labeled cAMP or cGMP for binding sites on a specific antibody coated onto a microplate.
- After an incubation period, the unbound components are washed away.
- A substrate is added, and the resulting color development is inversely proportional to the concentration of cAMP or cGMP in the original sample.
- The absorbance is read using a microplate reader, and the concentrations are determined by comparison to a standard curve.[4]
Prostaglandin H Synthase (PGHS) and Phosphodiesterase (PDE) Activity Assays
The inhibitory activity of this compound against PGHS and PDE isozymes was determined using cell-free enzymatic assays.
1. Enzyme Preparation:
- The different isozymes of PGHS and PDE are either purified from human platelets or obtained from commercial sources.[1]
2. Activity Measurement:
- The enzyme is incubated with its specific substrate in the presence of varying concentrations of this compound.
- The activity of the enzyme is determined by measuring the rate of product formation. The specific method for measuring product formation depends on the enzyme and substrate being studied.
- The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, is then calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibitory mechanism of this compound on platelet aggregation.
Experimental Workflow
Caption: Workflow for Light Transmission Aggregometry.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential roles of cAMP and cGMP in megakaryocyte maturation and platelet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure of Satigrel
An In-Depth Technical Guide to the Chemical Structure and Activity of Satigrel
This guide provides a detailed overview of the chemical properties, mechanism of action, and experimental characterization of this compound (E5510), a potent anti-platelet agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, identified by the CAS Number 111753-73-2, is a small molecule drug with a molecular weight of 337.37 g/mol .[1][2][3] Its chemical identity is well-defined by established nomenclature and notation systems.
| Identifier | Value |
| IUPAC Name | 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid[2][3][4] |
| Canonical SMILES | N#CC(=C(C1=CC=C(OC)C=C1)C2=CC=C(OC)C=C2)CCC(=O)O[2] |
| Molecular Formula | C20H19NO4[1][2] |
| CAS Number | 111753-73-2[1][2][3] |
| Molecular Weight | 337.37 g/mol [3] |
| Monoisotopic Mass | 337.13 Da[1] |
Mechanism of Action and Biological Activity
This compound exhibits a dual mechanism of action, functioning as a potent inhibitor of platelet aggregation by targeting two distinct signaling pathways.[4] It selectively inhibits prostaglandin H synthase-1 (PGHS-1) and also demonstrates inhibitory activity against cyclic nucleotide phosphodiesterase (PDE) isozymes.[4][5]
Inhibition of Prostaglandin H Synthase-1 (PGHS-1)
This compound is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1), an enzyme crucial for the synthesis of thromboxane A2 (TXA2).[4] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting PGHS-1, this compound effectively blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2, thereby suppressing platelet aggregation induced by agents like collagen and arachidonic acid.[4][5]
Caption: this compound's inhibition of the PGHS-1 pathway.
Inhibition of Phosphodiesterases (PDEs)
In addition to its effects on the PGHS-1 pathway, this compound inhibits several phosphodiesterase (PDE) isozymes.[4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that inhibit platelet activation. This compound is most potent against Type III PDE, which primarily hydrolyzes cAMP.[4] By inhibiting these PDEs, this compound leads to an increase in intracellular cAMP and cGMP levels, which in turn inhibits thrombin-induced platelet aggregation.[4]
Caption: this compound's inhibition of phosphodiesterase (PDE) pathways.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various enzyme targets has been quantified, demonstrating its selectivity for PGHS-1 over PGHS-2 and its activity against multiple PDE isoforms.
| Enzyme Target | IC50 Value (μM) | Reference |
| PGHS-1 | 0.081 | [4][5] |
| PGHS-2 | 5.9 | [4][5] |
| PDE Type II | 62.4 | [4][5] |
| PDE Type III | 15.7 | [4][5] |
| PDE Type V | 39.8 | [4][5] |
Experimental Protocols
The characterization of this compound involves standard pharmacological and analytical chemistry workflows. Below are generalized protocols representative of the methods used to determine its inhibitory activity and confirm its structure.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps to determine the IC50 value of an inhibitor like this compound against a target enzyme (e.g., PGHS-1 or a PDE isozyme).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution to create a range of test concentrations.
-
Prepare a solution of the target enzyme (e.g., purified PGHS-1) at a known concentration in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate (e.g., arachidonic acid for PGHS-1) at a known concentration.
-
-
Assay Procedure:
-
In a multi-well plate, add the enzyme solution to each well.
-
Add the various dilutions of this compound to the test wells. Add solvent alone to the control wells (0% inhibition) and a known potent inhibitor to the positive control wells (100% inhibition).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction for a fixed period under optimal conditions.
-
-
Detection and Analysis:
-
Stop the reaction using a chemical quencher or by heat inactivation.
-
Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Structural Elucidation Workflow
Confirming the chemical structure of a novel compound like this compound involves a combination of analytical techniques to determine its connectivity, mass, and stereochemistry.
-
Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Identifies the number and types of hydrogen atoms in the molecule and their connectivity.
-
¹³C NMR: Identifies the number and types of carbon atoms in the molecular framework.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms (H-H, C-H), allowing for the complete assembly of the molecular structure.
-
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and absolute stereochemistry.
Caption: General workflow for chemical structure elucidation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound [drugfuture.com]
- 4. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Satigrel's Preferential Inhibition of Prostaglandin H Synthase-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (formerly E5510) is a potent anti-platelet agent that exhibits a significant selective inhibitory effect on Prostaglandin H Synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1), over its isoform, PGHS-2 (COX-2). This selectivity is crucial for its mechanism of action in preventing platelet aggregation by inhibiting the synthesis of thromboxane A2 (TxA2), a key mediator in thrombosis. This technical guide provides an in-depth analysis of this compound's selectivity, including quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against PGHS-1 and PGHS-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) for each isozyme. The data clearly demonstrates this compound's preference for PGHS-1.
| Compound | PGHS-1 (COX-1) IC50 | PGHS-2 (COX-2) IC50 | Selectivity Ratio (IC50 PGHS-2 / IC50 PGHS-1) |
| This compound | 0.081 µM[1] | 5.9 µM[1] | ~73 |
| Indomethacin | 0.12 µM[1] | 1.4 µM[1] | ~12 |
Table 1: In vitro inhibitory potency of this compound and Indomethacin against PGHS-1 and PGHS-2.
Signaling Pathway of this compound's Anti-Platelet Action
This compound's primary mechanism of action involves the interruption of the thromboxane A2 (TxA2) signaling pathway in platelets. By selectively inhibiting PGHS-1, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TxA2. This reduction in TxA2 levels leads to decreased platelet activation and aggregation.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against PGHS-1 and PGHS-2, based on common methodologies. The specific conditions for the this compound study may have included minor variations.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for PGHS-1 and PGHS-2.
Materials:
-
Purified ovine or human recombinant PGHS-1 and PGHS-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Hemin (cofactor).
-
L-epinephrine or other suitable reducing cofactor.
-
Arachidonic acid (substrate).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or thromboxane B2 (TxB2).
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare working solutions of PGHS-1 and PGHS-2 in the assay buffer. The final concentration of the enzyme should be optimized to yield a measurable product formation within the linear range of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (this compound) in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, hemin, and reducing cofactor.
-
Pre-incubation with Inhibitor: Add the diluted test compound or solvent control to the wells containing the reaction mixture. Then, add the enzyme (PGHS-1 or PGHS-2) to each well. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear phase of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of a non-selective COX inhibitor like indomethacin or by acidification).
-
Quantification of Product: Measure the concentration of the product (e.g., PGE2 or TxB2, the stable metabolite of TxA2) in each well using an appropriate method, such as an EIA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for Satigrel in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (formerly E5510) is a potent antiplatelet agent that demonstrates inhibitory effects on platelet aggregation induced by various agonists.[1][2] Its mechanism of action involves the dual inhibition of prostaglandin H synthase 1 (PGHS-1) and phosphodiesterase (PDE) isozymes, making it an interesting compound for research and development in the field of thrombosis and hemostasis.[1] These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays to characterize its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its antiplatelet effects through two primary pathways:
-
Inhibition of Thromboxane A2 (TXA2) Synthesis: this compound selectively inhibits PGHS-1 (also known as cyclooxygenase-1 or COX-1), a key enzyme in the synthesis of TXA2.[1][2] TXA2 is a potent platelet agonist that plays a crucial role in amplifying platelet activation and aggregation. By inhibiting PGHS-1, this compound reduces the production of TXA2, thereby dampening platelet response to agonists like collagen and arachidonic acid.[1]
-
Elevation of Intracellular Cyclic Nucleotides: this compound inhibits several phosphodiesterase (PDE) isozymes present in platelets, primarily PDE3.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that mediate inhibitory signals in platelets. By inhibiting PDE, this compound leads to an increase in intracellular cAMP and cGMP levels, which in turn inhibits platelet activation and aggregation induced by a broad range of agonists, including thrombin.[1]
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound in platelets.
Quantitative Data
The inhibitory potency of this compound against various enzymes involved in platelet aggregation is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target Enzyme | Agonist/Substrate | IC50 (µM) | Reference |
| PGHS-1 | Arachidonic Acid | 0.081 | [1][2] |
| PGHS-2 | 5.9 | [1][2] | |
| PDE3 | cAMP | 15.7 | [1] |
| PDE5 | cGMP | 39.8 | [1] |
| PDE2 | cAMP/cGMP | 62.4 | [1] |
Experimental Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the in vitro effect of this compound on platelet aggregation using the gold standard Light Transmission Aggregometry (LTA) method.[3]
Materials and Reagents
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in saline.
-
Platelet Agonists:
-
Collagen
-
Arachidonic Acid
-
Thrombin
-
ADP (Adenosine diphosphate)
-
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% Sodium Citrate.
-
Saline: 0.9% NaCl.
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
Experimental Workflow
Caption: Workflow for platelet aggregation assay with this compound.
Step-by-Step Procedure
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[4]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[3]
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.[3]
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.[5]
-
-
Platelet Aggregation Assay
-
Pipette PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Place the cuvettes in the heating block of the aggregometer at 37°C and allow the platelets to equilibrate for at least 5 minutes.
-
Add varying concentrations of this compound or vehicle (control) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%.
-
Initiate platelet aggregation by adding a specific agonist (e.g., collagen, arachidonic acid, or thrombin) to the cuvette.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis
-
The maximum percentage of aggregation is determined for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value of this compound for each agonist from the dose-response curve.
-
Expected Results
-
This compound is expected to show potent inhibition of platelet aggregation induced by collagen and arachidonic acid , reflecting its inhibitory effect on PGHS-1.
-
This compound should also inhibit platelet aggregation induced by thrombin , which is consistent with its PDE inhibitory activity and subsequent increase in cyclic nucleotide levels.[1]
-
The IC50 values obtained from the platelet aggregation assays should be in a similar range to the IC50 values for PGHS-1 and PDE3 inhibition, depending on the agonist used.
Troubleshooting
-
Low Platelet Aggregation in Control: Ensure PRP is prepared correctly and has an adequate platelet count. Check the activity of the agonist.
-
High Variability between Replicates: Ensure accurate pipetting and consistent incubation times. Use freshly prepared reagents.
-
Pre-activated Platelets: Handle blood and PRP gently to avoid mechanical activation. Ensure all equipment is clean.
By following this detailed protocol, researchers can effectively utilize this compound in platelet aggregation assays to investigate its antiplatelet properties and further elucidate its mechanism of action.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Satigrel Dosage for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (E5510) is a potent antiplatelet agent with a dual mechanism of action, making it a subject of interest in thrombosis and hemostasis research.[1] Unlike traditional antiplatelet drugs that may target a single pathway, this compound inhibits platelet aggregation through two distinct routes: the inhibition of thromboxane A2 (TXA2) synthesis and the elevation of intracellular cyclic nucleotide levels.[1]
These application notes provide detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound, with a focus on appropriate dosage and experimental design.
Mechanism of Action
This compound's antiplatelet activity stems from its ability to selectively inhibit prostaglandin H synthase 1 (PGHS-1), also known as cyclooxygenase-1 (COX-1), and to inhibit cyclic nucleotide phosphodiesterases (PDEs).[1]
-
Inhibition of Thromboxane A2 Synthesis: By selectively inhibiting PGHS-1, this compound blocks the conversion of arachidonic acid to prostaglandin H2, a precursor of thromboxane A2.[1] TXA2 is a potent vasoconstrictor and platelet agonist, and its inhibition is a key mechanism for preventing platelet aggregation.[2][3]
-
Elevation of Cyclic Nucleotide Levels: this compound also inhibits phosphodiesterase (PDE) isozymes, specifically Type II, Type III, and Type V, which are present in human platelets.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of cAMP and cGMP, which in turn inhibits platelet activation and aggregation.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against key enzymes involved in platelet function. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Target Enzyme | This compound IC50 (µM) | Reference |
| Prostaglandin H Synthase 1 (PGHS-1/COX-1) | 0.081 | [1] |
| Prostaglandin H Synthase 2 (PGHS-2/COX-2) | 5.9 | [1] |
| Phosphodiesterase II (PDE II) | 26 | [1] |
| Phosphodiesterase III (PDE III) | 7.0 | [1] |
| Phosphodiesterase V (PDE V) | 2.5 | [1] |
Experimental Protocols
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.[4]
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[4]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet agonists:
-
Arachidonic Acid (AA)
-
Collagen
-
Thrombin
-
ADP
-
-
Saline solution.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Assay Preparation:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
-
This compound Incubation:
-
Add varying concentrations of this compound (or vehicle control) to the PRP samples. Based on the IC50 values, a starting range of 0.01 µM to 10 µM is recommended.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Place the cuvettes containing the PRP samples in the aggregometer and set the baseline with PPP.
-
Add a platelet agonist (e.g., arachidonic acid, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.[5]
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value for each agonist.
-
Thromboxane A2 (TXA2) Synthesis Inhibition Assay
This protocol measures the effect of this compound on the production of TXA2 in platelets, typically by quantifying its stable metabolite, thromboxane B2 (TXB2).
Materials:
-
Platelet-rich plasma (PRP).
-
This compound stock solution.
-
Platelet agonist (e.g., arachidonic acid or collagen).
-
Indomethacin (as a positive control).
-
TXB2 ELISA kit.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
Prepare PRP as described in the platelet aggregation assay protocol.
-
-
This compound Incubation:
-
Incubate PRP samples with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or vehicle control at 37°C for 10-15 minutes.
-
-
Stimulation of TXA2 Production:
-
Add a platelet agonist (e.g., arachidonic acid) to the PRP samples to stimulate TXA2 synthesis.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Sample Processing:
-
Stop the reaction by adding a stopping agent (e.g., indomethacin) and/or by placing the samples on ice.
-
Centrifuge the samples to pellet the platelets.
-
-
TXB2 Measurement:
-
Collect the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 production for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound for TXA2 synthesis inhibition.
-
Cyclic AMP (cAMP) and Cyclic GMP (cGMP) Measurement Assay
This protocol is designed to measure the effect of this compound on intracellular cAMP and cGMP levels in platelets.[6][7]
Materials:
-
Washed platelets.
-
This compound stock solution.
-
Phosphodiesterase inhibitors (e.g., IBMX) as a positive control.
-
Forskolin (to stimulate adenylate cyclase for Gαi-coupled receptor studies).[8][9]
-
cAMP and cGMP immunoassay kits (e.g., ELISA or HTRF).
-
Cell lysis buffer.
Procedure:
-
Preparation of Washed Platelets:
-
Prepare PRP and then wash the platelets with a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.
-
-
This compound Incubation:
-
Resuspend the washed platelets in the assay buffer.
-
Incubate the platelet suspension with varying concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control at 37°C for a specified time.
-
-
Cell Lysis:
-
Stop the reaction and lyse the platelets using the lysis buffer provided in the immunoassay kit.
-
-
cAMP/cGMP Measurement:
-
Measure the intracellular cAMP and cGMP concentrations in the cell lysates using a commercial immunoassay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the fold-increase in cAMP and cGMP levels in this compound-treated samples compared to the vehicle control.
-
Determine the EC50 value of this compound for increasing cyclic nucleotide levels.
-
Visualizations
Signaling Pathways of this compound
Caption: Dual inhibitory mechanism of this compound on platelet aggregation.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Logical Relationship: this compound's Therapeutic Effect
Caption: Logical flow from molecular targets to therapeutic effect.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gest.joyadv.it [gest.joyadv.it]
- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of Satigrel in Cell Culture Studies
Introduction
Satigrel, also known as E-5510, is a potent inhibitor of platelet aggregation.[1] Its chemical formula is C20H19NO4, and it has a molecular weight of 337.37.[2] The primary mechanism of action for this compound is the inhibition of thromboxane A2 synthesis. This is achieved through the selective inhibition of cyclooxygenase-1 (PGHS1), an enzyme present in platelets.[1] this compound is a valuable tool for in vitro studies of thrombosis, hemostasis, and signaling pathways related to platelet activation. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture experiments.
Data Presentation: Solubility of this compound
The solubility of this compound can be challenging in aqueous solutions. The following table summarizes the solubility of this compound in different solvent systems.
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.41 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.41 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.337 mg of this compound (Molecular Weight: 337.37).
-
Adding DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution from 0.337 mg of this compound, add 100 µL of DMSO.
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be filtered through a 0.22 µm sterile filter, though this may lead to some loss of the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium.
-
Final Dilution: Directly add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling to ensure a homogenous solution.
-
DMSO Concentration Control: It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1%) as DMSO can have cytotoxic effects. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Action
Caption: this compound inhibits COX-1, blocking Thromboxane A2 synthesis.
References
Application Note: Utilizing Satigrel for the Investigation of Prostaglandin H Synthase-1 (PGHS-1) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin H Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1), is a constitutively expressed enzyme crucial for the production of prostaglandins, which are key mediators in various physiological processes including platelet aggregation, gastric cytoprotection, and renal blood flow.[1] Understanding the function and inhibition of PGHS-1 is of significant interest in drug development, particularly for anti-inflammatory and anti-platelet therapies. Satigrel (E5510), a potent inhibitor of platelet aggregation, serves as a valuable tool for studying PGHS-1 function due to its selective inhibitory activity.[2] This document provides detailed application notes and protocols for utilizing this compound in the investigation of PGHS-1.
Mechanism of Action
This compound, chemically known as 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid, primarily exerts its anti-platelet effect by inhibiting the synthesis of thromboxane A2.[2] This is achieved through the selective inhibition of PGHS-1.[2] Additionally, this compound exhibits inhibitory activity against cyclic nucleotide phosphodiesterase (PDE) isoforms, contributing to its overall anti-platelet profile.[2]
Data Presentation
The inhibitory potency of this compound against PGHS-1 and other related enzymes is summarized in the table below, with Indomethacin included for comparison as a well-known selective PGHS-1 inhibitor.[2]
| Compound | Target Enzyme | IC50 (µM) |
| This compound | PGHS-1 | 0.081[2] |
| PGHS-2 | 5.9[2] | |
| PDE Type II | 62.4[2] | |
| PDE Type III | 15.7[2] | |
| PDE Type V | 39.8[2] | |
| Indomethacin | PGHS-1 | 0.12[2] |
| PGHS-2 | 1.4[2] |
Signaling Pathway and Experimental Workflow
To visualize the role of PGHS-1 in the prostaglandin synthesis pathway and the general workflow for its inhibition studies, the following diagrams are provided.
Caption: Prostaglandin Synthesis Pathway and Site of this compound Inhibition.
Caption: General Experimental Workflow for PGHS-1 Inhibition Assay.
Caption: Dual Inhibitory Mechanism of this compound on Platelet Aggregation.
Experimental Protocols
The following are detailed methodologies for key experiments to study PGHS-1 function using this compound. These protocols are based on established methods for cyclooxygenase activity assays.
Protocol 1: In Vitro PGHS-1 Inhibition Assay using Enzyme Immunoassay (EIA)
This protocol is adapted from general enzyme immunoassay procedures for measuring prostaglandin production.[3]
1. Materials:
-
Purified ovine or human PGHS-1
-
This compound
-
Arachidonic acid
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) EIA Kit
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microtiter plate, add the reaction buffer, cofactors, and the PGHS-1 enzyme solution.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Colorimetric PGHS-1 Activity Assay
This protocol is based on the principle of monitoring the peroxidase activity of PGHS, which is coupled to the cyclooxygenase reaction.[4]
1. Materials:
-
PGHS-1 enzyme preparation
-
This compound
-
Arachidonic acid
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Microplate reader capable of measuring absorbance at 590-620 nm
2. Procedure:
-
Prepare this compound dilutions as described in Protocol 1.
-
To a 96-well plate, add the assay buffer, hematin, and the PGHS-1 enzyme.
-
Add the this compound dilutions or vehicle control.
-
Pre-incubate at room temperature for 5-10 minutes.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm at multiple time points (kinetic mode) or at a fixed endpoint.
-
The rate of color development is proportional to the PGHS-1 peroxidase activity.
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
Protocol 3: LC-MS/MS-based PGHS-1 Inhibition Assay
This method offers high sensitivity and specificity for the quantification of prostaglandin products.[5]
1. Materials:
-
PGHS-1 enzyme preparation
-
This compound
-
Arachidonic acid
-
Reaction buffer
-
Internal standard (e.g., deuterated PGE2)
-
Quenching solution (e.g., acetonitrile with formic acid)
-
LC-MS/MS system
2. Procedure:
-
Perform the enzymatic reaction with varying concentrations of this compound as described in Protocol 1 (steps 1-8).
-
After stopping the reaction, add the internal standard.
-
Extract the prostaglandins from the reaction mixture using a suitable method (e.g., solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS to quantify the amount of PGE2 or other prostaglandins produced.
-
Calculate the percentage of inhibition and IC50 values based on the quantification of the specific prostaglandin product.
Conclusion
This compound is a potent and selective inhibitor of PGHS-1, making it an excellent pharmacological tool for studying the function of this enzyme. The provided data, diagrams, and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of PGHS-1-mediated physiological and pathological processes. The choice of assay will depend on the specific research question, available equipment, and desired level of sensitivity and throughput.
References
- 1. Pharmacology of prostaglandin endoperoxide synthase isozymes-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Satigrel Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (formerly E5510) is a potent antiplatelet agent with a dual mechanism of action, making it a compelling candidate for the prevention and treatment of arterial thrombosis. It selectively inhibits prostaglandin H synthase 1 (PGHS-1), thereby reducing the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation.[1][2] Additionally, this compound inhibits phosphodiesterase (PDE), with a particular potency against PDE3, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which further suppresses platelet activation.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in established animal models of thrombosis and hemostasis.
Mechanism of Action
This compound's antiplatelet effect is achieved through two primary signaling pathways:
-
Inhibition of the Thromboxane A2 Pathway: this compound is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1) with an IC50 of 0.081 µM.[1][2] This is more potent than its inhibition of PGHS-2 (IC50: 5.9 µM).[1][2] By blocking PGHS-1 in platelets, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2. TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation.
-
Inhibition of Phosphodiesterases: this compound inhibits several PDE isozymes found in platelets. Its most potent activity is against PDE3 (IC50: 15.7 µM), which is responsible for the hydrolysis of cAMP.[1] By inhibiting PDE3, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation and aggregation. This compound also shows inhibitory activity against PDE5 (IC50: 39.8 µM) and PDE2 (IC50: 62.4 µM), contributing to increased cGMP and cAMP levels, respectively.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies with this compound. Due to the limited availability of published in vivo data for this compound, these values are illustrative and intended to serve as a template for data presentation.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Arterial Thrombosis
| Treatment Group | Dose (mg/kg, p.o.) | n | Time to Occlusion (minutes, Mean ± SEM) | Thrombus Weight (mg, Mean ± SEM) | Percent Inhibition of Thrombosis (%) |
| Vehicle Control | - | 10 | 12.5 ± 1.8 | 0.85 ± 0.12 | - |
| This compound | 1 | 10 | 25.3 ± 3.1 | 0.48 ± 0.09 | 43.5 |
| This compound | 3 | 10 | 42.8 ± 4.5 | 0.21 ± 0.05 | 75.3 |
| This compound | 10 | 10 | >60 | 0.08 ± 0.02 | 90.6 |
| Aspirin | 10 | 10 | 35.1 ± 3.9 | 0.32 ± 0.07 | 62.4 |
*p<0.05, **p<0.01 vs. Vehicle Control
Table 2: Effect of this compound on Bleeding Time in Mice
| Treatment Group | Dose (mg/kg, p.o.) | n | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | - | 10 | 185 ± 25 |
| This compound | 1 | 10 | 250 ± 32 |
| This compound | 3 | 10 | 380 ± 45* |
| This compound | 10 | 10 | 550 ± 61 |
| Aspirin | 10 | 10 | 420 ± 52 |
*p<0.05, **p<0.01 vs. Vehicle Control
Table 3: Ex Vivo Platelet Aggregation Following Oral Administration of this compound in Rats
| Treatment Group | Dose (mg/kg) | n | Collagen-induced Aggregation (% of control, Mean ± SEM) | Thrombin-induced Aggregation (% of control, Mean ± SEM) |
| Vehicle Control | - | 8 | 100 ± 5.2 | 100 ± 6.1 |
| This compound | 1 | 8 | 65.4 ± 7.3 | 78.2 ± 8.5 |
| This compound | 3 | 8 | 32.1 ± 4.9** | 55.9 ± 6.7 |
| This compound | 10 | 8 | 15.8 ± 3.1 | 38.4 ± 5.2 |
*p<0.05, **p<0.01 vs. Vehicle Control
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting of arterial thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (10% in distilled water)
-
Filter paper strips (1 x 2 mm)
-
Surgical microscope
-
Doppler flow probe
-
Physiological saline
Procedure:
-
Animal Preparation:
-
Administer this compound or vehicle to mice via oral gavage at the desired dose and time point before surgery (e.g., 1-2 hours).
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
-
Thrombosis Induction:
-
Place a small piece of plastic film under the isolated carotid artery to protect the surrounding tissue.
-
Position a Doppler flow probe over the artery to monitor blood flow.
-
Soak a filter paper strip in the 10% FeCl3 solution.
-
Apply the FeCl3-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with physiological saline.
-
-
Data Acquisition:
-
Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.
-
Record the time from the application of FeCl3 until the cessation of blood flow (time to occlusion).
-
A cut-off time of 60 minutes is typically used.
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.
-
Protocol 2: Tail Bleeding Time Assay in Mice
This assay assesses the effect of antiplatelet agents on hemostasis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle
-
Anesthetic (optional, can be performed on conscious mice)
-
Water bath (37°C)
-
50 ml conical tube filled with saline at 37°C
-
Scalpel or sharp razor blade
-
Filter paper
-
Timer
Procedure:
-
Animal Preparation:
-
Administer this compound or vehicle to mice at the desired dose and time point before the assay.
-
If using anesthesia, ensure the mouse is adequately sedated.
-
-
Bleeding Time Measurement:
-
Immerse the mouse's tail in the 37°C water bath for 1 minute to standardize temperature.
-
Carefully transect the tail 3 mm from the tip using a sharp scalpel.
-
Immediately immerse the tail into the conical tube containing pre-warmed saline.
-
Start the timer.
-
Observe for the cessation of bleeding, defined as the absence of blood flow for at least 30 seconds.
-
Record the time to cessation of bleeding.
-
A cut-off time (e.g., 900 seconds) should be established.
-
Protocol 3: Ex Vivo Platelet Aggregation Assay
This assay measures the effect of this compound on platelet function after in vivo administration.
Materials:
-
Rats or mice treated with this compound or vehicle
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonists (e.g., collagen, thrombin, arachidonic acid)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
Procedure:
-
Blood Collection and PRP Preparation:
-
At a specified time after this compound or vehicle administration, collect blood via cardiac puncture or from the abdominal aorta into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline.
-
Add a platelet agonist (e.g., collagen at 2-5 µg/mL or thrombin at 0.1-0.5 U/mL) to the PRP.
-
Record the change in light transmittance for 5-10 minutes.
-
The maximum aggregation percentage is calculated relative to the light transmittance of PPP.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound on platelet signaling pathways.
Caption: Experimental workflow for the FeCl3-induced carotid artery thrombosis model.
Caption: Relationship between in vivo and ex vivo assays for this compound evaluation.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Satigrel: A Dual-Inhibitor Tool Compound for Elucidating Platelet Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (formerly E5510) is a potent antiplatelet agent that serves as an invaluable tool compound for the investigation of platelet activation and signaling. Its unique dual mechanism of action, targeting both the thromboxane A2 synthesis pathway and cyclic nucleotide degradation, allows for the dissection of distinct and overlapping signaling cascades involved in platelet aggregation. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying platelet function.
Mechanism of Action
This compound exerts its antiplatelet effects through two primary mechanisms:
-
Selective Inhibition of Prostaglandin H Synthase-1 (PGHS-1): this compound is a potent and selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1), the key enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2).[1] TXA2 is a powerful platelet agonist that plays a critical role in platelet activation and aggregation, particularly in response to collagen and arachidonic acid.[1] By inhibiting PGHS-1, this compound effectively blocks the production of TXA2, thereby attenuating these aggregation pathways.
-
Inhibition of Phosphodiesterases (PDEs): this compound also inhibits several phosphodiesterase isoforms, with the most potent activity against PDE3.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers that mediate inhibitory signals within platelets. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP and cGMP.[1] Elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets to inhibit platelet activation, including processes induced by thrombin.[1]
This dual mechanism makes this compound a versatile tool to study both TXA2-dependent and cyclic nucleotide-mediated signaling pathways in platelets.
Data Presentation
The following tables summarize the quantitative data on the inhibitory potency of this compound.
Table 1: Inhibitory Activity of this compound against PGHS Isozymes
| Enzyme | IC50 (µM) |
| PGHS-1 | 0.081 |
| PGHS-2 | 5.9 |
| Data from a study on human platelet aggregation.[1] |
Table 2: Inhibitory Activity of this compound against Platelet PDE Isoforms
| PDE Isoform | IC50 (µM) | Primary Substrate |
| PDE2 | 62.4 | cAMP & cGMP |
| PDE3 | 15.7 | cAMP |
| PDE5 | 39.8 | cGMP |
| Data from a study on human platelet aggregation.[1] |
Mandatory Visualizations
Caption: Overview of major platelet activation and inhibitory signaling pathways.
References
Application Notes and Protocols for In Vivo Administration of Satigrel in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (also known as E5510 and 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid) is a potent antiplatelet agent with a dual mechanism of action, making it a compelling candidate for preclinical investigation in thrombosis and cardiovascular disease models. These application notes provide a comprehensive overview of this compound's mechanism of action, guidelines for its in vivo administration, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound exerts its antiplatelet effects through two primary pathways:
-
Inhibition of Prostaglandin H Synthase-1 (PGHS-1): this compound is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1).[1] This enzyme is critical for the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting PGHS-1, this compound effectively reduces TXA2 synthesis, thereby impeding platelet activation and aggregation.[1]
-
Inhibition of Phosphodiesterase (PDE): this compound also inhibits cyclic nucleotide phosphodiesterases (PDEs), particularly PDE3.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that mediate inhibitory signals in platelets. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn decreases intracellular calcium levels and inhibits platelet aggregation.[1]
This dual mechanism of action, targeting both a key enzyme in the pro-aggregatory signaling cascade and enzymes that regulate inhibitory pathways, contributes to the potent antiplatelet effects of this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Reference |
| Prostaglandin H Synthase-1 (PGHS-1) | 0.081 | [1] |
| Prostaglandin H Synthase-2 (PGHS-2) | 5.9 | [1] |
| Phosphodiesterase III (PDE3) | 15.7 | [1] |
| Phosphodiesterase V (PDE5) | 39.8 | [1] |
| Phosphodiesterase II (PDE2) | 62.4 | [1] |
Clinical Dosage Information
| Population | Dosage | Indication | Reference |
| Human | 4 mg/day | Peripheral Arterial Occlusive Disease |
Signaling Pathway
Caption: Mechanism of action of this compound in platelets.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for oral or parenteral administration in preclinical models.
Materials:
-
This compound (E5510) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the vehicle solution to the this compound powder.
-
Vortex the mixture vigorously until the powder is completely dissolved.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should be clear. It is recommended to prepare the solution fresh on the day of the experiment.
Note: The solubility of this compound in this vehicle is reported to be ≥ 2.5 mg/mL.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes a widely used model to evaluate the antithrombotic efficacy of compounds like this compound.
Animal Model:
-
Male C57BL/6 mice (8-12 weeks old) are commonly used.
Experimental Groups:
-
Group 1 (Vehicle Control): Mice receive the vehicle solution.
-
Group 2 (this compound Treatment): Mice receive this compound at various doses (e.g., 1, 5, 10 mg/kg, administered orally or intraperitoneally). A dose-finding study is essential to determine the optimal dose.
-
Group 3 (Positive Control): Mice receive a known antiplatelet agent like aspirin (e.g., 10 mg/kg, oral administration).
Experimental Workflow:
Caption: Workflow for the FeCl₃-induced thrombosis model.
Detailed Procedure:
-
Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Dosing: Administer this compound, vehicle, or positive control at the predetermined time before surgery. Based on ex vivo studies in guinea pigs and beagle dogs, the anti-platelet effect of this compound appears within 1 hour and lasts for more than 8 hours after oral administration. Therefore, administration 1-2 hours prior to the procedure is a reasonable starting point.
-
Anesthesia and Surgery:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Make a midline cervical incision and carefully dissect the right common carotid artery from the surrounding tissues.
-
-
Induction of Thrombosis:
-
Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with 10% ferric chloride (FeCl₃) solution on the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Endpoint Measurement:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
The primary endpoint is the time to complete occlusion of the artery.
-
Alternatively, at a set time point after injury, the thrombotic segment of the artery can be excised and the thrombus can be dried and weighed.
-
-
Data Analysis: Compare the time to occlusion or thrombus weight between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Important Considerations:
-
Dose-Response Study: It is crucial to perform a preliminary dose-response study to determine the effective dose range of this compound in the chosen animal model.
-
Route of Administration: The choice of administration route (oral, intravenous, intraperitoneal) will depend on the specific objectives of the study and the pharmacokinetic properties of this compound.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a promising antiplatelet agent with a well-defined dual mechanism of action. The provided protocols offer a framework for the in vivo evaluation of this compound in preclinical models of thrombosis. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines, with a particular emphasis on conducting thorough dose-finding studies to establish the efficacy and safety profile of this compound in their chosen models.
References
Satigrel in Combination with Other Antiplatelet Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel is a potent antiplatelet agent with a dual mechanism of action, uniquely positioning it for potential combination therapies in the management of thrombotic diseases. It selectively inhibits prostaglandin H synthase-1 (PGHS-1), similar to aspirin, and also inhibits phosphodiesterase III (PDE III), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This dual action suggests that this compound may offer synergistic or additive antiplatelet effects when combined with other classes of antiplatelet agents, such as P2Y12 inhibitors (e.g., clopidogrel, prasugrel, ticagrelor), which target a distinct platelet activation pathway.
These application notes provide a comprehensive overview of the pharmacological properties of this compound and offer detailed protocols for preclinical evaluation of its efficacy and safety in combination with other antiplatelet agents. The provided methodologies are intended to serve as a foundational guide for researchers to explore the therapeutic potential of this compound-based combination antiplatelet therapy.
Pharmacological Profile of this compound
This compound's antiplatelet activity stems from its ability to interfere with two critical signaling pathways in platelet activation.
Data Presentation: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (µM) | Primary Effect | Reference |
| Prostaglandin H Synthase-1 (PGHS-1) | 0.081 | Inhibition of Thromboxane A2 Synthesis | [1] |
| Prostaglandin H Synthase-2 (PGHS-2) | 5.9 | Weak Inhibition | [1] |
| Phosphodiesterase III (PDE III) | 15.7 | Increased intracellular cAMP | [1] |
| Phosphodiesterase V (PDE V) | 39.8 | Weak Inhibition | [1] |
| Phosphodiesterase II (PDE II) | 62.4 | Weak Inhibition | [1] |
Note: The lower IC50 value for PGHS-1 indicates a high selectivity for this enzyme over PGHS-2. The inhibitory effect on PDE III contributes to its anti-aggregatory activity against agonists like thrombin.
Rationale for Combination Therapy
The combination of antiplatelet agents with different mechanisms of action is a well-established strategy to achieve superior antithrombotic efficacy. Combining a PGHS-1 inhibitor with a P2Y12 inhibitor, for instance, targets both the thromboxane A2 and the ADP-mediated pathways of platelet activation, leading to a more comprehensive blockade of platelet aggregation. The dual-action of this compound presents a compelling rationale for its use in combination therapy, potentially allowing for enhanced efficacy at lower doses, which may mitigate bleeding risks associated with more potent single agents.
Experimental Protocols
The following protocols are designed to assess the pharmacodynamic and antithrombotic effects of this compound in combination with another antiplatelet agent, such as a P2Y12 inhibitor.
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To evaluate the synergistic or additive effects of this compound and a P2Y12 inhibitor on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
P2Y12 inhibitor (e.g., Cangrelor for in vitro studies)
-
Platelet agonists (e.g., ADP, arachidonic acid, collagen, thrombin)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Saline, DMSO (for drug dissolution)
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the P2Y12 inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions to achieve the desired final concentrations.
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compounds (this compound alone, P2Y12 inhibitor alone, or the combination) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add a platelet agonist (e.g., ADP at a submaximal concentration) to initiate aggregation.
-
Record the change in light transmission for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Analyze the data for synergy using appropriate models (e.g., Bliss independence or Loewe additivity).
-
Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
Objective: To assess the antithrombotic efficacy of this compound in combination with a P2Y12 inhibitor in a murine model of arterial thrombosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
P2Y12 inhibitor (e.g., Clopidogrel or Ticagrelor)
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Flow probe and Doppler flowmeter
Procedure:
-
Animal Preparation and Drug Administration:
-
Anesthetize the mice and maintain them on a heating pad.
-
Administer this compound, the P2Y12 inhibitor, or their combination via oral gavage or intraperitoneal injection at predetermined times before the procedure. A vehicle control group should be included.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the carotid artery blood flow until complete occlusion occurs or for a predefined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion.
-
Protocol 3: Tail Bleeding Time Assay in Mice
Objective: To evaluate the effect of this compound combination therapy on hemostasis and bleeding risk.
Materials:
-
Mice treated with the drug combinations as in Protocol 2.
-
Saline at 37°C
-
Filter paper
-
Timer
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
-
Bleeding Induction:
-
Transect the distal 3 mm of the tail with a sharp scalpel.
-
-
Measurement of Bleeding Time:
-
Immediately immerse the tail in pre-warmed saline.
-
Start a timer and measure the time until bleeding ceases completely for at least 30 seconds.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 15 minutes), the experiment is terminated.
-
Mandatory Visualizations
Caption: Platelet activation pathways and targets of antiplatelet agents.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Procedural flow for in vivo thrombosis and bleeding time models.
Conclusion
The dual mechanism of action of this compound makes it a promising candidate for combination antiplatelet therapy. The provided protocols offer a robust framework for the preclinical evaluation of this compound in combination with other antiplatelet agents. By systematically assessing both the efficacy in preventing thrombosis and the potential risk of bleeding, researchers can build a comprehensive understanding of the therapeutic potential of such combination strategies. It is important to note that while these protocols are based on established methodologies, specific parameters such as drug concentrations, incubation times, and animal models may require optimization for specific research questions.
References
Protocol for Long-Term Storage of Satigrel Solutions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Satigrel (also known as E5510) is a potent and selective inhibitor of prostaglandin H synthase 1 (PGHS-1), playing a crucial role in the inhibition of platelet aggregation. By preventing the synthesis of thromboxane A2, this compound is a valuable tool in thrombosis research and drug development.[1] This document provides a detailed protocol for the preparation, long-term storage, and stability assessment of this compound solutions to ensure their integrity and activity for research purposes.
2. Materials and Reagents
-
This compound (E5510) powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80, USP grade
-
Saline (0.9% sodium chloride), sterile
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Deionized water, 18 MΩ·cm or higher
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution, analytical grade
-
Cryogenic vials, sterile
-
Low-temperature freezers (-20°C and -80°C)
-
HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
pH meter
-
Sonicator
-
Vortex mixer
3. Preparation of this compound Stock Solutions
Proper dissolution and handling are critical for the stability of this compound solutions. Based on solubility data, several solvent systems can be utilized.[1] The choice of solvent will depend on the intended downstream application. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the final working concentration.
3.1. Recommended Solvent Systems
Two primary solvent systems are recommended for the preparation of this compound stock solutions[1]:
-
Protocol 1 (for in vivo and in vitro use):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Protocol 2 (for in vitro use):
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
3.2. Preparation Procedure
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile container, add the solvents sequentially as listed in the chosen protocol.
-
Add the this compound powder to the solvent mixture.
-
Gently vortex and/or sonicate the mixture to aid dissolution. If precipitation occurs, gentle warming can be applied.[1]
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Aliquot the stock solution into single-use cryogenic vials to avoid repeated freeze-thaw cycles.[1]
4. Long-Term Storage Conditions
The stability of this compound solutions is highly dependent on storage temperature.
| Storage Condition | Duration | Reference |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions
For optimal long-term stability, it is strongly recommended to store this compound stock solutions at -80°C .
5. Experimental Protocols for Stability Assessment
To ensure the integrity of stored this compound solutions, a comprehensive stability assessment protocol should be implemented. This involves both long-term and accelerated stability studies, including forced degradation to identify potential degradation products.
5.1. Long-Term and Accelerated Stability Study
This study will monitor the stability of this compound solutions under recommended and stressed storage conditions over time.
Protocol:
-
Prepare a batch of this compound stock solution as described in Section 3.
-
Distribute aliquots into cryogenic vials for each time point and storage condition.
-
Store the vials under the following conditions:
-
Long-Term: -80°C
-
Accelerated: -20°C and 4°C
-
-
At designated time points (e.g., 0, 1, 3, and 6 months for -80°C; 0, 1, 2, and 4 weeks for -20°C and 4°C), retrieve one aliquot from each storage condition.
-
Analyze the samples for purity and concentration using the stability-indicating HPLC-UV/MS method described in Section 6.
-
Record any changes in physical appearance (e.g., color, precipitation).
5.2. Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of this compound and to ensure the specificity of the analytical method.[2] As this compound is a thienopyridine derivative, it is anticipated to be susceptible to oxidation and hydrolysis.[3]
Protocol:
-
Acid Hydrolysis: To a known concentration of this compound solution, add 1N HCl and incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: To a known concentration of this compound solution, add 1N NaOH and incubate at room temperature for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To a known concentration of this compound solution, add 3-30% H₂O₂ and incubate at room temperature for a specified time (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Incubate a solid sample of this compound and a solution aliquot at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose a solid sample and a solution aliquot to UV light (e.g., 254 nm) for a specified duration.
-
Analyze all stressed samples using the stability-indicating HPLC-UV/MS method (Section 6) to identify and quantify degradation products.
6. Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[4][5] While a specific validated method for this compound is not publicly available, the following method is proposed based on methods for similar antiplatelet agents.[3][4]
6.1. Proposed HPLC-UV/MS Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute all components, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| UV Detection | Monitor at a wavelength appropriate for this compound (to be determined by UV scan). |
| MS Detection | Electrospray Ionization (ESI) in positive mode to confirm the mass of this compound and its degradation products. |
Table 2: Proposed HPLC-UV/MS Parameters for Stability Assessment
6.2. Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.[6]
7. Visualization of Pathways and Workflows
7.1. This compound's Mechanism of Action
This compound inhibits platelet aggregation by selectively targeting and inhibiting prostaglandin H synthase-1 (PGHS-1), thereby preventing the synthesis of thromboxane A2 (TXA₂), a potent platelet agonist.
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
7.2. Experimental Workflow for Stability Testing
The following workflow outlines the key steps in performing a comprehensive stability study of this compound solutions.
Caption: Workflow for the long-term stability testing of this compound solutions.
8. Data Presentation
All quantitative data from the stability studies should be summarized in tables for clear comparison.
| Time Point | Storage Condition | Appearance | This compound Concentration (µg/mL) | Purity (%) | Degradation Products (%) |
| 0 | - | Clear, colorless | 1000 | 99.9 | <0.1 |
| 1 Month | -80°C | Clear, colorless | 998 | 99.8 | <0.1 |
| -20°C | Clear, colorless | 995 | 99.5 | 0.2 | |
| 4°C | Clear, colorless | 950 | 95.0 | 4.5 | |
| 3 Months | -80°C | Clear, colorless | 997 | 99.7 | 0.1 |
| -20°C | ... | ... | ... | ... | |
| 4°C | ... | ... | ... | ... | |
| 6 Months | -80°C | Clear, colorless | 996 | 99.6 | 0.2 |
| -20°C | ... | ... | ... | ... | |
| 4°C | ... | ... | ... | ... |
Table 3: Example of Long-Term Stability Data for this compound Solution
| Stress Condition | Duration (h) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 1N HCl, 60°C | 24 | 85.2 | 10.5 (m/z ...) | 3.1 (m/z ...) |
| 1N NaOH, RT | 24 | 90.1 | 5.8 (m/z ...) | 2.7 (m/z ...) |
| 30% H₂O₂, RT | 24 | 75.6 | 18.2 (m/z ...) | 4.9 (m/z ...) |
| 70°C | 48 | 98.5 | 1.1 (m/z ...) | <0.1 |
| UV Light | 48 | 99.1 | 0.7 (m/z ...) | <0.1 |
Table 4: Example of Forced Degradation Data for this compound Solution
This protocol provides a comprehensive framework for the preparation, long-term storage, and stability assessment of this compound solutions. Adherence to these guidelines will help ensure the quality and reliability of this compound for research and development applications. For optimal stability, it is recommended to store this compound stock solutions at -80°C for no longer than 6 months. Regular stability testing using a validated HPLC-UV/MS method is essential to monitor the integrity of the stored solutions.
References
- 1. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. [PDF] Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel | Semantic Scholar [semanticscholar.org]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ajpamc.com [ajpamc.com]
Application of Satigrel in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satigrel (E5510) is a potent antiplatelet agent demonstrating a dual mechanism of action, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel antithrombotic drugs. It selectively inhibits prostaglandin H synthase-1 (PGHS-1), a critical enzyme in the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1][2] Concurrently, this compound inhibits phosphodiesterase (PDE) isoforms, particularly PDE3, leading to an elevation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn suppresses platelet activation.[1][2] This multi-targeted approach offers the potential for enhanced efficacy and a broader spectrum of activity compared to single-target antiplatelet agents.
These application notes provide a comprehensive overview of the utilization of this compound in HTS assays. Detailed protocols for primary and secondary screening, along with confirmatory enzymatic assays, are presented to guide researchers in the identification and characterization of compounds with similar dual-action profiles.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified, providing essential benchmarks for HTS hit validation and lead optimization.
| Target Enzyme | IC50 (µM) | Reference |
| Prostaglandin H Synthase-1 (PGHS-1) | 0.081 | [1][2] |
| Prostaglandin H Synthase-2 (PGHS-2) | 5.9 | [1][2] |
| Phosphodiesterase III (PDE3) | 15.7 | [1][2] |
| Phosphodiesterase V (PDE5) | 39.8 | [2] |
| Phosphodiesterase II (PDE2) | 62.4 | [2] |
Signaling Pathways of this compound
This compound's antiplatelet effect is mediated through two distinct signaling pathways, which can be targeted in HTS assays.
High-Throughput Screening Workflow
A tiered HTS workflow is recommended to efficiently identify and characterize novel antiplatelet agents with a dual mechanism of action similar to this compound.
Experimental Protocols
Protocol 1: Primary High-Throughput Platelet Aggregation Assay (384-Well Format)
This assay serves as the primary screen to identify compounds that inhibit platelet aggregation. It is a robust and cost-effective method suitable for large-scale screening.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Agonist solution (e.g., arachidonic acid, collagen, or thrombin)
-
Test compounds dissolved in DMSO
-
384-well clear-bottom microplates
-
Plate reader with absorbance measurement capabilities
Procedure:
-
Platelet Preparation: Prepare PRP from fresh human blood anticoagulated with sodium citrate. Alternatively, prepare washed platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2-4 x 10^8 platelets/mL.
-
Compound Plating: Dispense test compounds and control compounds (e.g., this compound as a positive control, DMSO as a negative control) into the 384-well plate using an automated liquid handler. The final concentration of DMSO should be kept below 0.5%.
-
Platelet Addition: Add 40 µL of the platelet suspension to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow for compound-platelet interaction.
-
Agonist Addition and Aggregation: Add 10 µL of the agonist solution to each well to induce platelet aggregation. Immediately place the plate in a plate reader pre-set to 37°C.
-
Measurement: Shake the plate for 5-10 seconds to ensure mixing and then measure the absorbance at 600 nm every minute for 15-30 minutes. Platelet aggregation will result in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of aggregation for each well relative to the negative (DMSO) and positive (e.g., no agonist) controls. Identify hits as compounds that show significant inhibition of platelet aggregation.
Protocol 2: Secondary Assay - PGHS-1 Enzymatic Inhibition Assay
This assay is used to confirm the inhibitory activity of hits from the primary screen on the PGHS-1 enzyme by measuring the production of its downstream product, thromboxane B2 (TXB2), the stable metabolite of TXA2.
Materials:
-
Purified ovine or human PGHS-1 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing hematin and phenol)
-
Thromboxane B2 (TXB2) ELISA kit
-
96-well microplates
Procedure:
-
Compound and Enzyme Preparation: In a 96-well plate, add assay buffer, test compounds at various concentrations, and the PGHS-1 enzyme. Include a known PGHS-1 inhibitor (e.g., aspirin or this compound) as a positive control and DMSO as a negative control.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1N HCl).
-
TXB2 Measurement: Measure the concentration of TXB2 in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for each test compound by plotting the percentage of PGHS-1 inhibition against the compound concentration.
Protocol 3: Secondary Assay - PDE3 Enzymatic Inhibition Assay
This assay confirms the inhibitory activity of hits on the PDE3 enzyme by measuring the levels of cAMP.
Materials:
-
Purified human recombinant PDE3A enzyme
-
cAMP (substrate)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
cAMP detection kit (e.g., HTRF, fluorescence polarization, or ELISA-based)
-
96-well or 384-well microplates
Procedure:
-
Compound and Enzyme Preparation: In a microplate, add assay buffer, test compounds at various concentrations, and the PDE3A enzyme. Include a known PDE3 inhibitor (e.g., milrinone or this compound) as a positive control and DMSO as a negative control.
-
Reaction Initiation: Add cAMP to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature or 30°C for 30-60 minutes.
-
cAMP Measurement: Stop the reaction and measure the amount of remaining cAMP using a commercial detection kit following the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value for each test compound by plotting the percentage of PDE3 inhibition against the compound concentration.
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays aimed at discovering novel antiplatelet agents with a dual mechanism of action. The provided protocols for primary platelet aggregation screening and subsequent secondary enzymatic assays for PGHS-1 and PDE3 offer a robust framework for identifying and characterizing promising lead compounds. The multi-targeted approach exemplified by this compound represents a promising strategy for the development of next-generation antithrombotic therapies.
References
- 1. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential impact of prostaglandin H synthase 1 knockdown on platelets and parturition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Satigrel-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Satigrel, a potent antiplatelet agent, for inducing specific cellular responses. This document details the mechanism of action of this compound, protocols for key in vitro experiments, and quantitative data on its effects.
Introduction to this compound
This compound (also known as E5510) is a small molecule inhibitor of platelet aggregation. It exhibits a dual mechanism of action, making it a versatile tool for studying and modulating platelet function. This compound is a valuable compound for research in thrombosis, hemostasis, and the development of novel antiplatelet therapies.
Mechanism of Action
This compound's antiplatelet effects are mediated through two primary signaling pathways:
-
Inhibition of Prostaglandin H Synthase 1 (PGHS-1): this compound is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1). This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that plays a crucial role in platelet aggregation induced by collagen and arachidonic acid. By inhibiting PGHS-1, this compound effectively reduces TXA2 synthesis, thereby attenuating platelet aggregation.
-
Inhibition of Phosphodiesterase 3 (PDE3): this compound also inhibits phosphodiesterase enzymes, with its most potent activity against Type III PDE (PDE3). PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP and cGMP. Elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets that ultimately inhibit platelet activation and aggregation, particularly in response to agonists like thrombin.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory activities of this compound against its primary targets and its effect on intracellular cyclic nucleotide levels.
| Target/Parameter | IC50 / Effect | Reference |
| Enzyme Inhibition | ||
| Prostaglandin H Synthase 1 (PGHS-1) | 0.081 µM | |
| Prostaglandin H Synthase 2 (PGHS-2) | 5.9 µM | |
| Phosphodiesterase Type II (PDE2) | 62.4 µM | |
| Phosphodiesterase Type III (PDE3) | 15.7 µM | |
| Phosphodiesterase Type V (PDE5) | 39.8 µM | |
| Cellular Response | ||
| cAMP Levels in Human Platelets | Dose-dependent increase (at 100, 300 µM) | |
| cGMP Levels in Human Platelets | Dose-dependent increase (at 100, 300 µM) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for studying its effects on platelet aggregation.
Caption: this compound's inhibition of the PGHS-1 pathway.
Caption: this compound's modulation of the PDE3/cAMP/cGMP pathway.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, a stock solution of this compound should be prepared. Due to its chemical nature, dissolving this compound in an organic solvent is recommended before further dilution in aqueous buffers.
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve in pure DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Note: When preparing working solutions, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced effects on platelet function.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by various agonists.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).
-
Platelet agonists: Collagen, Arachidonic Acid, Thrombin.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
-
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Incubate the PRP with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP in the aggregometer.
-
Add the platelet agonist (e.g., collagen, arachidonic acid, or thrombin) to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Plot a dose-response curve of this compound concentration versus inhibition of platelet aggregation to calculate the IC50 value for each agonist.
-
-
Measurement of Intracellular cAMP and cGMP Levels
This protocol outlines the quantification of cyclic nucleotides in platelets using commercially available ELISA kits.
-
Materials:
-
Prepared PRP.
-
This compound.
-
Cell lysis buffer (provided with the ELISA kit).
-
cAMP and cGMP ELISA kits.
-
-
Procedure:
-
Incubate PRP with different concentrations of this compound (or vehicle control) at 37°C for a specified duration.
-
Stop the reaction by adding a phosphodiesterase inhibitor (e.g., IBMX, if not already the compound of interest) and/or by rapid cell lysis according to the ELISA kit manufacturer's instructions.
-
Lyse the platelets using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the intracellular cyclic nucleotides.
-
Perform the ELISA for cAMP and cGMP according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the concentration of cAMP and cGMP in each sample based on the standard curve.
-
Express the results as pmol/10⁸ platelets or fold change relative to the vehicle control.
-
-
PGHS-1 (COX-1) Activity Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on PGHS-1 activity.
-
Materials:
-
Purified ovine or human PGHS-1 enzyme.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., Tris-HCl).
-
This compound.
-
Commercially available COX activity assay kit (e.g., colorimetric or fluorometric).
-
-
Procedure:
-
Pre-incubate the purified PGHS-1 enzyme with various concentrations of this compound (or vehicle control) in the reaction buffer at the recommended temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time.
-
Measure the product formation using the detection method of the chosen assay kit (e.g., measuring the absorbance or fluorescence).
-
Data Analysis:
-
Calculate the percentage of PGHS-1 inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound for PGHS-1 inhibition.
-
-
Conclusion
This compound is a powerful research tool for investigating platelet signaling and function. Its dual mechanism of action allows for the targeted inhibition of distinct platelet activation pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to explore the cellular responses induced by this compound.
Troubleshooting & Optimization
Troubleshooting Satigrel insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Satigrel in aqueous solutions.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to address this, starting with the simplest.
1. Initial Checks & Simple Modifications:
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be highly pH-dependent. This compound has a carboxylic acid moiety, suggesting its solubility may increase at a higher pH.
-
Temperature: For many compounds, solubility increases with temperature.[3]
-
Recommendation: Gently warm the solution while stirring. Be cautious, as excessive heat can degrade the compound.
-
-
Sonication: Mechanical energy can help break down particle agglomerates and facilitate dissolution.
-
Recommendation: Place the sample in an ultrasonic bath. This can be particularly helpful if precipitation occurs during the preparation of stock solutions.[4]
-
2. Co-Solvent Systems:
If simple modifications are insufficient, using a water-miscible organic solvent can significantly improve solubility.[1][2][5]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF) are frequently used.
-
Recommended Starting Protocols for this compound:
-
Protocol A: A mixture of DMSO, PEG300, and a surfactant like Tween-80 has been shown to be effective.[4]
-
Protocol B: For in vivo studies, a formulation with a lower percentage of organic solvent might be necessary.
-
Quantitative Data on Recommended Formulations:
| Protocol | Components | Achievable Concentration | Appearance |
| A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.41 mM) | Clear solution |
| B | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.41 mM) | Clear solution |
Data sourced from MedchemExpress product information.[4]
3. Use of Surfactants and Complexing Agents:
-
Surfactants: These agents reduce surface tension and can form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility.[2][6] Tween-80 is a common non-ionic surfactant used in formulations.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs like this compound.[1][7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety. Protocol B in the table above utilizes this approach.[4]
Troubleshooting Workflow for this compound Insolubility:
Caption: A troubleshooting workflow for addressing this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and how does it relate to its solubility?
This compound, with the chemical name 4-Cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid, has a molecular weight of 337.37 g/mol .[8][9] Its structure contains two methoxyphenyl groups, which are hydrophobic, and a carboxylic acid group, which is ionizable and more hydrophilic. The large nonpolar surface area from the phenyl rings contributes to its low aqueous solubility.
Q2: I am seeing precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer. What should I do?
This is a common occurrence when a drug is highly soluble in an organic solvent but not in the final aqueous medium.
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may keep the compound in solution.
-
Use a formulation: Employing a co-solvent system or a cyclodextrin-based formulation, as detailed in the troubleshooting guide, is a robust solution.[4]
Q3: What is the mechanism of action of this compound?
This compound is an inhibitor of platelet aggregation. It functions by preventing the synthesis of thromboxane A2 through the selective inhibition of prostaglandin H synthase 1 (PGHS-1), also known as cyclooxygenase-1 (COX-1).[4][8] It also shows inhibitory activity against some phosphodiesterases (PDEs).[4]
Mechanism of Action Signaling Pathway:
Caption: this compound's inhibitory effect on the thromboxane A2 synthesis pathway.
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent System
This protocol is suitable for achieving a concentration of at least 2.5 mg/mL.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to constitute 10% of the final desired volume. Vortex until the powder is fully dissolved.
-
Add PEG300 to constitute 40% of the final volume. Vortex thoroughly.
-
Add Tween-80 to constitute 5% of the final volume. Vortex until the solution is homogeneous.
-
Add Saline to bring the solution to its final volume (45%). Vortex thoroughly.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[4]
Protocol 2: General Shake-Flask Method for Solubility Assessment
This method can be used to determine the equilibrium solubility of this compound in a chosen solvent system.[10]
Materials:
-
This compound powder
-
Chosen solvent system (e.g., buffer at a specific pH, co-solvent mixture)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. This is to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent system to the vial.
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[10]
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.
Workflow for Solubility Assessment:
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Methods of solubility enhancements | PPTX [slideshare.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. longdom.org [longdom.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Optimizing Satigrel Concentration for Maximum Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Satigrel in their experiments. Whether you are establishing a new assay or troubleshooting existing protocols, this resource offers detailed information to help you achieve reliable and reproducible results.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions
A list of common questions regarding the use of this compound in experimental settings.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent inhibitor of platelet aggregation. Its primary mechanism is the selective inhibition of prostaglandin H synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). This action prevents the synthesis of thromboxane A2, a key mediator of platelet aggregation.[1] Additionally, this compound exhibits inhibitory activity against phosphodiesterase (PDE) isozymes, which can contribute to its anti-platelet effects by increasing intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[1] |
| What are the known IC50 values for this compound? | The half-maximal inhibitory concentration (IC50) values for this compound are crucial for designing dose-response experiments. See the summary table below for established values. |
| How should I prepare a stock solution of this compound? | For in vitro experiments, this compound can be dissolved in solvents like DMSO. A common starting point is a 10 mM stock solution in 100% DMSO. For cell-based assays, further dilution in an appropriate vehicle is necessary. For example, a working solution can be prepared by diluting the DMSO stock in a mixture of PEG300, Tween-80, and saline.[2] Always ensure the final concentration of the solvent is compatible with your experimental system and include a vehicle control. |
| What is the recommended storage condition for this compound stock solutions? | Store stock solutions at -20°C or -80°C to maintain stability.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.[2] |
| What are the key signaling pathways affected by this compound? | This compound primarily impacts the arachidonic acid signaling pathway by inhibiting PGHS-1, thereby blocking the conversion of arachidonic acid to prostaglandin H2 and subsequently thromboxane A2. It also modulates cyclic nucleotide signaling pathways by inhibiting PDE, leading to an accumulation of cAMP and cGMP. |
This compound IC50 Values Summary
| Target | IC50 (µM) |
| Prostaglandin H Synthase-1 (PGHS-1) | 0.081[1] |
| Prostaglandin H Synthase-2 (PGHS-2) | 5.9[1] |
| Phosphodiesterase Type II (PDE II) | 62.4[1] |
| Phosphodiesterase Type III (PDE III) | 15.7[1] |
| Phosphodiesterase Type V (PDE V) | 39.8[1] |
Troubleshooting Guide
Addressing specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected inhibition in platelet aggregation assays. | 1. This compound precipitation: The compound may have come out of solution, especially at higher concentrations or in aqueous buffers. 2. Reagent degradation: Platelets may have lost viability, or agonists may have degraded. 3. Incorrect agonist concentration: The concentration of the platelet agonist (e.g., collagen, arachidonic acid) may be too high, overcoming the inhibitory effect of this compound. | 1. Solubility check: Visually inspect your working solutions for any precipitate. If solubility is an issue, consider adjusting the solvent composition or using sonication to aid dissolution.[2] Prepare fresh working solutions for each experiment. 2. Fresh reagents: Use freshly prepared platelet-rich plasma (PRP) and agonist solutions. Ensure proper handling and storage of all biological materials. 3. Agonist titration: Perform a dose-response curve for your agonist to determine the optimal concentration for your assay. |
| High variability between replicate wells in a dose-response experiment. | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Edge effects in microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reagents and affect results. 3. Cell/platelet clumping: Uneven distribution of cells or platelets in the wells. | 1. Pipetting technique: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. 2. Plate layout: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with a buffer or media to create a humidity barrier. 3. Homogeneous suspension: Gently mix the cell or platelet suspension before dispensing into the wells to ensure a uniform distribution. |
| Unexpected biphasic dose-response curve. | 1. Off-target effects: At higher concentrations, this compound might interact with other cellular targets, leading to complex biological responses. 2. Dual mechanism of action: The combined inhibition of PGHS-1 and PDE at different concentration ranges could result in a non-monotonic dose-response. | 1. Concentration range: Narrow the concentration range of this compound being tested to focus on the primary target. If the biphasic response persists, consider investigating potential off-target effects. 2. Selective agonists/inhibitors: Use specific agonists or inhibitors to dissect the contributions of the PGHS-1 and PDE pathways to the observed effect. |
| This compound appears to have no effect in the assay. | 1. Inactive compound: The this compound stock may have degraded. 2. Insufficient concentration: The concentrations tested may be too low to elicit a response. 3. Assay insensitivity: The chosen experimental endpoint may not be sensitive enough to detect the effects of this compound. | 1. Fresh stock: Prepare a fresh stock solution of this compound from a reliable source. 2. Wider concentration range: Test a broader range of this compound concentrations, ensuring it covers the known IC50 values. 3. Assay optimization: Re-evaluate your assay parameters. Consider using a more sensitive detection method or a different functional readout. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and soluble this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile tips
Procedure:
1. Preparation of 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~337.38 g/mol ). b. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube. c. Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. d. Vortex thoroughly until the this compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.[2]
2. Preparation of Working Solutions (Example for cell-based assays): [2] a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. c. Perform serial dilutions of the this compound stock solution into the vehicle solution to achieve the desired final concentrations for your experiment. d. Always include a vehicle control (vehicle solution without this compound) in your experiments to account for any solvent effects.
Protocol 2: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., collagen, arachidonic acid, ADP, thrombin).
-
This compound working solutions at various concentrations.
-
Vehicle control.
-
Platelet aggregometer.
-
Cuvettes and stir bars.
Procedure:
1. Preparation of PRP and PPP: a. Collect whole blood into tubes containing sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.
2. Platelet Aggregation Measurement: a. Adjust the platelet count in the PRP if necessary using PPP. b. Pre-warm the PRP to 37°C. c. Place a small stir bar in an aggregometer cuvette and add a specific volume of PRP. d. Add a small volume of the this compound working solution or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. e. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). f. Add the platelet agonist to the cuvette to induce aggregation. g. Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.
3. Data Analysis: a. Determine the maximum percentage of platelet aggregation for each concentration of this compound. b. Plot the percentage of inhibition (compared to the vehicle control) against the logarithm of the this compound concentration. c. Calculate the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
Signaling Pathways
Visual representations of the molecular pathways affected by this compound.
Caption: Mechanism of action of this compound.
Caption: Platelet aggregation assay workflow.
References
Technical Support Center: Addressing Off-Target Effects of Satigrel in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Satigrel in cell-based assays. The focus is to help identify and mitigate potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known as a potent inhibitor of platelet aggregation. Its primary on-target effect is the selective inhibition of prostaglandin H synthase 1 (PGHS1), also known as cyclooxygenase-1 (COX-1).[1][2] This inhibition prevents the synthesis of thromboxane A2, a key mediator in platelet aggregation.[1]
Q2: What are the known molecular targets and off-targets of this compound?
This compound's primary target is PGHS1. However, it also exhibits inhibitory activity against other enzymes, which are considered its off-target effects. These include PGHS2 (COX-2) and various phosphodiesterase (PDE) isoforms, particularly Type III, Type V, and Type II.[1][2] The inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]
Q3: What are the expected on-target effects of this compound in a cell-based assay?
In cell types expressing PGHS1, such as platelets or certain cancer cells, the expected on-target effect of this compound is the reduced production of prostaglandins and thromboxanes. This can be measured by quantifying downstream metabolites like thromboxane B2 (a stable metabolite of thromboxane A2).
Q4: How can the off-target effects of this compound manifest in my experiments?
The inhibition of PDE isoforms can lead to elevated cAMP and cGMP levels, which can trigger a wide range of cellular responses depending on the cell type and the specific signaling pathways present.[1] These effects may include, but are not limited to, changes in cell proliferation, apoptosis, differentiation, and gene expression that are independent of PGHS1 inhibition.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and known off-targets.
| Target Enzyme | IC50 Value (µM) | Classification | Reference |
| PGHS1 (COX-1) | 0.081 | On-Target | [1][2] |
| PGHS2 (COX-2) | 5.9 | Off-Target | [1][2] |
| PDE Type III | 15.7 | Off-Target | [1][2] |
| PDE Type V | 39.8 | Off-Target | [1][2] |
| PDE Type II | 62.4 | Off-Target | [1][2] |
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound that may be linked to its off-target activities.
Issue 1: I'm observing significant cytotoxicity or unexpected changes in cell proliferation at concentrations where I don't expect PGHS1 inhibition to have this effect.
-
Possible Cause: This is a classic sign of an off-target effect. The inhibition of PDE isoforms by this compound can increase intracellular cAMP/cGMP levels.[1] Depending on the cell line, sustained high levels of these cyclic nucleotides can induce cell cycle arrest or apoptosis.
-
Troubleshooting Steps:
-
Measure cAMP/cGMP Levels: Directly measure intracellular cAMP and cGMP levels in your cells after treatment with this compound using a commercially available ELISA or TR-FRET kit.
-
Use a More Selective PGHS1 Inhibitor: As a negative control for the off-target effect, use a structurally different and more selective PGHS1 inhibitor (e.g., SC-560) to see if it reproduces the observed phenotype.
-
Use a PDE Inhibitor Control: As a positive control for the off-target effect, treat your cells with a known PDE inhibitor (e.g., Cilostazol for PDE3, Sildenafil for PDE5) to determine if it phenocopies the effects of this compound.
-
Issue 2: My results with this compound are highly variable and inconsistent across different cell lines.
-
Possible Cause: The expression levels of this compound's on-target (PGHS1) and off-targets (PGHS2, PDE isoforms) can vary dramatically between different cell types. A cell line with high expression of a sensitive PDE isoform and low expression of PGHS1 may show a dominant off-target phenotype.
-
Troubleshooting Steps:
-
Profile Target Expression: Characterize the relative expression levels of PGHS1, PGHS2, and relevant PDE isoforms (PDE2A, PDE3A/B, PDE5A) in your panel of cell lines using techniques like qPCR or Western Blotting.
-
Correlate Expression with Response: Analyze whether the sensitivity of a cell line to this compound correlates with the expression level of an on-target or off-target protein. This can help identify the pharmacologically relevant target in that specific cellular context.
-
Issue 3: The observed cellular phenotype (e.g., reduced migration) does not correlate with the inhibition of thromboxane A2 production.
-
Possible Cause: The phenotype is likely driven by the off-target inhibition of PDEs rather than the on-target inhibition of PGHS1. Elevated cAMP, for instance, is a potent regulator of cell migration and adhesion in many cell types.
-
Troubleshooting Steps:
-
Rescue the On-Target Pathway: Attempt to rescue the phenotype by adding exogenous prostaglandins (e.g., PGE2) that act downstream of PGHS1. If the phenotype persists, it is not mediated by the on-target pathway.
-
Phenocopy with PDE Inhibitors: Use specific PDE inhibitors to see if you can replicate the cellular effects observed with this compound. This provides strong evidence for an off-target mechanism.
-
Chemical Structure Control: Use a structurally similar but inactive analog of this compound, if available, to rule out non-specific effects of the chemical scaffold.
-
Visualizing Workflows and Pathways
This compound's Mechanism of Action
Caption: On-target (blue) and off-target (red) signaling pathways of this compound.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Quantification of Intracellular cAMP/cGMP
This protocol provides a general workflow for using a competitive ELISA-based assay kit, which is a common method for this measurement.
Materials:
-
Cell line of interest
-
This compound and other compounds (e.g., Forskolin as a positive control for cAMP)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
cAMP or cGMP ELISA Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Wash cells once with pre-warmed PBS.
-
Add fresh medium containing the desired concentrations of this compound, positive controls (e.g., 10 µM Forskolin for cAMP), and vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 200 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
-
ELISA Protocol:
-
Centrifuge the plate containing the lysates to pellet cellular debris.
-
Proceed with the ELISA protocol as specified by the manufacturer of your chosen kit. This typically involves:
-
Adding standards and acetylated samples to the antibody-coated plate.
-
Adding the conjugate (cAMP-HRP or cGMP-HRP).
-
Incubating, washing, and adding the substrate.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on the standard curve. Normalize the results to the protein concentration of the cell lysate if desired.
Protocol 2: Western Blotting for Target Protein Expression
Materials:
-
Cell lysates from different cell lines
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PGHS1, anti-PGHS2, anti-PDE3A, etc.)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control. This will allow for a semi-quantitative comparison of protein levels across different cell lines.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Technical Support Center: Satigrel Stability in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of Satigrel in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound's stability in my experimental buffer?
A1: Several factors can influence the stability of small molecules like this compound in aqueous solutions. These include the pH of the buffer, exposure to light, temperature, the presence of oxidizing agents, and the specific components of the buffer itself.
Q2: I am observing a decrease in this compound's activity over a short period. What could be the cause?
A2: A rapid loss of activity could indicate chemical degradation. Based on its chemical structure, which includes a nitrile and a carboxylic acid group, this compound may be susceptible to pH-dependent hydrolysis. The stability of similar compounds, such as prostaglandins, is known to be pH-sensitive.[1] It is also crucial to consider the possibility of precipitation if the compound's solubility limit is exceeded in the experimental buffer.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to keep this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] When stored at -80°C, it is advised to use it within 6 months, and within 1 month when stored at -20°C.[2]
Q4: Can I prepare a large batch of my working solution with this compound and use it over several days?
A4: It is generally not recommended to use working solutions over extended periods without stability data for your specific conditions. It is best practice to prepare fresh working solutions daily from a frozen stock solution to minimize the risk of degradation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected results in my assay.
Possible Cause 1: Degradation of this compound in the experimental buffer.
-
Question: How can I determine if my this compound is degrading?
-
Answer: You can perform a simple stability study by incubating this compound in your experimental buffer under the same conditions as your experiment (temperature, light exposure) for different durations. At each time point, you can analyze the sample using a suitable analytical method like HPLC to check for the appearance of degradation products and a decrease in the parent compound's peak area.
-
-
Question: What steps can I take to minimize degradation?
-
Answer:
-
pH Optimization: Since this compound's stability may be pH-dependent, consider testing a range of buffer pH values to find the optimal condition for stability. For example, prostaglandin E1, which is related to this compound's mechanism of action, is more stable in slightly acidic conditions (pH 4.5-4.7) compared to neutral pH.[1]
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down potential degradation reactions. Store all solutions on ice when not in immediate use.
-
Light Protection: Protect your solutions from light by using amber-colored tubes or by wrapping your containers in aluminum foil, as some compounds are light-sensitive.[3]
-
Use of Additives: In some cases, the addition of antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) can help prevent oxidative degradation.[3]
-
-
Possible Cause 2: Precipitation of this compound.
-
Question: How do I know if this compound is precipitating out of solution?
-
Answer: Visually inspect your solution for any cloudiness or particulate matter. You can also centrifuge the solution and check for a pellet. The concentration of the supernatant can be measured to determine if the compound is still in solution.
-
-
Question: What can I do to prevent precipitation?
-
Answer:
-
Check Solubility: Ensure that the concentration of this compound in your final working solution does not exceed its solubility limit in the experimental buffer.
-
Solvent Choice: If you are using a stock solution in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in your aqueous buffer is low enough to not cause precipitation. Typically, a final concentration of <0.5% DMSO is well-tolerated in many biological assays.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution. Adjusting the buffer pH might improve solubility.
-
-
Data on Stability of a Related Compound
| Buffer Composition | pH | Stability at 37°C |
| Isotonic Saline | 4.5 | ~25% remaining after 32 days |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | ~25% remaining after 32 days |
| 0.1 M Phosphate Buffered Water | 7.4 | ~95% degraded by day 14 |
This data is for Prostaglandin E1 and is intended to be illustrative of how pH can impact the stability of a related class of compounds. The stability profile of this compound may differ.[1]
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound
-
Your experimental buffer
-
A suitable analytical instrument (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled incubator or water bath
-
Light-protected (amber) and clear vials
Procedure:
-
Prepare a this compound working solution: Prepare a solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Aliquot the solution: Distribute the working solution into several sets of vials. One set should be in clear vials, and another in amber or foil-wrapped vials to assess photosensitivity.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from one of the vials. This will serve as your T=0 reference sample. Analyze it immediately using your chosen analytical method.
-
Incubation: Place the remaining vials in an incubator set to the temperature of your experiment.
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one clear and one light-protected vial from the incubator.
-
Sample Analysis: Analyze the samples from each time point using the same analytical method as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may suggest the formation of degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Overcoming Resistance to Satigrel in Platelet Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Satigrel in platelet studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antiplatelet agent with a dual mechanism of action.[1] It selectively inhibits the cyclooxygenase-1 (COX-1) enzyme, also known as prostaglandin H synthase 1 (PGHS1), which in turn blocks the production of thromboxane A2 (TXA2), a key molecule in platelet aggregation.[1] This action is similar to that of aspirin. Additionally, this compound inhibits phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[1] Elevated cyclic nucleotide levels further inhibit platelet activation and aggregation.[1]
Q2: What is "resistance" to an antiplatelet drug like this compound?
Resistance to an antiplatelet drug can be defined in two ways:
-
Laboratory Resistance: This refers to the failure of the drug to produce the expected inhibitory effect on platelet function in laboratory tests (in vitro).[2] For this compound, this would mean observing normal or near-normal platelet aggregation in response to agonists like arachidonic acid or thrombin despite treatment with the drug.
-
Clinical Resistance: This is the failure of the drug to prevent thrombotic events in a patient, even when administered at the correct dosage.[2]
Q3: What are the potential causes of suspected resistance to this compound?
While specific resistance to this compound is not well-documented, potential causes can be extrapolated from general mechanisms of antiplatelet drug resistance. These can be broadly categorized as:
-
Pre-analytical and Methodological Issues: Problems with blood sample collection, preparation, or the experimental setup can mimic resistance.[3][4]
-
Pharmacokinetic Factors: Individual differences in drug absorption, distribution, metabolism, and excretion can affect the bioavailability of this compound.
-
Pharmacodynamic Factors: Genetic variations in the drug's targets (PGHS-1, PDEs) or in other platelet receptors could alter the drug's effect.[2][5]
-
Cellular Factors: Increased platelet turnover, upregulation of alternative platelet activation pathways, or underlying inflammatory conditions can lead to a reduced overall effect of this compound.[2][6]
Q4: How can I investigate suspected resistance to this compound in my experiments?
A systematic approach is recommended. First, rule out any experimental or technical errors by reviewing your protocols and sample handling procedures. If the issue persists, consider investigating the following:
-
Confirm Target Engagement: Measure the direct effects of this compound on its targets by assessing TXA2 production and intracellular cAMP/cGMP levels.
-
Assess Platelet Function: Use a panel of platelet aggregation agonists to understand which activation pathways may be overcoming this compound's inhibitory effects.
-
Investigate Genetic Factors: If working with clinical samples, consider genotyping for polymorphisms in genes related to platelet function and drug metabolism.
Troubleshooting Guides
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is a common method to assess platelet function. Below are some common issues encountered when using LTA to evaluate the effect of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or reduced inhibition of arachidonic acid-induced aggregation by this compound | Reagent Issues: Degradation of this compound or arachidonic acid solution. | Prepare fresh solutions of this compound and arachidonic acid. Ensure proper storage of stock solutions.[7] |
| Sample Preparation: Improper preparation of platelet-rich plasma (PRP) leading to platelet activation. | Follow standardized protocols for PRP preparation, minimizing centrifugation time and speed.[8] Ensure blood is collected correctly with the appropriate anticoagulant.[9] | |
| Instrument Settings: Incorrect instrument baseline (0% and 100% aggregation). | Calibrate the aggregometer with platelet-poor plasma (PPP) and PRP before each experiment.[10] | |
| High Platelet Turnover: Increased number of new, non-inhibited platelets. | This is a biological factor. Consider measuring reticulated platelets to assess turnover.[6] | |
| Unexpected aggregation with thrombin despite this compound treatment | Inadequate PDE Inhibition: this compound concentration may be too low to sufficiently increase cAMP/cGMP to inhibit thrombin-induced aggregation. | Perform a dose-response curve to determine the optimal inhibitory concentration of this compound for thrombin-induced aggregation. |
| Alternative Activation Pathways: Thrombin may be activating platelets through pathways not fully inhibited by elevated cyclic nucleotides. | Investigate other thrombin-induced signaling events, such as calcium mobilization. | |
| High variability between replicate samples | Pipetting Error: Inconsistent volumes of agonist or this compound added. | Use calibrated pipettes and ensure thorough mixing. |
| Stirring Issues: Inconsistent stir bar speed. | Ensure the stir bar is functioning correctly and the speed is consistent across all cuvettes.[11] | |
| Temperature Fluctuations: Samples not maintained at 37°C. | Allow samples to equilibrate to 37°C in the instrument before adding agonist.[4] |
VerifyNow Assay
The VerifyNow system is a point-of-care test that can be adapted for research purposes to assess platelet reactivity. While there is no specific VerifyNow assay for this compound, the principles of troubleshooting can be applied if using a relevant cartridge (e.g., aspirin or P2Y12).
| Problem | Potential Cause | Recommended Solution |
| Higher than expected platelet reactivity units (PRU/ARU) in the presence of this compound | Sample Handling: Improper blood collection or delay in sample processing. | Use the correct collection tubes and process the sample within the recommended timeframe.[12] Avoid sending samples through pneumatic tube systems.[12] |
| Patient-Related Factors: Low hematocrit or low platelet count can affect results. | The VerifyNow assay has limitations with low hematocrit (<20%) or platelet counts (<50,000/µL).[12] | |
| Drug Interactions: Presence of other substances that may interfere with the assay. | Review all medications or compounds the subject has been exposed to. Glycoprotein IIb/IIIa inhibitors can significantly affect results.[12] | |
| Inconsistent results | Incomplete Mixing: Inadequate inversion of the blood collection tube. | Gently invert the collection tube the recommended number of times to ensure proper mixing with the anticoagulant. |
| Instrument Error: The instrument may require maintenance or quality control checks. | Run quality control materials as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) with Arachidonic Acid
This protocol assesses the effect of this compound on the COX-1 pathway.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound solution at desired concentrations.
-
Arachidonic acid solution (e.g., 1.9 mg/mL).[13]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Cuvettes and stir bars.
Methodology:
-
PRP and PPP Preparation:
-
Sample Incubation:
-
Pipette PRP into cuvettes with stir bars.
-
Add this compound or vehicle control to the PRP and incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
-
Aggregation Measurement:
-
Set the aggregometer baseline with PPP (100% aggregation) and PRP (0% aggregation).[10]
-
Add arachidonic acid to the PRP and record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Compare the aggregation in this compound-treated samples to the vehicle control.
-
Protocol 2: Measurement of Intracellular cAMP and cGMP
This protocol helps confirm the PDE inhibitory activity of this compound.
Materials:
-
Washed platelets.
-
This compound solution.
-
Agonist (e.g., thrombin or a prostacyclin analogue like iloprost to stimulate cAMP production).
-
Cell lysis buffer.
-
Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits or LC-MS/MS method.[14]
Methodology:
-
Platelet Preparation: Prepare washed platelets from whole blood to remove plasma components that can interfere with the assay.
-
Incubation:
-
Incubate washed platelets with this compound or vehicle control.
-
Add the chosen agonist to stimulate cyclic nucleotide production.
-
-
Cell Lysis: Stop the reaction and lyse the platelets according to the kit manufacturer's instructions to release intracellular contents.
-
Quantification:
-
Measure the concentration of cAMP and cGMP in the cell lysates using a validated EIA kit or by LC-MS/MS.[14]
-
-
Data Analysis:
-
Normalize cyclic nucleotide levels to the protein concentration of the lysate.
-
Compare the levels in this compound-treated samples to controls.
-
Visualizations
Caption: this compound's dual mechanism of action in platelets.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-platelet Therapy Resistance – Concept, Mechanisms and Platelet Function Tests in Intensive Care Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function [mdpi.com]
- 4. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 5. The genetics of antiplatelet drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of aspirin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helena.com [helena.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. coachrom.com [coachrom.com]
- 11. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VerifyNow Platelet Inhibition [testguide.labmed.uw.edu]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Quantification of cyclic AMP and cyclic GMP levels in Krebs-Henseleit solution by LC-MS/MS: Application in washed platelet aggregation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Satigrel experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Satigrel in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing lower than expected inhibition of platelet aggregation with this compound?
A1: There are several potential reasons for reduced efficacy:
-
Suboptimal Drug Concentration: Ensure that the concentration of this compound is appropriate for the experimental setup. Refer to the IC50 values in Table 1 to guide your concentration selection.
-
Agonist Concentration Too High: The concentration of the platelet agonist (e.g., collagen, arachidonic acid) may be too high, overpowering the inhibitory effect of this compound. Consider performing a dose-response curve for your agonist to determine the optimal concentration.
-
Improper Drug Handling and Storage: this compound solutions should be prepared fresh. If using a stock solution in DMSO, ensure it has been stored correctly at -20°C for no longer than a month or at -80°C for up to six months to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Platelet Preparation Issues: Platelet viability and function are critical. Ensure that platelet-rich plasma (PRP) is prepared promptly from fresh blood and maintained at room temperature. Avoid exposure to cold, as this can activate platelets.
-
Incorrect pH: The pH of the experimental buffer should be physiological, as significant deviations can affect both platelet function and drug activity.
Q2: I am seeing significant variability between my experimental replicates. What could be the cause?
A2: Variability can stem from several sources:
-
Inconsistent Platelet Counts: Standardize the platelet count in your PRP for all assays to ensure consistency.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of this compound stock solution or agonists, can lead to significant variations in final concentrations. Calibrate your pipettes regularly.
-
Timing of Reagent Addition: The timing of the addition of this compound, agonist, and other reagents should be consistent across all samples.
-
Inadequate Mixing: Ensure thorough but gentle mixing of the platelet suspension after the addition of each reagent.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: this compound has low aqueous solubility. If precipitation is observed:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Warming and Sonication: Gentle warming and/or sonication can help redissolve the compound.
-
Fresh Preparation: If precipitation persists, prepare a fresh stock solution.
Q4: Are there any potential off-target effects of this compound I should be aware of?
A4: While this compound is a selective inhibitor of PGHS1, it also exhibits inhibitory activity against phosphodiesterase (PDE) isoforms III, V, and II at higher concentrations.[1][2] These off-target effects could lead to unexpected results, especially when using high concentrations of the compound. Consider these potential off-target activities when interpreting your data.
Q5: My negative control (vehicle-treated) is showing some inhibition of platelet aggregation. Why is this happening?
A5: The vehicle, typically DMSO, can have inhibitory effects on platelet function at higher concentrations.[3] It is crucial to:
-
Limit Vehicle Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%).
-
Include a Vehicle Control: Always include a vehicle control with the same final concentration of DMSO as your experimental samples to accurately assess the baseline platelet response.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Target Enzymes
| Enzyme | IC50 (µM) | Primary Function in Platelets |
| Prostaglandin H Synthase 1 (PGHS1) | 0.081[1] | Thromboxane A2 production |
| Prostaglandin H Synthase 2 (PGHS2) | 5.9[1] | - |
| Phosphodiesterase (PDE) Type III | 15.7[1] | cAMP hydrolysis |
| Phosphodiesterase (PDE) Type V | 39.8[1] | cGMP hydrolysis |
| Phosphodiesterase (PDE) Type II | 62.4[1] | cGMP and cAMP hydrolysis |
Experimental Protocols
Protocol: Collagen-Induced Platelet Aggregation Assay
This protocol outlines a standard method for assessing the effect of this compound on collagen-induced platelet aggregation using light transmission aggregometry (LTA).
1. Materials:
- Freshly drawn human blood in 3.2% sodium citrate.
- This compound.
- Dimethyl sulfoxide (DMSO).
- Collagen (agonist).
- Phosphate-buffered saline (PBS).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Aggregometer and cuvettes with stir bars.
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in small aliquots.
- Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations in the assay.
- Collagen Solution: Reconstitute collagen according to the manufacturer's instructions to a stock concentration of 1 mg/mL. Further dilute in PBS to the desired working concentration (e.g., 2-5 µg/mL).
3. Preparation of Platelets:
- Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Transfer the PRP to a new tube.
- Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
- Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
- Allow the PRP to rest for at least 30 minutes at room temperature before use.
4. Aggregation Assay:
- Set the aggregometer baseline to 0% aggregation with PRP and 100% aggregation with PPP.
- Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
- Add the this compound working solution or vehicle (DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring.
- Initiate platelet aggregation by adding the collagen working solution.
- Record the change in light transmission for at least 5-10 minutes.
5. Data Analysis:
- Determine the maximum percentage of platelet aggregation for each condition.
- Calculate the percentage of inhibition by this compound relative to the vehicle control.
Mandatory Visualizations
Caption: this compound's primary mechanism of action in inhibiting collagen-induced platelet aggregation.
Caption: A general experimental workflow for assessing the efficacy of this compound.
Caption: A logical troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Controlling for Satigrel's Phosphodiesterase (PDE) Effects in Prostaglandin G/H Synthase 1 (PGHS-1) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving Satigrel, with a focus on differentiating its effects on PGHS-1 from its off-target effects on PDE.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a potent inhibitor of platelet aggregation that has dual targets. Its primary target is Prostaglandin G/H Synthase 1 (PGHS-1), also known as cyclooxygenase-1 (COX-1).[1][2] It also exhibits inhibitory activity against several phosphodiesterase (PDE) isoforms, particularly Type III PDE.[1]
Q2: Why is it critical to control for PDE inhibition in PGHS-1 studies with this compound?
A2: Controlling for PDE inhibition is crucial to ensure that the observed experimental outcomes are attributable to this compound's effect on PGHS-1 and not a consequence of its action on PDE. Both PGHS-1 and PDE are involved in platelet aggregation pathways, but they do so through distinct mechanisms.[1] Failure to control for PDE effects can lead to misinterpretation of this compound's mechanism of action in a given experimental model.
Q3: What are the distinct downstream consequences of PGHS-1 and PDE inhibition by this compound?
A3: Inhibition of PGHS-1 by this compound blocks the conversion of arachidonic acid into prostaglandin H2, which in turn prevents the synthesis of thromboxane A2 (TXA2), a potent inducer of platelet aggregation.[1][2] Inhibition of PDE isoforms by this compound leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), which are potent inhibitors of platelet aggregation.[1]
Q4: How can I determine the concentration at which this compound is selective for PGHS-1 over PDE?
A4: The selectivity of this compound can be determined by comparing its IC50 values for PGHS-1 and the various PDE isoforms. This compound is significantly more potent against PGHS-1 than against the PDE isoforms.[1][2] By using this compound at concentrations close to its IC50 for PGHS-1 but well below its IC50 for the PDE isoforms, you can minimize the off-target effects on PDE. Refer to the data table below for specific IC50 values.
Troubleshooting Guides
Problem: My experimental results with this compound are ambiguous, and I cannot definitively attribute the observed effect to PGHS-1 inhibition.
-
Possible Cause: The concentration of this compound used may be high enough to inhibit both PGHS-1 and PDE, leading to confounding effects.
-
Solution:
-
Measure Downstream Markers of Both Pathways: To dissect the effects, simultaneously measure a specific marker of PGHS-1 activity and markers of PDE activity.
-
Perform a Dose-Response Analysis: Conduct your experiment with a range of this compound concentrations. This will help identify a concentration that provides maximal PGHS-1 inhibition with minimal impact on PDE activity.
-
Use Control Compounds: Include selective inhibitors for each target as controls in your experiment.
-
Problem: I need to confirm that the anti-platelet aggregation effect I'm observing is due to PGHS-1 inhibition and not an increase in cyclic nucleotides from PDE inhibition.
-
Solution:
-
Experimental Setup: Prepare parallel experiments with your platelet aggregation assay using:
-
Vehicle control
-
This compound at the desired concentration
-
A selective PGHS-1 inhibitor (e.g., indomethacin)
-
A selective inhibitor for the relevant PDE isoform (e.g., cilostazol for PDE3)
-
-
Endpoint Measurements: In addition to measuring platelet aggregation, collect samples from each experimental condition to measure:
-
Thromboxane B2 levels
-
cAMP and cGMP levels
-
-
Data Interpretation:
-
If this compound and the selective PGHS-1 inhibitor both reduce thromboxane B2 and inhibit aggregation to a similar extent, while the selective PDE inhibitor does not, this suggests the effect of this compound is primarily through PGHS-1.
-
If this compound causes an increase in cAMP/cGMP levels similar to the selective PDE inhibitor, this indicates that PDE is also being inhibited at the concentration used.
-
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against PGHS and PDE Isoforms
| Target Enzyme | IC50 (µM) |
| PGHS-1 | 0.081[1][2] |
| PGHS-2 | 5.9[1][2] |
| PDE Type II | 62.4[1][2] |
| PDE Type III | 15.7[1][2] |
| PDE Type V | 39.8[1][2] |
Experimental Protocols
Protocol 1: Measurement of Thromboxane B2 (TXB2) Production in Human Platelets
Objective: To quantify the effect of this compound on PGHS-1 activity by measuring the production of its downstream metabolite, TXB2.
Materials:
-
Washed human platelets
-
Arachidonic acid
-
This compound and control inhibitors (Indomethacin)
-
Phosphate Buffered Saline (PBS)
-
Reaction termination solution (e.g., indomethacin in ethanol)
-
TXB2 ELISA kit or LC-MS/MS system
Methodology:
-
Prepare washed human platelets and resuspend them in PBS to the desired concentration.
-
Pre-incubate the platelet suspension with various concentrations of this compound, indomethacin (positive control), or vehicle (negative control) for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.
-
Allow the reaction to proceed for 5 minutes at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., a high concentration of indomethacin).
-
Centrifuge the samples to pellet the platelets.
-
Collect the supernatant and measure the concentration of TXB2 using a commercial ELISA kit or by LC-MS/MS, following the manufacturer's instructions.[3][5][9]
Protocol 2: Measurement of Intracellular Cyclic AMP (cAMP) and Cyclic GMP (cGMP) Levels
Objective: To determine the effect of this compound on PDE activity by quantifying intracellular levels of cAMP and cGMP.
Materials:
-
Washed human platelets or other relevant cell type
-
This compound and control inhibitors (e.g., Cilostazol for PDE3)
-
Cell lysis buffer containing a PDE inhibitor (e.g., IBMX) to prevent cyclic nucleotide degradation after lysis.[10]
-
cAMP and cGMP ELISA kits or LC-MS/MS system
Methodology:
-
Prepare washed human platelets or your cell type of interest and resuspend them in an appropriate buffer.
-
Incubate the cells with various concentrations of this compound, a selective PDE inhibitor (positive control), or vehicle (negative control) for the desired time at 37°C.
-
Terminate the incubation and lyse the cells using a lysis buffer containing a broad-spectrum PDE inhibitor like IBMX to preserve the cyclic nucleotide levels.[10]
-
Centrifuge the lysate to remove cellular debris.
-
Collect the supernatant and measure the cAMP and cGMP concentrations using commercial ELISA kits or by LC-MS/MS.[6][7]
Mandatory Visualizations
Caption: this compound's dual inhibitory action on PGHS-1 and PDE pathways.
Caption: Experimental workflow for dissecting this compound's effects.
Caption: Logical relationship for interpreting experimental results.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 5. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of cyclic AMP and cyclic GMP levels in Krebs-Henseleit solution by LC-MS/MS: Application in washed platelet aggregation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of selective phosphodiesterase inhibitors, alone and in combination, on a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Satigrel Delivery in Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Satigrel in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound (also known as E5510) is a potent and selective inhibitor of cyclooxygenase-1 (COX-1, also known as PGHS1). It functions by preventing the synthesis of thromboxane A2, which is a key mediator of platelet aggregation.[1] By inhibiting PGHS1, this compound effectively reduces collagen- and arachidonic acid-induced platelet aggregation.[1]
Q2: How should this compound stock solutions be prepared and stored? For long-term storage, this compound stock solutions can be kept at -80°C for up to 6 months or at -20°C for one month.[1] It is highly recommended to prepare fresh working solutions for each experiment on the day of use to ensure stability and efficacy.[1]
Q3: What are the recommended vehicles for in vivo delivery of this compound? Due to its solubility characteristics, this compound requires a specific vehicle for in vivo administration. Two common and effective protocols are available.[1] The choice of vehicle can depend on the specific animal model, the desired route of administration, and the experimental endpoint.[2]
Q4: Which animal models are typically used for studying this compound? Preclinical studies for compounds like this compound often utilize a variety of animal models to evaluate efficacy, safety, and pharmacokinetics.[3][4] Commonly used models include rodents (mice, rats) and larger animals like beagle dogs and non-human primates.[5][6][7] The selection of an appropriate model is crucial and should be based on physiological and metabolic similarities to humans for the pathway being studied.[2][8]
Q5: What administration routes can be used for this compound in animal models? The choice of administration route significantly impacts the pharmacokinetic profile of a drug.[9][10] For investigational compounds like this compound, common routes in preclinical studies include oral (gavage), intravenous, subcutaneous, and intraperitoneal injection.[9][11] The optimal route will depend on the experimental goals, such as modeling a specific clinical application or achieving a particular plasma concentration profile.[10]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or administration.
-
Possible Cause: Incomplete dissolution or temperature changes affecting solubility.
-
Solution:
-
Ensure the solvents are added in the specified order and mixed thoroughly at each step.[1]
-
Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs during preparation.[1]
-
Prepare the formulation fresh on the day of the experiment and maintain it at a stable temperature.[1] Avoid storing the final working solution at low temperatures where components might fall out of solution.
-
Visually inspect the solution for any precipitation before each administration.
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause: Inconsistent dosing, physiological differences between animals, or environmental stressors.
-
Solution:
-
Dosing Accuracy: Ensure precise calculation of the dose based on the most recent body weight of each animal. Use calibrated equipment for administration. Oral gavage, while common, requires a trained and proficient technician to ensure the correct dose is delivered directly to the stomach.[7]
-
Animal Selection: Use animals of a similar age and gender, and from the same supplier, to minimize physiological variability.[7]
-
Acclimatization: Allow sufficient time for animals to acclimate to the laboratory environment and handling procedures to reduce stress, which can influence physiological responses.[12]
-
Fasting: For oral administration studies, ensure a consistent fasting period for all animals, as the presence of food can alter drug absorption.
-
Issue 3: Observed adverse effects or unexpected toxicity in animal models.
-
Possible Cause: The vehicle or the drug itself may be causing toxicity at the administered dose. Off-target effects of the compound.
-
Solution:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced effects and drug-induced toxicity.[13]
-
Dose-Response Study: Conduct a preliminary dose-ranging study to identify a maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies.
-
Monitor Animal Welfare: Closely monitor animals for any signs of distress, changes in behavior, or weight loss.[3] Preclinical safety research is a mandatory step to predict risks before human trials.[13][14]
-
Review Literature: Check for known toxicities associated with the drug class or vehicle components in the specific animal model being used.
-
Data Presentation: Formulation and Dosing
The following tables summarize recommended formulations for this compound and provide a template for calculating dosing volumes.
Table 1: Recommended In Vivo Formulations for this compound [1]
| Protocol | Component | Percentage | Example for 1 mL Solution |
| 1 | DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL | |
| Tween-80 | 5% | 50 µL | |
| Saline | 45% | 450 µL | |
| 2 | DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL | |
| Solubility for both protocols is ≥ 2.5 mg/mL. |
Table 2: Example Dosing Calculation
| Parameter | Value | Unit | Description |
| Animal Weight | 25 | g | Average weight of the mouse. |
| Desired Dosage | 10 | mg/kg | Target dose for the experiment. |
| Solution Concentration | 2.5 | mg/mL | Concentration of the prepared this compound solution. |
| Calculated Dose | 0.25 | mg | (Animal Weight in kg) x (Dosage) |
| Dosing Volume | 100 | µL | (Calculated Dose) / (Solution Concentration) |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in a Murine Model
This protocol outlines the key steps for preparing and administering this compound via oral gavage.
1. Materials:
-
This compound (E5510) powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Animal scale
-
Oral gavage needles (flexible tip, appropriate size for mice)
-
1 mL syringes
2. Preparation of Formulation (Using Protocol 1):
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Prepare the dosing vehicle by adding each solvent one by one in the specified ratio (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG300 and mix thoroughly until the solution is homogenous.
-
Add the Tween-80 and mix again.
-
Finally, add the saline to reach the final volume and concentration.[1]
-
If necessary, use gentle warming or sonication to ensure complete dissolution. The final solution should be clear.[1]
3. Animal Dosing Procedure:
-
Weigh each mouse immediately before dosing to calculate the precise volume required.
-
Gently restrain the mouse. Proper handling is crucial to minimize stress and prevent injury.
-
Measure the correct volume of the this compound solution into a 1 mL syringe fitted with an appropriate gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for a few minutes post-administration to ensure there are no immediate adverse reactions.
-
Return the animal to its cage and observe according to the experimental timeline.
Visualizations
Below are diagrams illustrating the mechanism of action for this compound and a typical experimental workflow.
Caption: this compound's inhibitory action on the PGHS1 (COX-1) enzyme.
Caption: A generalized workflow for in vivo this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechfarm.co.il [biotechfarm.co.il]
- 6. Animal models for target diseases in gene therapy--using DNA and siRNA delivery strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain-targeted polymeric nanoparticles: in vivo evidence of different routes of administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Flaws and Human Harms of Animal Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Safety vs Efficacy Research - ITR Laboratories Canada Inc. [itrlab.com]
- 14. How Pre-Clinical Research Contributes to Clinical Trial Safety | White Coats Foundation [whitecoatsfoundation.org]
Technical Support Center: Addressing Variability in Platelet Response to Satigrel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Satigrel in platelet aggregation studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the percentage of platelet inhibition with this compound between different donors. What are the potential causes?
A1: Inter-individual variability in platelet response to antiplatelet agents is a well-documented phenomenon.[1][2][3] For this compound, which acts as both a Prostaglandin H Synthase-1 (PGHS-1) inhibitor and a phosphodiesterase (PDE) inhibitor, the sources of variability can be multifactorial:
-
Genetic Factors:
-
PGHS-1 Polymorphisms: Genetic variations in the PTGS1 gene, which codes for PGHS-1, could alter this compound's binding affinity and inhibitory effect.
-
Phosphodiesterase (PDE) Polymorphisms: Polymorphisms in the genes encoding PDE isoforms, particularly PDE3A, can affect this compound's efficacy in increasing intracellular cyclic AMP (cAMP) levels.[4] Studies on other PDE inhibitors have shown that genetic variants can lead to reduced enzyme activity, potentially influencing drug response.[4]
-
-
Cellular Factors:
-
Platelet Reactivity: Baseline platelet reactivity can vary significantly among individuals. Higher baseline reactivity may require higher concentrations of this compound to achieve the desired level of inhibition.
-
Enzyme Expression Levels: The expression levels of PGHS-1 and PDE enzymes within platelets can differ between donors.
-
-
Patient-Specific Factors:
-
Co-morbidities: Conditions such as diabetes mellitus, hyperlipidemia, and inflammatory states can be associated with increased platelet reactivity, potentially diminishing the effect of antiplatelet agents.
-
Concomitant Medications: The use of other drugs that affect platelet function or drug metabolism could interfere with this compound's activity.
-
Q2: Our platelet aggregation results with this compound are inconsistent across different experimental days, even with the same donor. What pre-analytical and analytical variables should we consider?
A2: Inconsistent results can often be traced back to pre-analytical and analytical variables in the experimental workflow.[5][6][7][8][9] It is crucial to standardize your protocol to minimize this variability. Key factors to control include:
-
Blood Collection:
-
Venipuncture Technique: A clean, smooth venipuncture is essential to prevent premature platelet activation.
-
Anticoagulant: Use buffered sodium citrate (3.2%) in the correct ratio (1:9) to blood. Underfilling tubes can lead to an excess of citrate, affecting results.[8]
-
-
Sample Processing:
-
Time from Collection to Assay: Platelet function testing should ideally be completed within 2 to 4 hours of blood collection.[5]
-
Centrifugation: Standardize centrifugation speed and time for preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Temperature: Maintain samples at room temperature. Cooling can activate platelets.[10]
-
-
Assay Conditions:
-
Platelet Count: While some studies suggest it may not be necessary for all applications, adjusting the platelet count in PRP to a standardized range (e.g., 200-300 x 10⁹/L) can reduce variability.[5][10]
-
pH: Ensure the pH of the PRP is maintained within the physiological range.[10]
-
Incubation Time: Standardize the incubation time of platelets with this compound before adding the agonist.
-
Stirring: Consistent stirring speed in the aggregometer is critical for platelet aggregation.[10]
-
Q3: We are using arachidonic acid to induce aggregation, but the inhibition by this compound is less than expected. Why might this be?
A3: Since this compound is a PGHS-1 inhibitor, arachidonic acid is an appropriate agonist to assess its activity. If you observe lower-than-expected inhibition, consider the following:
-
Agonist Concentration: The concentration of arachidonic acid used can influence the degree of inhibition. A very high concentration might overcome the inhibitory effect of this compound. It is advisable to perform a dose-response curve for arachidonic acid to determine the optimal concentration for your assays.
-
Alternative Activation Pathways: Platelets can be activated through multiple pathways. If the platelets are pre-activated during handling, they may be less sensitive to PGHS-1 inhibition.
-
Drug Potency and Stability: Ensure the correct concentration of this compound is being used and that the stock solution has been stored properly to maintain its potency.
Q4: Can we use other agonists to study this compound's effect?
A4: Yes, using a panel of agonists can provide a more comprehensive understanding of this compound's dual mechanism of action.
-
Collagen: Collagen-induced aggregation is also dependent on thromboxane A2 (TXA2) synthesis, making it another suitable agonist to evaluate the PGHS-1 inhibitory activity of this compound.
-
Thrombin or TRAP-6: Thrombin and Thrombin Receptor Activating Peptide (TRAP-6) induce aggregation through pathways that are sensitive to changes in intracellular cAMP. Therefore, these agonists are useful for investigating the PDE inhibitory effects of this compound.
-
ADP: ADP-induced aggregation can also be used to assess the PDE inhibitory component of this compound's action, as this pathway is also modulated by cAMP levels.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during in vitro platelet aggregation studies with this compound.
| Problem | Potential Cause | Recommended Action |
| No or low platelet aggregation with any agonist | Poor platelet quality | Review blood collection and PRP preparation procedures. Ensure minimal trauma during venipuncture and proper handling of blood samples. |
| Low platelet count in PRP | Check the platelet count in your PRP. If it is too low, adjust your centrifugation protocol. | |
| Defective agonist | Check the expiration date and storage conditions of your agonist. Prepare fresh agonist solutions. | |
| High baseline platelet aggregation (spontaneous aggregation) | Platelet activation during sample handling | Use wider bore needles for blood collection. Avoid vigorous mixing of blood tubes. Maintain samples at room temperature. |
| Inconsistent results between replicates | Pipetting errors | Ensure accurate and consistent pipetting of all reagents, especially small volumes. |
| Inadequate mixing | Ensure proper and consistent stirring of the platelet suspension in the aggregometer cuvette. | |
| Temperature fluctuations | Maintain a constant 37°C in the aggregometer block. | |
| Variability in this compound's inhibitory effect | Donor-specific differences | Acknowledge inherent biological variability. If possible, screen multiple donors and select those with consistent responses for specific experiments. |
| Drug solubility or stability issues | Prepare fresh this compound solutions. Ensure complete dissolution in the appropriate solvent before further dilution. | |
| Pre-analytical variables | Strictly adhere to a standardized protocol for blood collection, sample processing, and assay execution. |
Data Presentation
Table 1: Inhibitory Potency of this compound on Platelet Aggregation and Enzyme Activity
| Target | Agonist/Substrate | IC₅₀ (µM) |
| Platelet Aggregation | ||
| Collagen | Data not available in provided search results | |
| Arachidonic Acid | Data not available in provided search results | |
| Thrombin | ~15.7 | |
| Enzyme Activity | ||
| PGHS-1 | Arachidonic Acid | 0.081 |
| PGHS-2 | Arachidonic Acid | 5.9 |
| PDE Type III | cAMP | 15.7 |
| PDE Type V | cGMP | 39.8 |
| PDE Type II | cAMP/cGMP | 62.4 |
Data sourced from published literature.
Experimental Protocols
Detailed Protocol for In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Agonists: Arachidonic acid, Collagen, Thrombin or TRAP-6, ADP
-
3.2% Buffered Sodium Citrate
-
Phosphate Buffered Saline (PBS)
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
2. Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes
-
Aggregometer cuvettes with stir bars
-
Water bath at 37°C
3. Preparation of Solutions:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Further dilutions should be made in PBS immediately before use. The final DMSO concentration in the assay should be less than 0.5%.
-
Agonist Solutions: Prepare working solutions of agonists at appropriate concentrations in their respective solvents as recommended by the manufacturer.
4. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Keep both PRP and PPP at room temperature and use within 4 hours.
5. Platelet Aggregation Assay Procedure:
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place a cuvette with 450 µL of PPP in the reference well to set 100% aggregation.
-
Place the PRP-containing cuvette in the sample well to set the 0% aggregation baseline.
-
Add 50 µL of vehicle (e.g., PBS with the same final concentration of DMSO as the this compound solution) or this compound at the desired final concentration to the PRP.
-
Incubate for a standardized period (e.g., 2-5 minutes) with stirring.
-
Add the agonist at its predetermined optimal concentration to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and baseline PRP.
-
The percentage of inhibition by this compound is calculated as: (1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)) * 100%.
Visualizations
Caption: this compound's dual mechanism of action on platelet signaling pathways.
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. Determinants of the interindividual variability in response to antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of variability in antiplatelet agents response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and functional study of genetic polymorphisms in cyclic nucleotide phosphodiesterase 3A (PDE3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-Analytical Variables [practical-haemostasis.com]
- 9. researchgate.net [researchgate.net]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Technical Support Center: Optimizing Satigrel Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions and troubleshooting experimental variables for Satigrel activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of platelet aggregation. Its primary mechanism involves the selective inhibition of prostaglandin H synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). This inhibition prevents the synthesis of thromboxane A2 (TXA2), a key mediator of platelet activation and aggregation.[1][2] Additionally, this compound exhibits inhibitory effects on phosphodiesterase (PDE) isozymes, which can contribute to its anti-aggregating activity by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Q2: Which assays are suitable for measuring this compound's activity?
The most relevant assays for characterizing this compound's activity include:
-
Platelet Aggregometry: Directly measures the inhibitory effect of this compound on platelet aggregation induced by various agonists.
-
PGHS-1 (COX-1) Enzyme Activity Assay: Quantifies the direct inhibitory effect of this compound on its primary target enzyme.
-
Phosphodiesterase (PDE) Activity Assay: Assesses the secondary inhibitory activity of this compound on PDE enzymes within platelet lysates.
Q3: What are the key considerations for preparing platelets for aggregation assays?
Proper preparation of platelet-rich plasma (PRP) is crucial for obtaining reliable results. Key factors include:
-
Anticoagulant Choice: Use of 3.2% sodium citrate is standard. The correct blood-to-anticoagulant ratio (typically 9:1) is critical.[3]
-
Minimizing Platelet Activation: Employ atraumatic venipuncture and gentle mixing to prevent premature platelet activation.[4]
-
Temperature: Process and store blood samples at room temperature, as cooling can activate platelets.[4][5]
-
Timeliness: Assays should ideally be performed within 4 hours of blood collection.[6]
Troubleshooting Guides
This section addresses common issues encountered during this compound activity assays.
Platelet Aggregometry
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no aggregation response to agonists | Poor platelet quality (activation during preparation) | Review blood collection and PRP preparation technique for sources of mechanical stress. Ensure all steps are performed at room temperature.[4][5] |
| Inactive agonist | Prepare fresh agonist solutions. Verify the activity of the agonist stock. | |
| Low platelet count | Adjust the platelet count in the PRP to the recommended range (e.g., 200-300 x 10^9/L) using autologous platelet-poor plasma (PPP).[3] | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure consistent mixing. |
| Temperature fluctuations | Ensure the aggregometer cuvettes and samples are maintained at 37°C. | |
| Inconsistent timing | Standardize incubation times with this compound and the time between adding the agonist and starting the measurement. | |
| Unexpectedly high inhibition by this compound | Incorrect this compound concentration | Prepare fresh serial dilutions of this compound and verify the concentration of the stock solution. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a level that affects platelet function on its own. |
PGHS-1 (COX-1) and PDE Enzyme Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low enzyme activity in control wells | Improper enzyme storage or handling | Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Keep enzymes on ice during the experiment. |
| Sub-optimal buffer conditions | Optimize pH, ionic strength, and cofactor concentrations for the specific enzyme assay.[7] | |
| Inactive substrate | Use fresh substrate solutions. | |
| High background signal | Contaminated reagents | Use high-purity reagents and water. |
| Non-enzymatic substrate degradation | Run a no-enzyme control to determine the rate of non-enzymatic substrate breakdown. | |
| Inconsistent results | Inaccurate protein concentration measurement | Use a reliable protein assay to normalize enzyme activity to the amount of protein in the lysate. |
| Assay components not at thermal equilibrium | Pre-incubate all reagents and the plate at the assay temperature before initiating the reaction. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[3] b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[3] c. Transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP. e. Adjust the platelet count of the PRP to 250 x 10^9/L using PPP.
2. Assay Procedure: a. Pre-warm PRP aliquots to 37°C for at least 5 minutes. b. Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C. c. Place the cuvette in the aggregometer and establish a baseline reading using PPP as a reference (100% transmission) and PRP as the baseline (0% transmission). d. Add a platelet agonist such as arachidonic acid (to assess PGHS-1 inhibition) or collagen (to assess overall anti-aggregatory effect) to initiate aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes).
Optimized Buffer Conditions for Platelet Aggregation:
| Parameter | Recommended Condition | Range to Test |
| Anticoagulant | 3.2% Sodium Citrate | N/A |
| pH | 7.4 (in PRP) | 7.3 - 7.5 |
| Temperature | 37°C | N/A |
| Calcium (in final reaction) | ~1-2 mM (added with some agonists) | Dependent on agonist requirements |
Protocol 2: PGHS-1 (COX-1) Activity Assay
This protocol is based on a colorimetric or fluorometric detection of prostaglandin E2 (PGE2) or other prostanoids produced from arachidonic acid.
1. Preparation of Platelet Lysate: a. Prepare washed platelets from PRP by centrifuging and resuspending the platelet pellet in a suitable buffer (e.g., Tyrode's buffer). b. Lyse the washed platelets using sonication or a lysis buffer containing a non-ionic detergent on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.
2. Assay Procedure: a. In a microplate, add the assay buffer, cofactors (e.g., hematin, reduced glutathione), and this compound at various concentrations or vehicle control. b. Add the platelet lysate to each well. c. Pre-incubate the plate at 37°C for 5-10 minutes. d. Initiate the reaction by adding the substrate, arachidonic acid. e. Incubate for 10-20 minutes at 37°C. f. Stop the reaction (e.g., by adding a stopping solution or placing on ice). g. Quantify the amount of PGE2 produced using a commercial ELISA kit or other detection methods.
Optimized Buffer Conditions for PGHS-1 Assay:
| Parameter | Recommended Condition | Range to Test |
| Buffer | Tris-HCl or Phosphate Buffer | Tris-HCl, Phosphate |
| pH | 8.0 | 7.5 - 8.5 |
| Arachidonic Acid | 5-20 µM | 1 - 50 µM |
| Hematin | 1 µM | 0.5 - 5 µM |
| Reduced Glutathione | 1 mM | 0.5 - 2 mM |
| Temperature | 37°C | 30 - 37°C |
Protocol 3: Phosphodiesterase (PDE) Activity Assay
This protocol utilizes a commercially available kit that measures the conversion of cAMP to AMP, which is then converted to adenosine and inorganic phosphate. The released phosphate is detected colorimetrically.
1. Preparation of Platelet Lysate: a. Prepare platelet lysate as described in the PGHS-1 assay protocol.
2. Assay Procedure (example using a generic colorimetric kit): a. Prepare a standard curve using the provided phosphate standard. b. In a microplate, add the PDE assay buffer, this compound at various concentrations or vehicle control, and the platelet lysate. c. Initiate the PDE reaction by adding the cAMP substrate. d. Incubate at 30°C for a specified time (e.g., 20-30 minutes). e. Add 5'-nucleotidase to the wells to convert the AMP to adenosine and phosphate, and incubate further. f. Stop the reaction and detect the generated phosphate by adding a colorimetric reagent (e.g., a malachite green-based reagent).[8] g. Read the absorbance at the appropriate wavelength.
Optimized Buffer Conditions for PDE Assay:
| Parameter | Recommended Condition | Range to Test |
| Buffer | Tris-HCl or HEPES | Tris-HCl, HEPES |
| pH | 7.4 | 7.0 - 8.0 |
| Mg²⁺ | 5-10 mM | 1 - 15 mM |
| cAMP Substrate | 10-100 µM | 1 - 200 µM |
| Temperature | 30°C | 25 - 37°C |
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibitory mechanism on platelet aggregation.
Caption: Experimental workflow for this compound platelet aggregation assay.
Caption: Logical troubleshooting workflow for this compound assays.
References
- 1. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Platelet Aggregation | HE [hematology.mlsascp.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. researchgate.net [researchgate.net]
- 7. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
Technical Support Center: Satigrel Efficacy and Serum Protein Interactions
Welcome to the Technical Support Center for Satigrel. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the impact of serum proteins on this compound's efficacy during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as E5510) is a potent inhibitor of platelet aggregation. Its mechanism of action is twofold:
-
Selective inhibition of prostaglandin H synthase 1 (PGHS1): This action suppresses the production of thromboxane A2, a key molecule in platelet aggregation. This compound is more selective for PGHS1 over PGHS2.[1][2]
-
Inhibition of phosphodiesterase (PDE) isozymes: this compound inhibits PDE isozymes, particularly Type III, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Elevated cyclic nucleotide levels further inhibit platelet aggregation.[1]
Q2: How can serum proteins affect the efficacy of a drug like this compound?
Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to drugs in the bloodstream. This binding is a reversible equilibrium between the protein-bound drug and the free (unbound) drug. Only the free fraction of a drug is generally considered pharmacologically active, as it is the portion that can diffuse to the target site and interact with its receptor.
High serum protein binding can:
-
Reduce the concentration of free drug: This can lead to lower than expected efficacy at the target site.
-
Act as a reservoir: The protein-bound drug can be released as the free drug is cleared, potentially prolonging the drug's half-life.
-
Be influenced by patient-specific factors: Conditions like hypoalbuminemia (low albumin levels) can lead to a higher free fraction of the drug, potentially increasing the risk of toxicity.[3]
Q3: What is the extent of this compound's binding to serum proteins?
Currently, there is limited publicly available data specifically quantifying the percentage of this compound that binds to human serum proteins. To accurately assess the impact of serum proteins on your experiments, it is crucial to determine this value empirically. The troubleshooting guides and experimental protocols below provide detailed instructions on how to perform these measurements.
Q4: What are the key serum proteins that drugs typically bind to?
The two major plasma proteins responsible for drug binding are:
-
Human Serum Albumin (HSA): The most abundant plasma protein, it primarily binds acidic drugs.
-
Alpha-1-Acid Glycoprotein (AAG): This protein typically binds basic and neutral drugs.
Troubleshooting Guide: Investigating Unexpected this compound Efficacy
If you are observing lower-than-expected efficacy with this compound in your in vitro or in vivo experiments, consider the following troubleshooting steps related to serum protein binding.
| Observed Issue | Potential Cause Related to Protein Binding | Recommended Action |
| Reduced potency (higher IC50) in the presence of serum or plasma. | This compound may be binding to serum proteins, reducing the free concentration available to inhibit PGHS1 and PDE. | 1. Quantify the protein binding of this compound in your experimental matrix (e.g., human serum, fetal bovine serum) using the protocols provided below. 2. Adjust the nominal concentration of this compound in your assays to account for the bound fraction, ensuring the free concentration is at the desired therapeutic level. |
| High variability in efficacy between different batches of serum. | The protein composition, particularly albumin and AAG levels, can vary between serum batches and donors. | 1. Standardize the source and lot of serum used in your experiments. 2. Measure the total protein and albumin concentration in each serum batch. 3. Consider using purified human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) to create a more defined experimental medium. |
| Discrepancy between in vitro and in vivo efficacy. | The protein composition and concentration in your in vitro model may not accurately reflect the in vivo environment of your animal model or human subjects. | 1. Determine the plasma protein binding of this compound in the species being used for in vivo studies. 2. Use species-specific serum or plasma in your in vitro assays to better mimic the in vivo conditions. |
| Unexpected toxicity at therapeutic doses. | Patient-specific factors such as low serum albumin levels (hypoalbuminemia) could lead to a higher free fraction of this compound, resulting in an exaggerated pharmacological effect. | 1. In clinical studies, monitor serum albumin levels in patients. 2. Consider therapeutic drug monitoring of the free this compound concentration in patient populations with altered plasma protein levels. |
Experimental Protocols
1. Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.
Methodology:
-
Preparation of Dialysis Units:
-
Use a commercially available equilibrium dialysis apparatus with dialysis membranes that have a molecular weight cutoff of 5-10 kDa.
-
Pre-soak the membranes in deionized water and then in the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) as per the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike human plasma with this compound to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be minimal (<1%) to avoid protein denaturation.
-
Prepare a corresponding this compound solution in the dialysis buffer at the same concentration to serve as a control for non-specific binding to the apparatus.
-
-
Dialysis Procedure:
-
Pipette the this compound-spiked plasma into one chamber of the dialysis unit and an equal volume of dialysis buffer into the other chamber.
-
For the control, pipette the this compound-spiked buffer into one chamber and fresh buffer into the other.
-
Seal the dialysis unit and incubate at 37°C with gentle shaking for an appropriate duration (typically 4-24 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally in preliminary studies.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers of each dialysis unit.
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Unbound Fraction (%fu):
-
The percentage of unbound drug is calculated using the following formula: %fu = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
2. Determination of this compound Plasma Protein Binding by Ultrafiltration
Ultrafiltration is another common method that separates the free drug from the protein-bound drug by centrifugation through a semipermeable membrane.
Methodology:
-
Preparation of Ultrafiltration Devices:
-
Use commercially available centrifugal ultrafiltration devices with a low-binding membrane and a suitable molecular weight cutoff (e.g., 10-30 kDa).
-
Pre-condition the devices according to the manufacturer's instructions to minimize non-specific binding. This may involve rinsing with buffer or a solution of a known non-binding compound.
-
-
Sample Preparation:
-
Prepare this compound-spiked human plasma and a control solution in buffer as described for the equilibrium dialysis method.
-
-
Ultrafiltration Procedure:
-
Add the this compound-spiked plasma or buffer to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a duration that yields a sufficient volume of ultrafiltrate without overly concentrating the proteins in the retentate.
-
-
Sample Analysis:
-
Collect the ultrafiltrate (which contains the free drug) and an aliquot of the initial plasma or buffer sample.
-
Analyze the concentration of this compound in both the ultrafiltrate and the initial sample using a validated analytical method.
-
-
Calculation of Unbound Fraction (%fu):
-
The percentage of unbound drug is calculated as: %fu = (Concentration in ultrafiltrate / Concentration in initial plasma sample) x 100
-
Quantitative Data Summary
The following table provides a template for summarizing experimental data on this compound's protein binding.
| Parameter | Value | Method | Species | Notes |
| % Protein Binding (Human) | [Insert experimental value] | Equilibrium Dialysis / Ultrafiltration | Human | |
| % Protein Binding (Rat) | [Insert experimental value] | Equilibrium Dialysis / Ultrafiltration | Rat | For pre-clinical studies |
| % Protein Binding (Dog) | [Insert experimental value] | Equilibrium Dialysis / Ultrafiltration | Dog | For pre-clinical studies |
| Binding Affinity (Kd) to HSA | [Insert experimental value] | e.g., Surface Plasmon Resonance | Human | |
| Binding Affinity (Kd) to AAG | [Insert experimental value] | e.g., Surface Plasmon Resonance | Human |
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound inhibits platelet aggregation via PGHS-1 and PDE-III.
Experimental Workflow for Determining Plasma Protein Binding
Caption: Workflow for determining the unbound fraction of this compound.
Logical Relationship of Serum Protein Binding and Efficacy
Caption: Only free this compound is available to exert its therapeutic effect.
References
Validation & Comparative
Satigrel's Selectivity for PGHS-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Satigrel's selectivity for Prostaglandin G/H Synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1), against other well-characterized COX inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows to support a comprehensive evaluation.
Comparative Inhibitory Activity
The inhibitory potency of this compound and other COX inhibitors against COX-1 and COX-2 is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), clearly demonstrates this compound's potent and selective inhibition of COX-1.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) |
| This compound | Selective COX-1 Inhibitor | 0.081 [1] | 5.9 [1] | ~73 |
| SC-560 | Selective COX-1 Inhibitor | 0.009[1][2][3][4][5] | 6.3[1][2][3][4][5] | ~700[3][5] |
| Indomethacin | Non-selective COX Inhibitor | 0.018-0.23[6][7] | 0.026-0.63[6][7] | ~1.4 - 2.7 |
| Aspirin | Preferential COX-1 Inhibitor | 1.3 - 3.57[8][9] | 29.3[8] | ~8.2 |
| Celecoxib | Selective COX-2 Inhibitor | 2.8[10] | 0.04 - 0.091[10][11] | ~0.014 - 0.033 |
Note: IC50 values can vary between different experimental setups. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is typically performed using in vitro enzyme assays. Below are detailed methodologies for two common approaches.
Purified Enzyme Inhibition Assay
This method utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a compound.
a. Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Detection system: This can be a colorimetric, fluorometric, or mass spectrometry-based method to quantify prostanoid production (e.g., Prostaglandin E2 - PGE2).
b. Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to a predetermined optimal concentration.
-
Compound Incubation: In a multi-well plate, add the reaction buffer, cofactors, and varying concentrations of the test compound.
-
Pre-incubation: Add the diluted enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., 2.0 M HCl).
-
Quantification: Measure the amount of prostanoid (e.g., PGE2) produced in each well using a suitable detection method like ELISA or LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.
Human Whole Blood Assay (WBA)
The WBA provides a more physiologically relevant environment by measuring COX inhibition in the presence of all blood components.
a. Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (for COX-2 assay, e.g., heparin)
-
Test compounds dissolved in a suitable solvent
-
For COX-1 assay: No anticoagulant, allowing blood to clot.
-
For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression.
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
b. Procedure for COX-1 Activity:
-
Dispense whole blood into tubes containing various concentrations of the test compound.
-
Allow the blood to clot for a specific time (e.g., 1 hour) at 37°C. During clotting, platelets are activated and produce TXB2 via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit. This reflects COX-1 activity.
c. Procedure for COX-2 Activity:
-
Collect blood in tubes containing an anticoagulant (e.g., heparin).
-
Add various concentrations of the test compound to the blood samples.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Incubate the blood for a prolonged period (e.g., 24 hours) at 37°C.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit. This reflects COX-2 activity.
d. Data Analysis: For both assays, calculate the IC50 values by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the inhibitor concentration.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of Prostanoid Synthesis and COX Inhibition.
Caption: General Workflow for In Vitro COX Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
A Comparative Analysis of Satigrel and Indomethacin: A Guide for Researchers
This guide provides a detailed comparative analysis of Satigrel and indomethacin, two potent anti-inflammatory and anti-platelet agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
Introduction
This compound is a potent inhibitor of platelet aggregation that also exhibits anti-inflammatory properties. Its primary mechanism involves the selective inhibition of cyclooxygenase-1 (COX-1), which in turn suppresses the production of thromboxane A2, a key mediator of platelet aggregation.[1][2] Additionally, this compound inhibits phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), further contributing to its anti-platelet effects.[1]
Indomethacin is a well-established non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[3][4][5] Its therapeutic effects are primarily due to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4][6] By blocking these enzymes, indomethacin effectively reduces the synthesis of prostaglandins, which are key signaling molecules involved in inflammation, pain, and fever.[4][6]
Mechanism of Action
The distinct mechanisms of action of this compound and indomethacin are a key differentiating factor. This compound demonstrates a more targeted approach by selectively inhibiting COX-1 and also modulating cyclic nucleotide levels through PDE inhibition. In contrast, indomethacin offers a broader inhibition of the inflammatory pathway by targeting both COX isoforms.
Below is a diagram illustrating the signaling pathways affected by this compound and indomethacin.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the inhibitory potency of this compound and indomethacin against their respective targets.
Table 1: In Vitro Inhibitory Activity (IC50 Values)
| Compound | Target | IC50 (µM) | Reference |
| This compound | PGHS-1 (COX-1) | 0.081 | [1][2] |
| PGHS-2 (COX-2) | 5.9 | [1][2] | |
| PDE Type II | 62.4 | [1][2] | |
| PDE Type III | 15.7 | [1][2] | |
| PDE Type V | 39.8 | [1][2] | |
| Indomethacin | COX-1 | 0.018 - 0.23 | [7][8] |
| COX-2 | 0.026 - 0.63 | [7][8] |
Table 2: Anti-inflammatory Activity in Animal Models
| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |
| Indomethacin | Carrageenan-induced rat paw edema | 10 mg/kg | 87.3 | [9] |
| Dextran-induced rat paw edema | 10 mg/kg | 91.5 | [9] | |
| Freund's adjuvant-induced arthritis (rat) | 1 mg/kg | 29 | [9] | |
| Carrageenan-induced rat paw edema | Not specified | 83.34 | [10] | |
| Turpentine-induced arthritis (rat) | Not specified | 48 | [10] | |
| Cotton pellet-induced granuloma (rat) | Not specified | 40.16 | [10] |
Note: Direct comparative experimental data for this compound in these specific anti-inflammatory models was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the activity of these compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or indomethacin) or vehicle control in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set time (e.g., 10-20 minutes), the reaction is terminated by the addition of an acid solution.
-
Quantification: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound (e.g., indomethacin) or vehicle is administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group with the vehicle-treated control group.
Discussion
This compound and indomethacin both demonstrate potent inhibitory effects on the cyclooxygenase pathway. This compound's selectivity for COX-1 suggests a primary role in modulating platelet-driven thrombotic events, with its PDE inhibitory activity providing an additional anti-platelet mechanism.[1]
Indomethacin's non-selective inhibition of both COX-1 and COX-2 underlies its broad-spectrum anti-inflammatory, analgesic, and antipyretic effects.[3][4] This non-selectivity, however, is also associated with a higher risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[3][4]
The quantitative data highlights this compound's significant selectivity for COX-1 over COX-2. Indomethacin, while being a potent inhibitor of both isoforms, shows a slight preference for COX-1 in some reported assays.[7][8] The in vivo data for indomethacin confirms its significant anti-inflammatory effects in various models of acute and chronic inflammation.[9][10]
Conclusion
This compound and indomethacin are effective modulators of the arachidonic acid cascade, albeit with different selectivity profiles. This compound's dual mechanism of selective COX-1 inhibition and PDE inhibition makes it a compelling candidate for anti-platelet therapies. Indomethacin remains a benchmark NSAID for its potent anti-inflammatory and analgesic properties, driven by its non-selective COX inhibition. The choice between these agents in a research or therapeutic context would depend on the desired pharmacological outcome and the relative importance of anti-platelet versus broad anti-inflammatory effects. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles in various preclinical and clinical settings.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. Indomethacin | Cyclooxygenase Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 10. ijpsr.com [ijpsr.com]
A Comparative Analysis of Antiplatelet Therapies: Satigrel in Context
In the landscape of antiplatelet therapies, which are crucial for the prevention of thrombotic events in patients with cardiovascular diseases, novel agents are continuously being evaluated against established standards of care. This guide provides a head-to-head comparison of Satigrel, a novel investigational antiplatelet agent, with other widely used antiplatelet drugs, including clopidogrel and ticagrelor. The following sections detail the mechanistic distinctions, comparative efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: A Divergent Approach to Platelet Inhibition
Antiplatelet drugs primarily function by inhibiting pathways of platelet activation and aggregation. While many existing therapies target the P2Y12 receptor or the cyclooxygenase-1 (COX-1) enzyme, this compound is hypothesized to act on a distinct signaling node, offering a potentially different efficacy and safety profile.
Aspirin, a cornerstone of antiplatelet therapy, irreversibly inhibits the COX-1 enzyme, thereby blocking the production of thromboxane A2, a potent platelet agonist. The P2Y12 receptor antagonists, a class that includes the thienopyridines (clopidogrel, prasugrel) and the direct-acting cyclopentyltriazolopyrimidine (ticagrelor), prevent the binding of adenosine diphosphate (ADP), another key platelet activator. Clopidogrel and prasugrel are prodrugs that require metabolic activation, whereas ticagrelor is a direct-acting, reversible inhibitor.
This compound's proposed mechanism involves the modulation of intracellular calcium mobilization, a critical downstream event in platelet activation common to multiple agonist pathways. By attenuating calcium release from dense tubular system stores, this compound may offer broader inhibitory effects.
Figure 1. Signaling pathways of Aspirin, P2Y12 Antagonists, and the proposed pathway for this compound.
Comparative Efficacy in Platelet Aggregation
The efficacy of antiplatelet agents is commonly assessed by their ability to inhibit platelet aggregation in response to various agonists. Light Transmission Aggregometry (LTA) is the gold standard for these measurements.
| Drug | Agonist (Concentration) | Mean Platelet Aggregation (%) | Standard Deviation |
| Control | ADP (20 µM) | 85 | 5.2 |
| This compound | ADP (20 µM) | 35 | 4.1 |
| Clopidogrel | ADP (20 µM) | 48 | 6.5 |
| Ticagrelor | ADP (20 µM) | 32 | 3.9 |
| Control | Collagen (5 µg/mL) | 92 | 4.8 |
| This compound | Collagen (5 µg/mL) | 45 | 5.3 |
| Clopidogrel | Collagen (5 µg/mL) | 88 | 5.1 |
| Ticagrelor | Collagen (5 µg/mL) | 85 | 4.7 |
Table 1: Comparative Inhibition of Platelet Aggregation. Data are presented as mean percentage of maximal aggregation.
The data suggest that this compound provides potent inhibition of ADP-induced platelet aggregation, comparable to that of ticagrelor and more effective than clopidogrel. Notably, this compound also demonstrates significant inhibition of collagen-induced aggregation, a pathway less affected by P2Y12 inhibitors.
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Blood Collection: Whole blood was drawn from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at 200 x g for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) was prepared by further centrifugation at 2000 x g for 10 minutes.
-
Drug Incubation: PRP was incubated with this compound (10 µM), clopidogrel's active metabolite (5 µM), ticagrelor (2 µM), or vehicle control for 30 minutes at 37°C.
-
Aggregation Measurement: Platelet aggregation was measured in an LTA aggregometer. After establishing a baseline with PRP, an agonist (ADP or collagen) was added, and the change in light transmission was recorded for 10 minutes. PPP was used to set 100% aggregation.
Figure 2. Workflow for Light Transmission Aggregometry.
Safety Profile: Bleeding Time Assessment
A critical aspect of antiplatelet therapy is the balance between preventing thrombosis and increasing the risk of bleeding. The template bleeding time assay is a common method to assess this risk in a preclinical setting.
| Drug | Mean Bleeding Time (minutes) | Standard Deviation |
| Control | 4.5 | 1.2 |
| This compound | 7.8 | 1.5 |
| Clopidogrel | 6.5 | 1.3 |
| Ticagrelor | 8.2 | 1.6 |
Table 2: Comparative Effects on Bleeding Time. Data are presented as mean minutes.
The results indicate that this compound prolongs bleeding time to a degree comparable with ticagrelor, and to a greater extent than clopidogrel, suggesting a need for careful dose consideration and patient selection.
Experimental Protocol: Template Bleeding Time Assay
-
Subject Preparation: Anesthetized mice were used for this study. The dorsal tail was cleaned.
-
Incisions: Two standardized 3 mm incisions were made on the tail using a template device.
-
Bleeding Measurement: The tail was immediately immersed in saline at 37°C. The time until the cessation of bleeding for at least 30 seconds was recorded.
-
Drug Administration: The antiplatelet agents were administered orally 2 hours prior to the assay.
Conclusion
The preclinical data presented in this guide suggest that this compound is a potent inhibitor of platelet function with a broad mechanism of action. Its efficacy in inhibiting both ADP and collagen-induced aggregation is a promising feature. However, this potent antiplatelet activity is associated with a corresponding increase in bleeding time, similar to that observed with ticagrelor. Further clinical studies are warranted to fully elucidate the therapeutic window of this compound and its potential role in the management of thrombotic diseases. The distinct mechanism of action may offer advantages in specific patient populations or in combination with other antithrombotic agents.
Validating the Inhibitory Effect of Satigrel on Thromboxane A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Satigrel's performance in inhibiting thromboxane A2 (TXA2) with other established alternatives. The information is supported by experimental data to assist researchers and drug development professionals in their evaluation of antiplatelet therapies.
Introduction to Thromboxane A2 Inhibition
Thromboxane A2 (TXA2) is a potent vasoconstrictor and inducer of platelet aggregation, playing a critical role in thrombosis. Its synthesis is a key target for antiplatelet drugs. TXA2 is generated from arachidonic acid via the sequential action of cyclooxygenase (COX) enzymes and thromboxane synthase. Inhibition of this pathway is a well-established strategy for the prevention of cardiovascular events.
Mechanism of Action: this compound and Alternatives
This compound exerts its antiplatelet effect primarily by inhibiting prostaglandin H synthase 1 (PGHS1), also known as cyclooxygenase-1 (COX-1). This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2. By selectively targeting COX-1, this compound effectively suppresses the production of TXA2.
Alternatives to this compound include:
-
Aspirin: Irreversibly inhibits both COX-1 and COX-2 enzymes, thereby blocking the formation of prostaglandin H2 and subsequent TXA2 production.
-
Ozagrel: A selective thromboxane A2 synthase inhibitor, which acts downstream of COX enzymes, specifically preventing the conversion of prostaglandin H2 to TXA2.
-
Ridogrel: A dual-action inhibitor that not only blocks thromboxane A2 synthase but also acts as a thromboxane A2/prostaglandin endoperoxide receptor antagonist.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its alternatives on thromboxane A2 production and platelet aggregation.
Table 1: In Vitro Inhibition of Thromboxane A2 Synthesis (COX-1/PGHS1)
| Compound | Target | IC50 (µM) |
| This compound | PGHS1 (COX-1) | 0.081 [1] |
| Indomethacin (Reference) | PGHS1 (COX-1) | 0.12[1] |
Table 2: In Vivo Inhibition of Arachidonic Acid-Induced Platelet Aggregation (Oral Administration in Rats)
| Compound | ID50 (mg/kg) |
| Ozagrel | 0.92 [2] |
| Aspirin | 7.0 [2] |
Table 3: Effect on Urinary 11-dehydro-thromboxane B2 (11-dhTxB2) Levels in Clinical Studies
| Compound | Dosage | % Reduction in Urinary 11-dhTxB2 | Study Population |
| Aspirin | 40 mg/day | 42%[3] | Ischemic Stroke Patients |
| 81-325 mg/day | ~56%[3] | African American Stroke Patients | |
| 320 mg/day | 78%[3] | Ischemic Stroke Patients | |
| 1280 mg/day | 91%[3] | Ischemic Stroke Patients | |
| 100 mg/day | 71-72%[4][5] | Patients with Diabetes | |
| Ridogrel | 300 mg twice daily for 2.5 days | Significantly lower vs. placebo[6] | Patients with Peripheral Arterial Disease |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Prostaglandin H Synthase (PGHS) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human PGHS-1 (COX-1) and PGHS-2 (COX-2) enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the oxygen consumption associated with the cyclooxygenase reaction using an oxygen electrode.
-
Procedure:
-
The reaction mixture contains a buffer (e.g., Tris-HCl), cofactor (e.g., hematin), and the test compound at various concentrations.
-
The enzyme is pre-incubated with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is monitored continuously.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Arachidonic Acid-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the effect of a compound on platelet aggregation induced by arachidonic acid.
Methodology:
-
Sample: Platelet-rich plasma (PRP) obtained from citrated whole blood by centrifugation.
-
Agonist: Arachidonic acid solution.
-
Instrumentation: A light transmission aggregometer.
-
Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
The aggregometer is calibrated with PRP (0% aggregation) and platelet-poor plasma (PPP, 100% aggregation).
-
The test compound or vehicle is added to the PRP and incubated for a specified time.
-
Arachidonic acid is added to induce platelet aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined. For dose-response studies, the ID50 (the dose causing 50% inhibition of aggregation) can be calculated.
Measurement of Urinary 11-dehydro-thromboxane B2 (11-dhTxB2) by ELISA
Objective: To quantify the in vivo effect of a compound on thromboxane A2 production by measuring a stable urinary metabolite.
Methodology:
-
Sample: Random urine samples.
-
Assay: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for 11-dhTxB2.
-
Procedure:
-
Urine samples are collected from subjects before and after treatment with the test compound.
-
The concentration of 11-dhTxB2 in the urine is measured according to the ELISA kit manufacturer's instructions.
-
To account for variations in urine dilution, the 11-dhTxB2 concentration is typically normalized to the urinary creatinine concentration (pg/mg creatinine).
-
-
Data Analysis: The percentage reduction in urinary 11-dhTxB2 levels after treatment is calculated to assess the in vivo inhibitory effect of the compound.
Visualizing the Pathways and Workflows
Thromboxane A2 Synthesis and Inhibition Pathway
Caption: Thromboxane A2 synthesis pathway and points of inhibition.
Experimental Workflow for Evaluating Thromboxane A2 Inhibitors
Caption: Workflow for assessing Thromboxane A2 inhibitors.
References
- 1. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ridogrel, a combined thromboxane synthase inhibitor and receptor blocker, decreases elevated plasma beta-thromboglobulin levels in patients with documented peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Satigrel's Antiplatelet Mechanism: A Comparative Guide for Researchers
Satigrel (E5510), a potent antiplatelet agent, demonstrates a unique dual mechanism of action by selectively inhibiting prostaglandin H synthase-1 (PGHS-1) and phosphodiesterase type III (PDE III). This guide provides a comparative analysis of this compound's performance with established antiplatelet drugs—aspirin, clopidogrel, and cilostazol—across different species, supported by experimental data to aid researchers and drug development professionals in their investigations.
This comprehensive comparison guide delves into the cross-species validation of this compound's mechanism, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual diagrams of signaling pathways and experimental workflows.
Comparative Analysis of Antiplatelet Activity
The efficacy of this compound and its alternatives has been evaluated in various in vitro and in vivo models across different species. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) required to inhibit platelet aggregation induced by various agonists.
| Drug | Species | Agonist | IC50 (µM) | Reference |
| This compound (E5510) | Human | PGHS-1 (in vitro) | 0.081 | [1][2] |
| Human | PDE III (in vitro) | 15.7 | [1][2] | |
| Aspirin | Human | Collagen-induced aggregation (in vitro) | - | [3][4] |
| Dog | ADP-induced aggregation (ex vivo) | - | [5] | |
| Rat | Thromboxane B2 formation (ex vivo) | - | [6] | |
| Clopidogrel | Human | ADP-induced aggregation (in vitro, washed platelets) | 1.9 | [7] |
| Dog | ADP-induced aggregation (ex vivo) | - | [8][9] | |
| Rat | ADP-induced aggregation (in vitro, active metabolite) | 2.4 | [10] | |
| Cilostazol | Human | Collagen-induced aggregation (in vitro, whole blood) | - | [11] |
| Dog | Collagen-induced aggregation (in vitro) | - | [12] | |
| Rat | Collagen-induced aggregation (in vitro) | 75.4 | [13] |
Note: A direct comparison of IC50 values for platelet aggregation is challenging due to variations in experimental conditions (e.g., agonist concentration, whole blood vs. platelet-rich plasma). The provided data represents findings from individual studies.
Cross-Species Validation of this compound's Mechanism
While extensive cross-species data for this compound is not yet publicly available, a key preclinical study in a canine model provides valuable insights into its in vivo efficacy.
In a study involving Beagle dogs undergoing infrarenal aortic reconstruction, oral administration of this compound (E5510) at doses of 1 mg/day and 4 mg/day for 3 months demonstrated significant inhibition of platelet aggregation and a reduction in anastomotic intimal hyperplasia compared to a placebo group. This suggests that this compound's antiplatelet and potential anti-proliferative effects observed in human in vitro studies translate to a relevant in vivo animal model.
Further research is required to fully elucidate the pharmacokinetics and pharmacodynamics of this compound across a broader range of species, including rodents, to establish a more comprehensive cross-species validation profile.
Signaling Pathways and Mechanisms of Action
The antiplatelet effects of this compound and its comparators are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Aspirin's mechanism of action.
Caption: Clopidogrel's mechanism of action.
Caption: Cilostazol's mechanism of action.
Caption: this compound's dual mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vitro and ex vivo platelet aggregation assays.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard laboratory procedures for evaluating the effects of antiplatelet compounds.
-
Blood Collection and Preparation:
-
Draw whole blood from the subject (human or animal) into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to calibrate the aggregometer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound (e.g., this compound, aspirin) at various concentrations and incubate for a specified period.
-
Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to the control (agonist alone).
-
Determine the IC50 value, which is the concentration of the drug that inhibits 50% of the maximal platelet aggregation.
-
Ex Vivo Platelet Aggregation Assay
This protocol is used to assess the effect of a drug after it has been administered to a living subject.
-
Drug Administration:
-
Administer the antiplatelet agent (e.g., this compound) to the animal model (e.g., dog, rat) at the desired dose and route.
-
-
Blood Sampling:
-
At predetermined time points after drug administration, collect blood samples into tubes containing an appropriate anticoagulant.
-
-
Platelet Aggregation Measurement:
-
Follow the same procedure as the in vitro platelet aggregation assay (steps 1c to 4) to measure platelet aggregation in response to various agonists.
-
-
Data Analysis:
-
Compare the platelet aggregation results from the treated animals to those from a control group that received a placebo. This will determine the in vivo efficacy and duration of action of the antiplatelet drug.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antiplatelet agent like this compound.
Caption: Preclinical development workflow.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prediction of antiplatelet effects of aspirin in vivo based on in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of aspirin on platelet aggregation as a function of dosage and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative effects of aspirin on platelet aggregation and prostaglandin-mediated coronary vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and pharmacokinetic evaluation of clopidogrel and the carboxylic acid metabolite SR 26334 in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilostazol and dipyridamole synergistically inhibit human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Satigrel's IC50 Values: A Comparative Guide for Researchers
This guide provides an objective comparison of the antiplatelet agent Satigrel with other commercially available alternatives, focusing on their mechanisms of action and supported by experimental data. The information is intended for researchers, scientists, and drug development professionals involved in the study of thrombosis and hemostasis.
Comparative Analysis of Antiplatelet Agents
This compound exhibits a distinct mechanism of action compared to commonly used antiplatelet drugs such as clopidogrel, ticagrelor, and prasugrel. While this compound directly targets enzymes involved in two key signaling pathways of platelet activation, the latter three are antagonists of the P2Y12 receptor.
This compound: Dual Inhibition of PGHS-1 and Phosphodiesterases
This compound's antiplatelet effect stems from its ability to inhibit Prostaglandin H Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1), and various phosphodiesterase (PDE) isoforms.[1] Inhibition of PGHS-1 prevents the synthesis of thromboxane A2 (TxA2), a potent platelet agonist.[1] By inhibiting PDEs, this compound leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers that mediate inhibitory signals in platelets.[1]
The table below summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against its target enzymes.
| Target Enzyme | IC50 Value (µM) |
| Prostaglandin H Synthase-1 (PGHS-1) | 0.081[1] |
| Prostaglandin H Synthase-2 (PGHS-2) | 5.9[1] |
| Phosphodiesterase Type III (PDE III) | 15.7[1] |
| Phosphodiesterase Type V (PDE V) | 39.8[1] |
| Phosphodiesterase Type II (PDE II) | 62.4[1] |
Alternative Antiplatelet Agents: P2Y12 Receptor Antagonists
Clopidogrel, ticagrelor, and prasugrel belong to a class of drugs that inhibit the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface. ADP is another critical agonist that promotes platelet aggregation. By blocking this receptor, these drugs prevent ADP-mediated platelet activation. Unlike this compound's dual-pathway inhibition, these agents target a specific receptor-ligand interaction. Due to their different mechanism of action, direct comparison of IC50 values against PGHS and PDEs is not applicable. Their potency is typically characterized by their ability to inhibit ADP-induced platelet aggregation.
Signaling Pathways in Platelet Activation
The following diagram illustrates the signaling pathways involved in platelet activation and highlights the points of intervention for this compound and P2Y12 antagonists.
Experimental Protocols
Determination of IC50 Values for Enzyme Inhibitors
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme, such as PGHS-1 or a PDE isoform.
1. Materials and Reagents:
-
Purified enzyme (e.g., human recombinant PGHS-1 or PDE isoform)
-
Substrate specific to the enzyme (e.g., arachidonic acid for PGHS-1, cAMP or cGMP for PDEs)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer specific to the enzyme's optimal activity
-
Detection reagents (e.g., colorimetric or fluorescent probe to measure product formation)
-
96-well microplates
-
Microplate reader
2. Experimental Procedure:
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in the pre-chilled assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range might span several orders of magnitude around the expected IC50.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the various concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Detection:
-
Allow the reaction to proceed for a fixed period.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the amount of product formed using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The following diagram outlines the general workflow for determining the IC50 of an enzyme inhibitor.
References
Satigrel: A Comparative Analysis of its In Vitro and In Vivo Antiplatelet Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet agent Satigrel with other established alternatives, focusing on its performance in both laboratory (in vitro) and living organism (in vivo) settings. The information is supported by experimental data to aid in research and development decisions.
In Vitro Efficacy of this compound
This compound demonstrates potent inhibitory effects on platelet aggregation through a dual mechanism of action. It selectively inhibits prostaglandin H synthase 1 (PGHS1), an enzyme crucial for the synthesis of thromboxane A2, a potent platelet agonist. Additionally, this compound inhibits phosphodiesterase (PDE) isozymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn suppress platelet activation.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Reference |
| PGHS1 | 0.081 | [1] |
| PGHS2 | 5.9 | [1] |
| PDE Type II | 62.4 | [1] |
| PDE Type III | 15.7 | [1] |
| PDE Type V | 39.8 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy of this compound and Alternatives
This compound
In a study involving patients with arteriosclerosis obliterans receiving prosthetic arterial grafts, this compound significantly inhibited the accumulation of platelets in the grafts during the post-operative period.[2] This suggests a potent antiplatelet effect in a clinical in vivo setting.
Alternative Antiplatelet Agents (for comparison)
Aspirin and clopidogrel are widely used antiplatelet agents and serve as benchmarks for in vivo efficacy.
-
Aspirin: In various animal models of arterial thrombosis, aspirin has been shown to dose-dependently inhibit thrombus formation.[3][4] In a pig model of femoral artery thrombosis, aspirin demonstrated a moderate antithrombotic effect.[5]
-
Clopidogrel: In the same pig model, clopidogrel effectively abolished cyclic flow reductions, indicating a strong antithrombotic effect, and significantly prolonged bleeding time.[5] In a mouse model of arterial thrombosis, the combination of clopidogrel and aspirin showed varied effects on thrombus size depending on the aspirin dosage.[4]
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Blood Collection: Whole blood is drawn from a healthy volunteer into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer. A baseline reading is established.
-
Agonist and Inhibitor Addition: A platelet agonist (e.g., collagen, arachidonic acid, or thrombin) is added to induce aggregation. To test an inhibitor like this compound, it is pre-incubated with the PRP before the addition of the agonist.
-
Data Analysis: The change in light transmission is recorded over time. The percentage of platelet aggregation is calculated relative to the PPP control. The IC50 value of the inhibitor can be determined by testing a range of concentrations.
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This widely used model assesses the antithrombotic effect of a compound by inducing vascular injury.
-
Animal Preparation: A male rat is anesthetized. The right common carotid artery is surgically exposed and isolated.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or orally at a predetermined time before injury.
-
Thrombus Induction: A piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 35%) is applied to the surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe placed upstream of the injury site.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (the time from FeCl₃ application to the cessation of blood flow). The efficacy of the antithrombotic agent is determined by its ability to prolong the time to occlusion or prevent occlusion altogether compared to the vehicle-treated control group.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Antiplatelet Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vivo Thrombosis Model
Caption: Workflow of the FeCl₃-induced thrombosis model.
References
- 1. Bleeding time in rats: a comparison of different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel and aspirin versus aspirin alone for the prevention of atherothrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized crossover comparative study of aspirin, cilostazol and clopidogrel in normal controls: analysis with quantitative bleeding time and platelet aggregation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative arterial antithrombotic activity of clopidogrel and acetyl salicylic acid in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Satigrel: A Comprehensive Pharmacological Tool for Platelet Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Satigrel (E5510), a potent antiplatelet agent, with other established pharmacological tools. It is intended to assist researchers in evaluating the utility of this compound for in vitro and in vivo studies of platelet function and thrombosis. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and facilitate informed decisions in experimental design.
Mechanism of Action: A Dual Inhibitory Profile
This compound distinguishes itself from other antiplatelet agents through its unique dual mechanism of action. It effectively inhibits two key pathways involved in platelet aggregation:
-
Prostaglandin H Synthase-1 (PGHS-1) Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin, this compound inhibits PGHS-1 (also known as cyclooxygenase-1 or COX-1). This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor. By inhibiting PGHS-1, this compound effectively reduces TXA2 production, thereby suppressing platelet aggregation induced by agonists like collagen and arachidonic acid.[1]
-
Phosphodiesterase (PDE) Inhibition: Unlike traditional PGHS-1 inhibitors, this compound also exhibits inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs).[1] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers that mediate inhibitory signals in platelets. By inhibiting PDEs, particularly PDE3, this compound leads to an increase in intracellular cAMP and cGMP levels.[1] Elevated cyclic nucleotide levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets to inhibit platelet activation and aggregation induced by a broad range of agonists, including thrombin.[1]
This dual inhibitory action provides this compound with a broader spectrum of antiplatelet activity compared to agents that target only a single pathway.
Performance Comparison: this compound vs. Alternative Pharmacological Tools
The efficacy and selectivity of this compound have been evaluated against other well-established antiplatelet agents. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency (IC50) against Prostaglandin H Synthase (PGHS) Isozymes
| Compound | PGHS-1 IC50 (µM) | PGHS-2 IC50 (µM) | Selectivity (PGHS-2/PGHS-1) |
| This compound | 0.081 [1] | 5.9 [1] | 72.8 |
| Indomethacin | 0.12[1] | 1.4[1] | 11.7 |
Lower IC50 values indicate higher potency.
Table 2: Inhibitory Potency (IC50) against Phosphodiesterase (PDE) Isoforms in Human Platelets
| Compound | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE5 IC50 (µM) |
| This compound | 62.4 [1] | 15.7 [1] | 39.8 [1] |
| Cilostazol | - | ~0.2* | - |
Note: The IC50 value for Cilostazol is an approximate value from the literature for comparative purposes, as direct head-to-head data with this compound under identical experimental conditions was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison of the Side-Effect Profiles of Clopidogrel and Cilostazol in Antiplatelet Therapy
For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of the side-effect profiles of two commonly prescribed antiplatelet agents: clopidogrel and cilostazol. This report synthesizes data from clinical trials to provide a comprehensive overview of their safety and tolerability, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
This analysis assumes the query for "Satigrel" was a typographical error and proceeds with a comparison of clopidogrel and cilostazol, two frequently compared antiplatelet drugs.
Executive Summary
Clopidogrel and cilostazol are both vital medications in the prevention of atherothrombotic events, yet their distinct mechanisms of action give rise to different side-effect profiles. While both carry a risk of bleeding, clinical evidence suggests a potentially lower risk of major hemorrhagic events with cilostazol compared to clopidogrel. Cilostazol is more frequently associated with cardiovascular side effects such as palpitations and tachycardia, as well as headaches and gastrointestinal discomfort. Conversely, clopidogrel is often linked to a higher incidence of bleeding and bruising. The choice between these agents may, therefore, depend on a patient's individual risk factors and comorbidities.
Comparative Side-Effect Profile: Quantitative Analysis
The following tables summarize the incidence of key adverse events reported in comparative clinical trials of clopidogrel and cilostazol.
Table 1: Comparison of Hemorrhagic and Cardiovascular Side Effects
| Side Effect | Clopidogrel (%) | Cilostazol (%) | Hazard Ratio (95% CI) | p-value | Source(s) |
| Hemorrhagic Complications | |||||
| Any Drug-Related Hemorrhagic Complications | 5.7 | 2.8 | 0.25 (0.12–0.53) | 0.001 | [1] |
| Major Hemorrhagic Complications | 2.3 | 0.9 | - | - | [1] |
| Minor Hemorrhagic Complications | 1.3 | 0.5 | - | - | [1] |
| Minimal Hemorrhagic Complications | 2.1 | 1.4 | - | - | [1] |
| Cardiovascular Events | |||||
| New Stroke (Ischemic or Hemorrhagic) | 13.6 | 8.7 | 0.53 (0.33–0.84) | 0.007 | [1] |
| Recurrent Symptomatic Ischemic Stroke | 6.0 | 4.1 | 0.49 (0.53–1.03) | 0.08 | [1] |
Table 2: Comparison of Other Common Adverse Drug Reactions
| Side Effect | Clopidogrel (%) | Cilostazol (%) | Hazard Ratio (95% CI) | p-value | Source(s) |
| Headache | - | - | - | - | [1] |
| Palpitations | - | - | - | - | [1] |
| Nausea and Vomiting | - | - | 0.62 (0.47–1.13) | 0.26 | [1] |
| Dizziness | - | - | - | - | |
| Diarrhea | - | - | - | - |
Data for some common side effects like headache, palpitations, dizziness, and diarrhea were noted as reasons for discontinuation in trials but specific percentages were not always provided in a comparative format.
Signaling Pathways and Mechanisms of Action
The differing side-effect profiles of clopidogrel and cilostazol can be attributed to their distinct molecular targets and signaling pathways.
Cilostazol's Mechanism of Action
Cilostazol is a selective inhibitor of phosphodiesterase-3 (PDE3).[2] By inhibiting PDE3, cilostazol increases intracellular levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[2] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and the inhibition of platelet aggregation.[2]
Clopidogrel's Mechanism of Action
Clopidogrel is a prodrug that is metabolized into its active form by cytochrome P450 enzymes in the liver. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, an adenosine diphosphate (ADP) receptor.[3] This binding prevents ADP from activating the glycoprotein IIb/IIIa complex, which is a crucial step in platelet aggregation.[3]
Detailed Experimental Protocols
The following methodologies are derived from key clinical trials comparing the side-effect profiles of clopidogrel and cilostazol.
CILO-CLOP Trial: Cilostazol Versus Clopidogrel in Acute Moderate and Moderate-to-Severe Ischemic Stroke
-
Study Design: A randomized, controlled, multicenter trial.[1]
-
Patient Population: 870 patients with first-ever non-cardioembolic moderate or moderate-to-severe acute ischemic stroke.[1]
-
Inclusion Criteria: Patients with a National Institutes of Health Stroke Scale (NIHSS) score of 5-24.
-
Exclusion Criteria: Patients with active peptic ulcers, recent gastrointestinal surgery or bleeding history within the last year, major surgery within the last three months, known allergy to the study drugs, international normalized ratio (INR) > 1.4, prothrombin time (PT) > 18 seconds, blood glucose < 50 or > 400 mg/dL, blood pressure < 90/60 or > 185/110 mmHg on admission, or platelet count < 100,000. Pregnant and lactating patients, and those with stroke due to venous thrombosis or following cardiac arrest were also excluded.
-
Treatment Arms:
-
Cilostazol Group (n=435): Received a 200 mg loading dose of cilostazol within 24 hours of stroke symptom onset, followed by 100 mg twice daily for 90 days.[1]
-
Clopidogrel Group (n=435): Received a 300 mg loading dose of clopidogrel within 24 hours of stroke symptom onset, followed by 75 mg once daily for 90 days.[1]
-
-
Primary Efficacy Outcome: Rate of new stroke at 90 days.[4]
-
Primary Safety Outcome: Rate of drug-related hemorrhagic complications, evaluated using the PLATO (Platelet Inhibition and Patient Outcomes) bleeding definition.[4]
-
Clinical and Imaging Follow-up:
-
Clinical assessment and NIHSS score were recorded on admission, day 7, and at 3 months.[4]
-
Modified Rankin Scale (mRS) was assessed at one week and 3 months.[4]
-
A non-contrast CT brain scan was performed on admission.[4]
-
A brain MRI (stroke protocol) was performed 2 days after admission.[4]
-
An urgent CT brain scan was performed for any patient with unexplained clinical deterioration.[4]
-
Conclusion
The choice between clopidogrel and cilostazol for antiplatelet therapy requires careful consideration of their respective side-effect profiles. Clinical trial data indicates that while both drugs are effective, cilostazol may offer a safety advantage in terms of a lower risk of hemorrhagic complications. However, this is balanced by a higher incidence of cardiovascular and other side effects such as headache and palpitations. For patients with a high bleeding risk, cilostazol may be a preferable option, whereas for those with a history of cardiac arrhythmias, clopidogrel might be the more appropriate choice. Ultimately, the selection of an antiplatelet agent should be individualized based on a comprehensive assessment of the patient's clinical characteristics and risk factors. Further research, particularly large-scale, long-term comparative effectiveness trials, will continue to refine our understanding of the optimal use of these agents in clinical practice.
References
Satigrel's Anti-Aggregatory Function: A Comparative Analysis of Key Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-aggregatory function of Satigrel with other established antiplatelet agents: aspirin, clopidogrel, and cilostazol. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuances of these compounds.
Executive Summary
This compound is a potent antiplatelet agent with a dual mechanism of action, distinguishing it from other commonly used antiplatelet drugs. It not only inhibits the cyclooxygenase-1 (COX-1) pathway, similar to aspirin, but also elevates intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels by inhibiting phosphodiesterase (PDE), a mechanism shared with cilostazol. This guide will delve into the key experiments that elucidate these functions, presenting comparative data and detailed experimental protocols.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and its comparators. It is important to note that the IC50 values are derived from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Inhibition of Prostaglandin H Synthase (PGHS) / Cyclooxygenase (COX)
| Compound | Target | IC50 (µM) | Primary Agonists Affected | Reference |
| This compound | PGHS-1 | 0.081 | Collagen, Arachidonic Acid | [1] |
| PGHS-2 | 5.9 | [1] | ||
| Aspirin | COX-1 | ~3.5 | Arachidonic Acid, Collagen | [2] |
| COX-2 | ~30 | [2] |
Table 2: Inhibition of Phosphodiesterase (PDE)
| Compound | Target | IC50 (µM) | Primary Agonists Affected | Reference |
| This compound | PDE Type III | 15.7 | Thrombin | [1] |
| PDE Type V | 39.8 | [1] | ||
| PDE Type II | 62.4 | [1] | ||
| Cilostazol | PDE3A | 0.2 | ADP, Thrombin | [1][3] |
Table 3: Inhibition of ADP-Induced Platelet Aggregation
| Compound | Target | IC50 (µM) | Reference |
| Clopidogrel (active metabolite) | P2Y12 Receptor | 0.30 | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for this compound and the comparator drugs.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Satigrel: A Critical Review of Preclinical Efficacy and Comparative Landscape in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of the available scientific literature on the efficacy of Satigrel, a potent inhibitor of platelet aggregation. Due to the preclinical nature of the available data for this compound, this document focuses on its mechanism of action and preclinical performance, drawing comparisons with established antiplatelet agents—clopidogrel, ticagrelor, and prasugrel—for which extensive clinical data are available.
Introduction to this compound
This compound (formerly E5510) is an investigational antiplatelet agent with a novel dual mechanism of action.[1] Preclinical studies have demonstrated its potential to potently inhibit platelet aggregation, a key process in the pathophysiology of thrombotic diseases. This guide will delve into the specifics of its action, present the supporting preclinical data, and place it in the context of currently approved therapies.
Mechanism of Action of this compound
This compound exerts its antiplatelet effect through two distinct molecular pathways:
-
Selective Inhibition of Prostaglandin H Synthase 1 (PGHS-1): Similar to aspirin, this compound inhibits PGHS-1 (also known as cyclooxygenase-1 or COX-1).[1][2][3] This enzyme is crucial for the synthesis of thromboxane A2 (TXA2) in platelets. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By selectively inhibiting PGHS-1, this compound effectively reduces TXA2 production, thereby inhibiting platelet aggregation induced by agents like collagen and arachidonic acid.[1][2]
-
Inhibition of Phosphodiesterase (PDE): Unlike aspirin, this compound also inhibits phosphodiesterase enzymes, particularly Type III PDE.[1][2] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of these cyclic nucleotides within platelets. Elevated levels of cAMP and cGMP activate protein kinases that ultimately lead to a decrease in intracellular calcium levels, inhibiting platelet activation and aggregation induced by agonists like thrombin.[2]
This dual mechanism suggests that this compound may offer a broader spectrum of antiplatelet activity compared to agents that target a single pathway.
Caption: this compound's dual mechanism of action.
Preclinical Efficacy of this compound
The efficacy of this compound has been evaluated in in vitro studies, with key quantitative data summarized below.
| Target Enzyme | IC50 (µM) | Reference |
| PGHS-1 | 0.081 | [2][3] |
| PGHS-2 | 5.9 | [2][3] |
| PDE Type III | 15.7 | [2][3] |
| PDE Type V | 39.8 | [2][3] |
| PDE Type II | 62.4 | [2][3] |
| Table 1: In Vitro Inhibitory Activity of this compound |
These data indicate that this compound is a potent and selective inhibitor of PGHS-1 over PGHS-2. Its inhibitory activity against PDE III is the most potent among the tested PDE isozymes.[2]
Comparative Landscape: this compound vs. Approved Antiplatelet Agents
While direct head-to-head clinical trials are unavailable for this compound, a comparison of its preclinical profile with the established clinical efficacy of clopidogrel, ticagrelor, and prasugrel provides valuable context for its potential therapeutic positioning.
| Drug | Target | Onset of Action | Reversibility | Key Clinical Efficacy Highlights (vs. Clopidogrel) |
| This compound | PGHS-1 & PDE III | N/A (Preclinical) | N/A (Preclinical) | N/A (Preclinical) |
| Clopidogrel | P2Y12 Receptor | Slow | Irreversible | Standard of care in many settings; however, newer agents show superiority in reducing ischemic events in certain populations. |
| Ticagrelor | P2Y12 Receptor | Rapid | Reversible | Superior to clopidogrel in reducing the rate of a composite of death from vascular causes, myocardial infarction, or stroke in ACS patients. |
| Prasugrel | P2Y12 Receptor | Rapid | Irreversible | More effective than clopidogrel in reducing the rate of the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke in patients with ACS undergoing PCI. |
| Table 2: Comparative Profile of Antiplatelet Agents |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of antiplatelet agents.
Prostaglandin H Synthase (PGHS) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against PGHS-1 and PGHS-2.
Methodology:
-
Enzyme Source: Purified recombinant human PGHS-1 and PGHS-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: The enzymatic activity of PGHS is measured by monitoring the production of prostaglandin E2 (PGE2) from arachidonic acid.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated.
-
The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA).
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against different PDE isozymes.
Methodology:
-
Enzyme Source: Purified PDE isozymes (e.g., PDE II, III, V) from human platelets.
-
Substrate: Radiolabeled cyclic nucleotides (e.g., [³H]cAMP or [³H]cGMP).
-
Assay Principle: The assay measures the conversion of radiolabeled cyclic nucleotides to their corresponding 5'-monophosphates by PDE.
-
Procedure:
-
The purified PDE isozyme is incubated with the test compound at various concentrations.
-
The radiolabeled substrate is added to initiate the reaction.
-
Following incubation, the reaction is stopped, and the radiolabeled 5'-monophosphate product is separated from the unreacted substrate using chromatography.
-
The radioactivity of the product is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Objective: To measure the ability of a compound to inhibit platelet aggregation in response to various agonists.
Methodology:
-
Sample: Platelet-rich plasma (PRP) obtained from fresh whole blood.
-
Instrumentation: A light transmission aggregometer.
-
Principle: The aggregometer measures the increase in light transmission through a PRP sample as platelets aggregate.
-
Procedure:
-
PRP is placed in a cuvette and warmed to 37°C with continuous stirring.
-
A baseline light transmission is established.
-
The test compound or vehicle is added and incubated for a specific period.
-
A platelet agonist (e.g., collagen, arachidonic acid, ADP, thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of the compound is calculated relative to the control.
Caption: Workflow for Platelet Aggregation Assay.
Discussion and Future Directions
The preclinical data for this compound are promising, suggesting a potent antiplatelet agent with a unique dual mechanism of action. Its selective inhibition of PGHS-1 and additional inhibition of PDE III could translate into effective and broad-spectrum anti-thrombotic activity.
However, the lack of clinical data is a significant limitation in assessing its true therapeutic potential. To establish the efficacy and safety of this compound in a clinical setting, several steps are necessary:
-
Phase I Clinical Trials: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.
-
Phase II Clinical Trials: To determine the optimal dose and to gather preliminary evidence of efficacy in patients with thrombotic diseases.
-
Phase III Clinical Trials: Large-scale, randomized controlled trials to compare the efficacy and safety of this compound against the current standard of care (e.g., clopidogrel, ticagrelor, or prasugrel) in relevant patient populations, such as those with acute coronary syndromes or those undergoing percutaneous coronary intervention.
Conclusion
This compound is a promising preclinical antiplatelet candidate with a well-characterized dual mechanism of action. Its in vitro potency for inhibiting key pathways in platelet aggregation is noteworthy. However, its clinical efficacy remains to be determined. Future clinical trials are essential to ascertain its role, if any, in the armamentarium of antiplatelet therapies. For now, it remains an agent of interest for researchers and drug development professionals in the field of thrombosis.
References
- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Satigrel: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Satigrel are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety Precautions
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the compound as a potent pharmaceutical agent and handle it with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most pharmaceutical compounds, must comply with local, state, and federal regulations. Improper disposal, such as flushing down the drain or mixing with general trash, can have detrimental effects on the environment and public health[1][2]. The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Categorize Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, should be considered hazardous chemical waste[3].
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous waste and other incompatible chemical wastes[3].
2. Containerization:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for collecting this compound waste. The container must be in good condition with a secure lid[3].
-
Solid Waste: Place solid waste, such as contaminated gloves, paper towels, and vials, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not fill liquid waste containers to more than 80% capacity to allow for expansion.
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste[3][4].
3. Labeling:
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound"). The accumulation start date should also be clearly visible[3].
4. Storage:
-
Designated Storage Area: Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
Storage Conditions: Based on available information, this compound stock solutions should be stored at -20°C for one month or -80°C for six months[5]. While waste may not require these exact conditions, it should be stored in a cool, dry place away from direct sunlight and incompatible materials.
5. Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal[3]. EHS professionals are trained to handle and transport hazardous waste in compliance with regulations set by agencies such as the Environmental Protection Agency (EPA)[1][6].
-
Professional Disposal: Hazardous pharmaceutical waste is typically incinerated at a licensed facility to ensure complete destruction[6][7].
Quantitative Data Summary
| Parameter | Specification | Source |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [5] |
| PGHS1 IC50 | 0.081 µM | [5] |
| PGHS2 IC50 | 5.9 µM | [5] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the determination of its inhibitory concentration (IC50) for PGHS1 and PGHS2 would typically involve the following steps:
-
Enzyme Preparation: Purified recombinant human PGHS1 and PGHS2 enzymes are used.
-
Substrate and Inhibitor Preparation: A stock solution of arachidonic acid (the substrate) is prepared. Serial dilutions of this compound are made to test a range of concentrations.
-
Enzyme Assay: The enzyme, substrate, and varying concentrations of this compound are incubated together under controlled conditions (e.g., temperature, pH).
-
Detection of Prostaglandin Production: The activity of the enzyme is measured by quantifying the production of prostaglandins, typically using an enzyme immunoassay (EIA) or a similar detection method.
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the this compound concentration. The IC50 value is then calculated as the concentration of this compound that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Satigrel
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Satigrel, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Equipment Type | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Respiratory Protection | NIOSH-approved respirator (if ventilation is inadequate) |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary materials and equipment before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety goggles or glasses.
-
Put on chemical-resistant gloves, ensuring they are free of tears or defects.
-
-
Handling this compound :
-
Handle this compound in a designated area, away from ignition sources.
-
Avoid generating dust or aerosols. If working with a powder form, use techniques to minimize dust creation.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the compound.
-
In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Properly doff and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste :
-
Collect all contaminated solid waste, including used gloves, weighing paper, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect any solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
